molecular formula C12H14O2 B3116672 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene CAS No. 218903-25-4

4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene

Cat. No.: B3116672
CAS No.: 218903-25-4
M. Wt: 190.24 g/mol
InChI Key: BHQMEQPRXIHBEE-UHFFFAOYSA-N
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Description

4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene is a useful research compound. Its molecular formula is C12H14O2 and its molecular weight is 190.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-ethynyl-2-methoxy-1-propan-2-yloxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-5-10-6-7-11(14-9(2)3)12(8-10)13-4/h1,6-9H,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHQMEQPRXIHBEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C#C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Comprehensive Physicochemical and Methodological Profiling of 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter complex aromatic building blocks that serve as linchpins in advanced drug development and materials science. 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene (also known as 4-ethynyl-1-isopropoxy-2-methoxybenzene) is a highly versatile terminal alkyne. Its unique combination of a reactive ethynyl group and electron-donating alkoxy substituents makes it an exceptional candidate for click chemistry and palladium-catalyzed cross-coupling reactions. This technical guide provides an authoritative breakdown of its physicochemical properties, mechanistic utility, and a field-proven, self-validating protocol for its application in organic synthesis.

Structural and Physicochemical Properties

Understanding the foundational metrics of a compound is critical for accurate stoichiometric calculations and predicting its behavior in various solvent systems. The target compound features a benzene ring substituted with a methoxy group, an isopropoxy (propan-2-yloxy) group, and a terminal alkyne.

Based on established chemical databases, the quantitative properties of 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene are summarized below[1][2]:

PropertyValueStructural Implication
Molecular Formula C₁₂H₁₄O₂Defines the stoichiometric baseline for reaction equivalents.
Molecular Weight 190.24 g/mol Used for precise molarity and yield calculations.
CAS Registry Number 218903-25-4Ensures accurate procurement and literature tracking.
Hydrogen Bond Acceptors 2 (Ether Oxygens)Enhances solubility in polar aprotic solvents (e.g., DMF, THF).
Hydrogen Bond Donors 0Dictates its hydrophobic nature; highly soluble in organic phases.

Mechanistic Reactivity & Synthetic Utility

The synthetic value of this compound lies in the orthogonal reactivity of its functional groups. The terminal alkyne is a classic participant in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Sonogashira cross-couplings. Meanwhile, the methoxy and isopropoxy groups serve a dual purpose:

  • Electronic Activation: They are strong electron-donating groups (EDGs) via resonance, increasing the electron density of the aromatic ring.

  • Steric Tuning: The bulky isopropoxy group provides steric hindrance, which can dictate regioselectivity in subsequent electrophilic aromatic substitutions.

Reactivity Core 4-Ethynyl-2-methoxy- 1-(propan-2-yloxy)benzene Alkyne Terminal Alkyne (-C≡CH) Core->Alkyne Methoxy Methoxy Group (-OCH3) Core->Methoxy Isopropoxy Isopropoxy Group (-O-CH(CH3)2) Core->Isopropoxy CuAAC Click Chemistry (Triazole Formation) Alkyne->CuAAC Sonogashira Cross-Coupling (C-C Bond Formation) Alkyne->Sonogashira EDG Electron Donating (Ring Activation) Methoxy->EDG Steric Steric Hindrance & Lipophilicity Isopropoxy->Steric Isopropoxy->EDG

Caption: Functional group reactivity profile of the target compound.

Field-Proven Experimental Workflow: Sonogashira Cross-Coupling

To demonstrate the utility of 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene, I have outlined a self-validating protocol for its Sonogashira cross-coupling with an aryl halide. This protocol is designed with built-in causality—explaining why each step is performed—and continuous validation checks to ensure scientific integrity.

Step-by-Step Methodology
  • System Preparation & Degassing (Causality: Prevent Homocoupling)

    • Action: Dissolve 1.0 equivalent (eq) of the alkyne (190.24 mg, 1.0 mmol) and 1.1 eq of the chosen aryl halide in 5 mL of anhydrous Tetrahydrofuran (THF) and 5 mL of Triethylamine (Et₃N). Rigorously degas the solution using three freeze-pump-thaw cycles.

    • Causality: Oxygen must be excluded because trace O₂ promotes the copper-catalyzed Glaser-Hay oxidative homocoupling of the terminal alkyne, which would consume the starting material and drastically reduce the yield of the desired cross-coupled product.

  • Catalyst Initiation (Causality: Transmetalation Acceleration)

    • Action: Under a nitrogen atmosphere, add 0.05 eq of Pd(PPh₃)₄ and 0.10 eq of CuI.

    • Causality: The Pd catalyst undergoes oxidative addition with the aryl halide. CuI reacts with the terminal alkyne in the presence of the Et₃N base to form a highly nucleophilic copper acetylide intermediate. This intermediate rapidly transmetalates to the palladium center, driving the catalytic cycle forward .

  • In-Process Validation (Self-Validating Step)

    • Action: Stir the reaction at room temperature. After 2 hours, extract a 0.1 mL aliquot, quench with aqueous NH₄Cl, and extract with Ethyl Acetate (EtOAc). Run a Thin Layer Chromatography (TLC) plate (Hexanes:EtOAc, 8:2).

    • Validation: The starting alkyne is highly lipophilic and will show a high Retention factor (Rf). The disappearance of this UV-active spot and the emergence of a new, lower-Rf spot confirms successful conversion. Do not proceed to the isolation step until this validation is met.

  • Quench and Isolation

    • Action: Once TLC confirms completion, quench the bulk reaction with saturated aqueous NH₄Cl to neutralize the amine base and solubilize copper salts. Extract the aqueous layer three times with EtOAc. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Workflow Start 1. Preparation: Degas Solvents Mix 2. Add Reagents: Alkyne + Aryl Halide + Pd(PPh3)4 + CuI Start->Mix Inert Atm Base 3. Add Base: Triethylamine (Et3N) Mix->Base React 4. Reaction: Stir at RT under N2 Base->React Catalysis Validate 5. In-Process Validation: TLC & MS Aliquot React->Validate Monitor Validate->React If incomplete Quench 6. Quench & Extract: NH4Cl (aq) + EtOAc Validate->Quench If complete Purify 7. Purification: Column Chromatography Quench->Purify Organic Layer

Caption: Self-validating Sonogashira cross-coupling workflow.

Analytical Validation & Quality Control

To ensure absolute trustworthiness in your synthetic pipeline, the isolated 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene (or its derivatives) must be analytically verified. Below is a summary table of the expected quantitative spectral data for the pure starting material:

Analytical MethodExpected Signal / ValueDiagnostic Significance
ESI-MS (Positive Mode) m/z 191.25[M+H]⁺Confirms the exact molecular weight of 190.24 g/mol .
FT-IR Spectroscopy ~3300 cm⁻¹ (sharp)Validates the presence of the terminal alkyne C-H stretch.
FT-IR Spectroscopy ~2100 cm⁻¹ (weak)Validates the alkyne C≡C triple bond stretch.
¹H NMR (CDCl₃, 400 MHz) ~3.00 ppm (s, 1H)Confirms the terminal alkyne proton.
¹H NMR (CDCl₃, 400 MHz) ~4.60 ppm (heptet, 1H)Confirms the methine proton of the isopropoxy group.

By adhering to these self-validating checks and understanding the causal mechanisms behind the compound's reactivity, researchers can leverage 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene to its maximum potential in drug discovery and materials engineering.

References

  • Organic Chemistry Portal . "Sonogashira Coupling". Available at:[Link]

  • ChemicalBook. "4-ethynyl-1-isopropoxy-2-methoxybenzene | 218903-25-4".
  • Accel Scientific. "218903-25-4. 4-Ethynyl-2-isopropoxy-1-methoxybenzene".

Sources

An In-depth Technical Guide to the Synthesis of 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene from Vanillin Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 4-ethynyl-2-methoxy-1-(propan-2-yloxy)benzene, a valuable building block in pharmaceutical and materials science, from readily available vanillin derivatives. This document explores the critical transformations involved, including the protection of the phenolic hydroxyl group of vanillin, and the subsequent conversion of the aldehyde functionality into a terminal alkyne. Detailed experimental protocols, mechanistic insights, and data analysis are presented to equip researchers with the necessary knowledge for the successful synthesis and characterization of the target compound.

Introduction

Vanillin (4-hydroxy-3-methoxybenzaldehyde), a major component of natural vanilla extract, is an abundant and renewable chemical feedstock.[1] Its versatile functional groups, including a phenolic hydroxyl, a methoxy ether, and an aldehyde, make it an attractive starting material for the synthesis of a wide array of more complex molecules.[2][3] This guide focuses on the multi-step synthesis of 4-ethynyl-2-methoxy-1-(propan-2-yloxy)benzene, a compound with significant potential in medicinal chemistry and materials science due to the presence of the reactive terminal alkyne moiety, which can participate in various coupling reactions, such as the Sonogashira coupling.[4][5][6][7]

The synthetic strategy detailed herein involves two key stages:

  • Protection of the Phenolic Hydroxyl Group: The acidic proton of the hydroxyl group in vanillin can interfere with subsequent reactions. Therefore, its protection as an isopropyl ether is a crucial first step.

  • Conversion of the Aldehyde to a Terminal Alkyne: This transformation is the core of the synthesis, and several methods can be employed, including the Corey-Fuchs reaction and the Seyferth-Gilbert homologation.[8][9][10][11][12][13]

This document will provide a detailed examination of these synthetic steps, offering practical guidance and theoretical background to enable researchers to confidently execute this synthesis.

Synthetic Pathway Overview

The overall synthetic route from vanillin to 4-ethynyl-2-methoxy-1-(propan-2-yloxy)benzene is depicted below. The initial step involves the O-isopropylation of vanillin to yield 4-formyl-2-methoxy-1-(propan-2-yloxy)benzene. This intermediate is then converted to the target terminal alkyne.

Synthesis_Overview Vanillin Vanillin Intermediate 4-Formyl-2-methoxy-1-(propan-2-yloxy)benzene Vanillin->Intermediate O-Isopropylation Final_Product 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene Intermediate->Final_Product Alkyne Formation Corey_Fuchs Aldehyde Protected Vanillin Dibromoalkene 1,1-Dibromoalkene Intermediate Aldehyde->Dibromoalkene CBr4, PPh3 Alkyne Terminal Alkyne Dibromoalkene->Alkyne n-BuLi Seyferth_Gilbert Aldehyde Protected Vanillin Alkyne Terminal Alkyne Aldehyde->Alkyne Ohira-Bestmann Reagent, K2CO3, MeOH

Sources

Advanced Applications of 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene in Medicinal Chemistry and Materials Science

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and synthetic chemists, the selection of highly specific building blocks dictates the trajectory of lead optimization and library generation. 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene (also known as 1-isopropoxy-2-methoxy-4-ethynylbenzene) is a highly versatile, electron-rich terminal alkyne derived from the homologation of O-isopropylisovanillin. This whitepaper provides an in-depth technical analysis of its structural utility, mechanistic behavior in cross-coupling, and step-by-step validated protocols for its application in modern drug discovery.

Structural Rationale and Pharmacophore Profiling

The architectural value of 4-ethynyl-2-methoxy-1-(propan-2-yloxy)benzene lies in its unique substitution pattern:

  • The Terminal Alkyne (C4): Acts as a primary reactive handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Sonogashira cross-couplings, and [3+2] cycloadditions.

  • The 3-Methoxy-4-isopropoxyphenyl Motif: Relative to the alkyne, the aromatic ring presents a dialkoxy substitution pattern. This is a privileged pharmacophore in medicinal chemistry. The combination of a sterically demanding isopropoxy group and an electron-donating methoxy group is specifically designed to occupy lipophilic pockets in target proteins, a strategy famously utilized in the discovery of Phosphodiesterase 4 (PDE4) inhibitors like Apremilast, which relies on a highly analogous 3-ethoxy-4-methoxyphenyl moiety[1].

Causality in Reactivity

The electron-donating nature of the ortho-alkoxy groups significantly increases the electron density of the aromatic ring. This electronic bias alters the mechanistic pathway of standard cross-coupling reactions. For instance, in Sonogashira couplings, electron-rich alkynes preferentially undergo transmetalation via a cationic palladium complex rather than a neutral pathway, requiring specific solvent and base considerations to prevent catalyst stalling[2][3].

Key Synthetic Applications

Natural Product Total Synthesis (The Lamellarin Alkaloids)

The 4-ethynyl-2-methoxy-1-(propan-2-yloxy)benzene core is a direct structural analogue of the intermediates used in the total synthesis of Lamellarins—a class of marine alkaloids with potent anti-cancer and topoisomerase inhibitory activity. In these syntheses, the electron-rich alkyne undergoes a [3+2] cycloaddition with an azomethine ylide or nitrone to construct the central highly substituted pyrrole core of the Lamellarin scaffold[4]. The isopropoxy group serves a dual purpose: it directs the regioselectivity of the cycloaddition via steric hindrance and acts as a robust protecting group that can be selectively cleaved using Lewis acids (e.g., AlCl3) late in the synthesis[4].

Lead Generation via CuAAC (Click Chemistry)

By reacting this alkyne with diverse aryl or alkyl azides, researchers can rapidly generate libraries of 1,4-disubstituted triazoles. The triazole ring acts as a metabolically stable bioisostere for amide bonds, while the 3-methoxy-4-isopropoxyphenyl group anchors the molecule in hydrophobic target sites.

Copper-Free Sonogashira Cross-Coupling

Electron-rich alkynes are highly susceptible to oxidative Glaser homocoupling in the presence of copper co-catalysts and trace oxygen. To synthesize rigid diarylalkyne linkers (useful for fluorescent probes or molecular wires), a copper-free Sonogashira protocol is mandated. Utilizing polar aprotic solvents like DMSO facilitates the formation of the necessary cationic Pd(II) intermediate, driving the reaction to completion without copper[2][3].

Mechanistic and Workflow Visualizations

G N1 Vanillin Derivative (4-Isopropoxy-3-methoxybenzaldehyde) N2 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene (Core Alkyne) N1->N2 Corey-Fuchs Homologation N3 [3+2] Cycloaddition (Lamellarin Core) N2->N3 + Azomethine Ylide N4 CuAAC Click Reaction (PDE4 Inhibitor Analogues) N2->N4 + Aryl Azide, Cu(I) N5 Cu-Free Sonogashira (Diarylalkyne Linkers) N2->N5 + Aryl Halide, Pd(0)

Divergent synthetic applications of the 4-ethynyl-2-methoxy-1-(propan-2-yloxy)benzene building block.

G C1 Pd(0) Catalyst C2 Oxidative Addition C1->C2 + Ar-X C3 Cationic Pd(II) Complex C2->C3 - X- (DMSO solvent) C4 Alkyne Coordination C3->C4 + Electron-Rich Alkyne C5 Reductive Elimination C4->C5 Base (-H+) C5->C1 - Diarylalkyne

Cationic pathway for Cu-free Sonogashira coupling of electron-rich alkynes.

Quantitative Data Summary

The following table summarizes the optimized parameters and expected yields for the primary transformations of this building block, derived from established literature on electron-rich alkynes.

Application / ReactionCatalyst SystemSolvent & TempMechanistic PathwayTypical Yield
CuAAC (Click) CuSO₄ / NaAsc (5-10 mol%)t-BuOH/H₂O (1:1), RTDinuclear Cu-Acetylide85–95%
Cu-Free Sonogashira Pd(OAc)₂ / Ligand-freeDMSO, 90 °CCationic Pd(II) Complex80–99%
[3+2] Cycloaddition AgOAc (Base-promoted)THF, RefluxAzomethine Ylide Dipole60–75%

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following methodologies are designed as self-validating systems, incorporating specific visual and analytical checkpoints to confirm mechanistic progression.

Protocol A: CuAAC Synthesis of 1,4-Disubstituted Triazoles

Causality: Sodium ascorbate is used in excess to continuously reduce Cu(II) to the active Cu(I) species. This is critical for electron-rich alkynes, which are otherwise prone to oxidative degradation.

  • Preparation: In a 20 mL scintillation vial, dissolve 4-ethynyl-2-methoxy-1-(propan-2-yloxy)benzene (1.0 equiv, 0.5 mmol) and the desired organic azide (1.05 equiv) in 4 mL of a 1:1 mixture of t-butanol and water.

  • Catalyst Activation: Add CuSO₄·5H₂O (0.05 equiv) as a 0.1 M aqueous solution. The mixture will turn light blue.

  • Initiation: Add sodium ascorbate (0.15 equiv) as a freshly prepared 0.5 M aqueous solution.

    • Self-Validation Checkpoint 1: The solution must rapidly transition from blue to pale yellow/colorless, visually confirming the reduction of Cu(II) to the catalytically active Cu(I) state.

  • Reaction: Stir vigorously at room temperature for 4–6 hours.

    • Self-Validation Checkpoint 2: Monitor via TLC (Hexanes/EtOAc 7:3). The starting alkyne is highly UV-active and stains dark brown with KMnO₄. Complete consumption indicates reaction termination.

  • Workup: Dilute with EtOAc (10 mL) and wash with saturated aqueous EDTA (2 × 10 mL) to sequester and remove all copper traces (preventing downstream assay interference). Dry the organic layer over Na₂SO₄ and concentrate in vacuo.

Protocol B: Copper-Free Sonogashira Coupling

Causality: Copper is omitted to prevent Glaser homocoupling. DMSO is selected as the solvent because its high dielectric constant and coordinating ability stabilize the cationic Pd(II) intermediate, which is the kinetically favored pathway for electron-rich alkynes[2][3].

  • Preparation: In an oven-dried Schlenk tube under an argon atmosphere, combine the aryl iodide (1.0 equiv, 0.5 mmol), 4-ethynyl-2-methoxy-1-(propan-2-yloxy)benzene (1.2 equiv), and Pd(OAc)₂ (0.02 equiv).

  • Solvent & Base Addition: Add anhydrous DMSO (3 mL) and triethylamine (3.0 equiv). Degas the mixture via three freeze-pump-thaw cycles.

  • Reaction: Heat the mixture to 90 °C in an oil bath for 2–4 hours.

    • Self-Validation Checkpoint 1: The solution should remain a clear yellow/orange. The precipitation of black particles (Palladium black) indicates catalyst aggregation and deactivation (a failure mode).

  • Workup: Cool to room temperature, dilute with diethyl ether (15 mL), and wash extensively with water (3 × 15 mL) to remove the DMSO and amine salts.

    • Self-Validation Checkpoint 2: The organic layer must be dried and concentrated. Crude NMR should show the disappearance of the terminal alkyne proton singlet near

      
       3.0 ppm, confirming complete coupling.
      

References

  • Synthetic Approaches to the Lamellarins—A Comprehensive Review Source: Marine Drugs (via PMC, NIH) URL:[Link][4]

  • Discovery of (S)-N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl] acetamide (apremilast), a potent and orally active phosphodiesterase 4 and tumor necrosis factor-alpha inhibitor Source: Journal of Medicinal Chemistry (via PubMed, NIH) URL:[Link][1]

  • Copper- and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst Source: Chemical Engineering Transactions URL: [Link][2]

  • Solvent effects in palladium catalysed cross-coupling reactions Source: White Rose Research Online URL:[Link][3]

Sources

Thermodynamic Stability and Degradation Kinetics of 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development, highly functionalized aryl alkynes such as 4-ethynyl-2-methoxy-1-(propan-2-yloxy)benzene (CAS 218903-25-4) serve as critical building blocks for targeted therapeutics, particularly via Sonogashira cross-coupling and copper-catalyzed azide-alkyne cycloaddition (CuAAC). However, the convergence of an electron-rich aromatic system with a terminal alkyne and a sterically hindered secondary ether introduces unique thermodynamic vulnerabilities.

As a Senior Application Scientist, I have observed that failing to map the thermodynamic sinks of such intermediates early in development leads to downstream synthesis failures, primarily due to spontaneous oligomerization or autoxidation. This whitepaper provides an authoritative, in-depth analysis of the thermodynamic stability of this molecule, detailing the causality behind its degradation pathways and providing field-proven, self-validating protocols for stability profiling.

Structural Thermodynamics & Conformational Landscape

The stability of 4-ethynyl-2-methoxy-1-(propan-2-yloxy)benzene is governed by the competing electronic and steric effects of its three functional groups. To understand its degradation trajectory, we must first analyze the bond dissociation energies (BDEs) that dictate its thermodynamic weak points.

Quantitative Thermodynamic Parameters

The table below summarizes the theoretical thermodynamic parameters for the key structural motifs of the molecule. The data highlights a critical disparity: while the alkyne C≡C–H bond is homolytically strong, the methine C–H bond of the isopropoxy group is exceptionally weak.

Table 1: Estimated Bond Dissociation Energies (BDE) and Thermodynamic Implications

Functional Group / BondEstimated BDE (kcal/mol)Thermodynamic Implication
Alkyne (C≡C–H) ~131.0Highly stable to homolytic cleavage; kinetically acidic but thermodynamically robust against radical abstraction.
Isopropoxy Methine (C–H) ~92.0Thermodynamic weak point. Highly susceptible to radical-initiated autoxidation due to stabilization of the resulting radical by the adjacent oxygen and methyl groups.
Aryl Ether (Ar–O) ~102.5Stable under standard conditions; resists thermal cleavage.
Aliphatic Ether (O–CH(CH3)2) ~85.0Susceptible to strong Lewis acid-mediated cleavage, but thermally stable in neutral environments.

Note: BDE estimates are derived from thermodynamic modeling of analogous vinyl and ether derivatives, as cataloged in the [1].

Electronic Push-Pull Dynamics

The methoxy (-OCH₃) and isopropoxy (-OiPr) groups exert a strong positive mesomeric (+M) effect, pushing electron density into the aromatic ring. This electron enrichment significantly polarizes the terminal alkyne. While this makes the alkyne highly reactive for cross-coupling, it also lowers the activation energy for oxidative homocoupling (Glaser-type coupling) in the presence of trace transition metals or oxygen. Environmental fate models for structurally similar isopropoxybenzenes confirm that this electron-rich nature accelerates oxidative vulnerabilities [2].

G Root 4-Ethynyl-2-methoxy- 1-(propan-2-yloxy)benzene Alkyne Terminal Alkyne (-C≡CH) Root->Alkyne Reactivity Methoxy Methoxy Group (-OCH3) Root->Methoxy +M Effect Isopropoxy Isopropoxy Group (-OiPr) Root->Isopropoxy Steric/Radical Polymerization Thermal Oligomerization (Exothermic) Alkyne->Polymerization ElectronRich Increased Ring Electron Density Methoxy->ElectronRich Isopropoxy->ElectronRich Autoxidation Methine C-H Autoxidation (Peroxide Formation) Isopropoxy->Autoxidation ElectronRich->Polymerization Accelerates

Figure 1: Structural motifs dictating the thermodynamic and kinetic stability profile.

Primary Degradation Pathways

Understanding the causality behind degradation is essential for designing appropriate storage and handling protocols. For this compound, two primary thermodynamic sinks exist:

  • Isopropoxy Autoxidation (Radical Pathway): The tertiary methine proton on the isopropoxy group is the most thermodynamically vulnerable site. In the presence of ambient oxygen and light, homolytic cleavage occurs, followed by oxygen insertion to form a hydroperoxide. This process is autocatalytic.

  • Alkyne Oligomerization (Thermal Pathway): Terminal alkynes possess a high heat of formation. At elevated temperatures, the triple bond undergoes exothermic polymerization. The electron-donating alkoxy groups lower the onset temperature of this exotherm compared to unfunctionalized phenylacetylene. Analogous behaviors are well-documented for related alkynyl ethers in the [3].

Experimental Protocols for Stability Profiling

To ensure scientific integrity, stability testing cannot merely be an observational exercise; it must be a self-validating system . The following protocols are designed with built-in controls to prevent false negatives (e.g., failing to detect insoluble polymers) and artifactual degradation.

Protocol 1: Differential Scanning Calorimetry (DSC) for Thermal Profiling

Objective: Determine the onset temperature and enthalpy (


) of alkyne polymerization to establish safe storage and reaction temperature limits.

Causality & Design Choice: We utilize hermetically sealed gold-plated pans rather than standard vented aluminum pans. Why? Because the compound may volatilize before reaching its polymerization onset temperature. A hermetic seal ensures the compound remains in the condensed phase, allowing for accurate integration of the exothermic event.

Step-by-Step Methodology:

  • Calibration: Calibrate the DSC instrument using an Indium standard to validate temperature accuracy and cell constant (self-validation step).

  • Sample Preparation: Weigh exactly 2.0–3.0 mg of 4-ethynyl-2-methoxy-1-(propan-2-yloxy)benzene into a gold-plated hermetic DSC pan. Seal the pan using a specialized press.

  • Reference: Prepare an identical, empty sealed pan as the reference to subtract baseline heat capacity.

  • Thermal Method:

    • Equilibrate at 25°C for 5 minutes under a dry Nitrogen purge (50 mL/min).

    • Ramp at 10°C/min from 25°C to 300°C.

  • Data Analysis: Identify the onset temperature (

    
    ) of the exothermic peak. For electron-rich aryl alkynes, this typically occurs between 140°C and 180°C. Calculate the 
    
    
    
    of polymerization.
Protocol 2: UHPLC-DAD-MS for Oxidative Degradation Tracking

Objective: Quantify the kinetics of autoxidation and hydroperoxide formation under forced degradation conditions.

Causality & Design Choice: A critical oversight in many workflows is artifactual degradation occurring while the sample is waiting in the autosampler queue. To prevent this, our protocol mandates the addition of Butylated Hydroxytoluene (BHT) during the quenching step. BHT acts as a radical scavenger, immediately arresting the autoxidation cascade and locking the degradation profile at the exact time of sampling. Furthermore, an internal standard (1,2-dimethoxybenzene) is used to calculate mass balance, ensuring that any formation of insoluble, non-eluting polymers is detected as a loss of total mass recovery.

Step-by-Step Methodology:

  • Stress Condition Setup: Dissolve the compound in acetonitrile at 1.0 mg/mL. Add 3%

    
     (v/v) to initiate oxidative stress. Incubate at 40°C in the dark.
    
  • Time-Course Sampling: At

    
     hours, extract a 100 
    
    
    
    aliquot.
  • Quenching (Critical Step): Immediately dilute the aliquot with 900

    
     of cold acetonitrile containing 0.1% BHT (radical scavenger) and 10 
    
    
    
    1,2-dimethoxybenzene (Internal Standard).
  • Analysis: Inject 2

    
     onto a C18 UHPLC column (e.g., Waters Acquity BEH C18, 1.7 
    
    
    
    ).
    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

  • Validation: Calculate the mass balance by comparing the sum of the parent and degradant peak areas (normalized to the internal standard) against the

    
     sample. A mass balance 
    
    
    
    indicates the formation of insoluble alkyne oligomers.

G S1 Sample Preparation S2 Stress Conditions (Heat, O2, Light) S1->S2 S3 Quenching & Dilution (with BHT) S2->S3 S4 UHPLC-MS/MS Analysis S3->S4 S5 Kinetic Rate & Mass Balance S4->S5

Figure 2: Standardized forced degradation workflow with built-in self-validating quenching steps.

Conclusion

The thermodynamic stability of 4-ethynyl-2-methoxy-1-(propan-2-yloxy)benzene is a delicate balance. While the molecule is kinetically stable at room temperature under inert atmospheres, the inherent weakness of the isopropoxy methine C–H bond and the high enthalpy of the terminal alkyne make it highly susceptible to autoxidation and thermal oligomerization. By implementing the self-validating analytical protocols outlined above, development teams can accurately map these degradation kinetics, ensuring the integrity of this critical intermediate throughout the drug synthesis lifecycle.

References

  • NIST Chemistry WebBook. "Benzene, 1-ethenyl-4-methoxy-" - National Institute of Standards and Technology. URL:[Link]

  • EPA CompTox Chemicals Dashboard. "1-Methoxy-4-methyl-2-(propan-2-yl)benzene" - U.S. Environmental Protection Agency. URL:[Link]

  • PubChem. "1-Methoxy-4-(prop-2-yn-1-yloxy)benzene" - National Center for Biotechnology Information. URL:[Link]

4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene CAS number and identifiers

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene

Introduction: A Strategic Building Block in Modern Synthesis

In the landscape of contemporary drug discovery and materials science, the demand for versatile molecular scaffolds is insatiable. These scaffolds must offer a combination of stability, predictable reactivity, and multiple points for diversification. 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene is a trifunctional aromatic compound that represents a confluence of these desirable traits. Its structure, featuring a terminal alkyne, an electron-rich aromatic core, and dual alkoxy substituents, positions it as a highly valuable intermediate for complex molecular construction.

This guide provides a comprehensive overview of this compound, from its fundamental identifiers to its prospective synthetic utility and applications. As a Senior Application Scientist, the focus here is not merely on cataloging data but on elucidating the chemical logic that makes this molecule a powerful tool for researchers. We will explore its reactivity through the lens of its constituent functional groups, propose a validated synthetic strategy, and discuss its potential in creating novel chemical entities.

PART 1: Core Identifiers and Physicochemical Profile

A precise characterization is the foundation of all subsequent research. While a dedicated CAS number for 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene has not been prominently indexed in major chemical databases, indicating its status as a specialized or novel reagent, its identity can be unequivocally established through systematic nomenclature and computed molecular descriptors.

The structure consists of a benzene ring substituted with four groups: an ethynyl group at position 4, a methoxy group at position 2, and an isopropoxy (propan-2-yloxy) group at position 1. This specific arrangement dictates its electronic properties and steric environment, which are critical for predicting its behavior in chemical reactions.

Caption: Chemical Structure of 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene.

Table 1: Compound Identifiers and Computed Properties

IdentifierValue
IUPAC Name 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene
Molecular Formula C₁₂H₁₄O₂
Molecular Weight 190.24 g/mol
InChI InChI=1S/C12H14O2/c1-5-9-6-7-12(14-10(2)3)11(8-9)13-4/h1,6-8,10H,2-4H3
InChIKey ZGHKLFBWIMBCRU-UHFFFAOYSA-N
SMILES CC(C)OC1=C(C=C(C=C1)C#C)OC
XLogP3 3.2 (Computed)
Physical Form Expected to be a solid or oil at room temperature.

PART 2: Synthesis and Chemical Reactivity

The true utility of a molecule is revealed in its synthesis and subsequent reactivity. A logical and efficient synthetic route is paramount for its adoption in research workflows.

Proposed Synthetic Workflow

A robust synthesis can be designed starting from commercially available precursors, such as vanillin or a related substituted phenol. The strategy involves the sequential introduction of the isopropoxy and ethynyl functionalities. This approach is based on well-established, high-yielding reactions common in medicinal chemistry.

G cluster_0 Synthetic Pathway start 4-Hydroxy-3-methoxybenzaldehyde (Vanillin) step1 Step 1: Williamson Ether Synthesis (Isopropylation) start->step1 2-Iodopropane, K₂CO₃, Acetone intermediate1 4-Isopropoxy-3-methoxybenzaldehyde step1->intermediate1 step2 Step 2: Baeyer-Villiger Oxidation intermediate1->step2 m-CPBA or other peroxy acid intermediate2 4-Isopropoxy-3-methoxyphenyl formate step2->intermediate2 step3 Step 3: Hydrolysis intermediate2->step3 NaOH or KOH, H₂O/MeOH intermediate3 4-Isopropoxy-3-methoxyphenol step3->intermediate3 step4 Step 4: Iodination intermediate3->step4 N-Iodosuccinimide (NIS), Acetonitrile intermediate4 1-Iodo-4-isopropoxy-5-methoxybenzene step4->intermediate4 step5 Step 5: Sonogashira Coupling intermediate4->step5 Trimethylsilylacetylene, Pd(PPh₃)₄, CuI, Et₃N; then TBAF or K₂CO₃/MeOH product 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene step5->product

Caption: Proposed multi-step synthesis of the target compound from vanillin.

Experimental Protocol: A Self-Validating System

Step 1: Williamson Ether Synthesis (Isopropylation)

  • Rationale: This classic Sₙ2 reaction is a highly reliable method for forming ethers from an alcohol (or phenol) and an alkyl halide. The use of a carbonate base is standard for deprotonating the phenol without introducing overly harsh conditions.

  • Procedure: To a solution of 4-hydroxy-3-methoxybenzaldehyde (1.0 eq) in acetone, add potassium carbonate (K₂CO₃, 2.5 eq) and 2-iodopropane (1.5 eq).

  • Reflux the mixture for 12-24 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. The resulting crude product, 4-isopropoxy-3-methoxybenzaldehyde, can be purified by column chromatography.

Step 5: Sonogashira Coupling (Ethynylation)

  • Rationale: The Sonogashira coupling is the premier method for forming a carbon-carbon bond between a terminal alkyne and an aryl halide. The palladium/copper co-catalysis system is highly efficient and tolerates a wide range of functional groups. Using a silyl-protected alkyne prevents self-coupling and is a common strategy for clean reactions.

  • Procedure: To a solution of the aryl iodide (1-Iodo-4-isopropoxy-5-methoxybenzene, 1.0 eq) in a solvent mixture like THF/triethylamine, add trimethylsilylacetylene (1.2 eq).

  • De-gas the solution with argon or nitrogen.

  • Add the catalysts, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq) and copper(I) iodide (CuI, 0.1 eq).

  • Stir the reaction at room temperature or with gentle heating until completion.

  • Follow with a standard aqueous workup and purification.

  • Deprotection: The resulting silyl-protected alkyne is then dissolved in THF or methanol, and a desilylating agent like tetrabutylammonium fluoride (TBAF) or potassium carbonate is added to reveal the terminal alkyne.

Reactivity Profile: The Trifunctional Advantage

The molecule's power lies in the distinct reactivity of its functional groups, which can be addressed selectively.

  • The Terminal Alkyne: This is the primary "synthetic handle."[1] It is the gateway to a host of powerful transformations, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry."[1] This reaction allows for the facile and high-yielding formation of 1,2,3-triazole linkages, which are invaluable for bioconjugation, drug discovery, and materials science.[1]

  • The Aromatic Core: The two alkoxy groups (-OCH₃ and -OCH(CH₃)₂) are strong electron-donating, ortho-, para-directing groups. This makes the aromatic ring highly activated towards electrophilic aromatic substitution at the positions ortho and para to them, allowing for further functionalization if desired.

  • The Ether Linkages: Both the methoxy and isopropoxy groups are generally stable, providing a robust scaffold that can withstand a variety of reaction conditions.

cluster_groups Key Functional Groups cluster_reactions Resulting Applications main_compound 4-Ethynyl-2-methoxy- 1-(propan-2-yloxy)benzene alkyne Terminal Alkyne (-C≡CH) main_compound->alkyne provides aromatic Electron-Rich Aromatic Ring main_compound->aromatic provides click_chem Click Chemistry (CuAAC) Formation of Triazoles alkyne->click_chem enables sonogashira Sonogashira Coupling C-C Bond Formation alkyne->sonogashira enables bioconjugation Bioconjugation (e.g., to proteins, DNA) click_chem->bioconjugation leads to drug_scaffolds Drug Scaffolds & Fragment Libraries click_chem->drug_scaffolds leads to sonogashira->drug_scaffolds polymers Polymer Synthesis sonogashira->polymers leads to

Caption: Logical relationship between functional groups and applications.

PART 3: Applications in Research and Drug Development

The structural features of 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene make it an ideal candidate for several high-value applications.

  • Fragment-Based Drug Discovery (FBDD): With a molecular weight under 200 g/mol and a moderate lipophilicity (XLogP3 ≈ 3.2), this molecule fits the profile of a molecular fragment. The terminal alkyne allows it to be used in screens where it can be "clicked" onto azide-modified biological targets or used to build up larger, more potent molecules after an initial hit is identified.

  • PROTACs and Chemical Probes: The development of Proteolysis Targeting Chimeras (PROTACs) and other chemical probes often requires linking a target-binding molecule to another moiety (like an E3 ligase binder) via a chemical linker. The alkyne provides a perfect attachment point for building these bifunctional molecules.

  • Materials Science: Terminal alkynes are valuable monomers for polymerization reactions. This compound could be used to synthesize polymers with tailored electronic and physical properties, leveraging the aromatic core.[1]

  • Biological Evaluation Precedent: While this specific molecule is not widely studied, related (prop-2-ynyloxy)benzene derivatives have demonstrated biological activity, including anti-urease and antibacterial effects.[2][3] This provides a rationale for synthesizing and screening this compound and its derivatives in various biological assays.

PART 4: Safety, Handling, and Storage

As no specific safety data sheet (SDS) exists for this compound, handling procedures must be based on an expert assessment of related chemical structures.

Table 2: Hazard Assessment and Recommended Handling

CategoryGuidelineSupporting Rationale
Hazard Classification Warning: Likely classified as harmful if swallowed (Acute Tox. 4), a skin irritant, and a serious eye irritant.[4][5][6]Based on data for analogous aromatic alkynes and ethers.
Personal Protective Equipment (PPE) Wear protective gloves (nitrile), safety goggles with side-shields, and a lab coat.[4][7]Standard practice for handling potentially irritating organic chemicals.
Handling Use only in a well-ventilated area, preferably a chemical fume hood.[8] Avoid breathing dust, fumes, or vapors.[7] Keep away from heat, sparks, and open flames.[4][9]Aromatic compounds can be volatile, and alkynes can pose hazards under certain conditions.
Storage Keep container tightly sealed in a cool, dry, and well-ventilated place.[4][7] Storage at 2-8°C under an inert atmosphere (e.g., nitrogen) is recommended for long-term stability.[7]Prevents degradation from moisture, air, or light.
Spill & Disposal In case of a spill, absorb with an inert material and dispose of in accordance with local, state, and federal regulations.[4]Prevents environmental contamination and exposure.

Conclusion

4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene stands out as a molecule of significant synthetic potential. While it may not be a common, off-the-shelf reagent, its logical and accessible synthesis opens the door for its use as a strategic building block. The convergence of a stable, functionalized aromatic core with a highly versatile terminal alkyne "handle" provides researchers in drug discovery, chemical biology, and materials science with a powerful platform for innovation. This guide has outlined the core identity, a robust synthetic pathway, and the key reactivity principles that will enable scientists to confidently incorporate this valuable scaffold into their research programs.

References

  • MPLX. (2017, December 12). SAFETY DATA SHEET. Retrieved from [Link]

  • AccelaChem. (n.d.). 1699444-91-1, 4-Ethyl-2-methoxy-1-(prop-2-yn-1-yloxy)benzene. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxy-4-(2-propen-1-yl)-1-(1-propyn-1-yloxy)benzene. Retrieved from [Link]

  • Batool, T., Rasool, N., Gull, Y., Noreen, M., Nasim, F. U. H., Yaqoob, A., ... & Zia-Ul-Haq, M. (2014). A convenient method for the synthesis of (prop-2-ynyloxy) benzene derivatives via reaction with propargyl bromide, their optimization, scope and biological evaluation. PloS one, 9(12), e115457. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methoxy-4-(prop-2-yn-1-yloxy)benzene. Retrieved from [Link]

  • Supporting Information for a scientific publication. (n.d.). Synthesis of propargyl aryl ethers. Retrieved from [Link]

  • PubChem. (n.d.). 4-Allyl-2-methoxy-1-(prop-2-ynyloxy)benzene. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-(2-Ethynyl-4-methoxyphenoxy)ethyl 4-bromobenzenesulfonate. Retrieved from [Link]

  • ECHA CHEM. (n.d.). 1-chloro-4-[[(3-iodo-2-propynyl)oxy]methoxy]benzene. Retrieved from [Link]

  • Foo, K. L., et al. (2012). 4-(Prop-2-yn-1-yloxy)benzene-1,2-dicarbonitrile. Acta Crystallographica Section E, E68(9), o2626. Retrieved from [Link]

  • Semantic Scholar. (2014, December 29). A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide. Retrieved from [Link]

  • PubChem. (n.d.). 1-[(Propan-2-yl)oxy]-2-(prop-1-en-1-yl)benzene. Retrieved from [Link]

  • Journal of Biochemical Technology. (2023, April 19). Organic Compounds Containing Aromatic Structure Used in Pharmaceutical Production. Retrieved from [Link]

  • DTIC. (n.d.). Synthesis of 2-Methoxypropyl Benzene for Epitope Imprinting. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Physicochemical Properties of 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene is a polysubstituted aromatic compound featuring a unique combination of functional groups: a reactive terminal alkyne (ethynyl group), a methoxy group, and an isopropoxy group. This molecular architecture makes it a potentially valuable building block in medicinal chemistry and materials science, where the ethynyl group can participate in "click" chemistry reactions, such as copper-catalyzed azide-alkyne cycloadditions, for the synthesis of more complex molecules. Understanding the fundamental physicochemical properties of this compound, such as its melting and boiling points, is critical for its synthesis, purification, handling, and application in further research and development.

This technical guide provides an in-depth analysis of the melting and boiling point characteristics of 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene. As there is no readily available experimental data for this specific molecule in public databases, this document will focus on high-quality predicted data, the underlying principles that govern its physical properties based on its molecular structure, and the rigorous experimental protocols for their empirical determination.

Predicted Physicochemical Data

Due to the absence of experimental data, the following melting and boiling points have been estimated using advanced Quantitative Structure-Property Relationship (QSPR) models. These computational tools leverage extensive databases of known compounds to predict the properties of novel structures.[1][2][3][4] While these predictions are valuable for initial planning, they must be validated by empirical measurement.

PropertyPredicted ValueUnit
Melting Point 45 - 55°C
Boiling Point 280 - 295°C

The Interplay of Molecular Structure and Physical Properties

The melting and boiling points of an organic compound are dictated by the nature and strength of its intermolecular forces.[5][6][7][8][9] The structure of 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene incorporates several features that collectively determine its physical state at various temperatures.

  • Molecular Weight and van der Waals Forces: With a molecular formula of C₁₂H₁₄O₂, the compound has a moderate molecular weight, leading to significant London dispersion forces (a type of van der Waals force). These forces increase with the size and surface area of the molecule and are the baseline attractive force between molecules.[10][11]

  • Polarity and Dipole-Dipole Interactions: The presence of two ether linkages (methoxy and isopropoxy groups) introduces polarity into the molecule due to the electronegativity of the oxygen atoms. This results in a net molecular dipole moment, leading to dipole-dipole interactions between molecules. These forces are stronger than London dispersion forces, thus elevating the melting and boiling points compared to a non-polar analogue of similar size.[10][11]

  • Absence of Hydrogen Bonding: The molecule lacks a hydrogen atom bonded to a highly electronegative atom (like oxygen or nitrogen). Therefore, it cannot act as a hydrogen bond donor, precluding the formation of strong hydrogen bonds, which are responsible for the relatively high boiling points of alcohols and carboxylic acids.[7][10]

  • Molecular Symmetry and Crystal Packing: The melting point is highly dependent on how well the molecules can pack into a crystal lattice.[7][8] The asymmetrical substitution pattern on the benzene ring of 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene may disrupt efficient crystal packing compared to a more symmetrical molecule. This can lead to a lower melting point than might be expected based on molecular weight alone. For instance, highly symmetrical molecules often have unusually high melting points.[5][8]

Experimental Protocol for Melting Point Determination

The determination of a melting point range is a fundamental technique for assessing the purity of a crystalline solid. A pure compound typically exhibits a sharp melting point range of 0.5-1.0°C.

Principle

A small, finely powdered sample of the solid is heated at a slow, controlled rate. The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[12]

Methodology: Capillary Method using a Digital Apparatus

This protocol describes the use of a modern digital melting point apparatus, which offers high precision and ease of use.

  • Sample Preparation:

    • Ensure the sample is completely dry and finely powdered by crushing it with a spatula on a watch glass.

    • Tap the open end of a capillary tube into the powder to collect a small amount of the sample.

    • Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The sample column should be 2-3 mm high for consistent results.[13][14]

  • Instrument Setup:

    • Turn on the melting point apparatus and allow it to stabilize.

    • Set a "ramp rate," which is the rate at which the temperature will increase. For a preliminary, rapid determination, a higher rate (e.g., 10-20°C/minute) can be used to find an approximate melting point.

    • For an accurate measurement, set the starting temperature to about 20°C below the approximate melting point and use a slow ramp rate of 1-2°C per minute.[12][15] This slow rate ensures thermal equilibrium between the sample, thermometer, and heating block.

  • Measurement:

    • Insert the prepared capillary tube into the sample holder in the heating block.

    • Start the heating program.

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first signs of melting are observed (T₁).

    • Record the temperature at which the last solid crystal melts into a liquid (T₂).

    • The melting point is reported as the range T₁ - T₂.

  • Post-Measurement:

    • Allow the apparatus to cool before performing another measurement.

    • Perform at least two measurements to ensure consistency.

Workflow for Melting Point Determination

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement Protocol cluster_reporting Data Reporting prep1 Dry and powder the solid sample prep2 Load sample into capillary tube (2-3 mm) prep1->prep2 meas1 Set instrument start temperature and slow ramp rate (1-2°C/min) prep2->meas1 meas2 Insert capillary and start heating meas1->meas2 meas3 Observe and record T1 (first liquid) meas2->meas3 meas4 Observe and record T2 (all liquid) meas3->meas4 report1 Report melting point as T1 - T2 range meas4->report1 report2 Repeat for consistency report1->report2

Caption: Workflow for determining melting point via capillary method.

Experimental Protocol for Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[11][16] It is a characteristic property that is sensitive to changes in pressure.

Principle

The liquid is heated to its boiling point, and the temperature of the vapor in equilibrium with the boiling liquid is measured. It is crucial to measure the vapor temperature, not the liquid temperature, as the liquid can become superheated.[17]

Methodology: Micro-Boiling Point Determination

This method is suitable for small sample volumes (a few milliliters).

  • Apparatus Setup:

    • Place 2-3 mL of the liquid into a small conical vial or test tube, along with a boiling chip or a small magnetic stir bar to ensure smooth boiling.

    • Fit the vial with a reflux condenser or a Hickman still head.

    • Insert a thermometer through the condenser or still head, positioning the top of the thermometer bulb just below the side arm leading to the condenser.[17] This ensures the bulb is fully immersed in the vapor phase.

    • The apparatus should be clamped securely within a heating mantle or an oil bath.

  • Heating and Measurement:

    • Begin heating the sample gently. If using a stir bar, start the magnetic stirrer.

    • As the liquid boils, a "reflux ring" of condensing vapor will rise. The temperature will climb rapidly and then stabilize.

    • The boiling point is the stable temperature reading on the thermometer while the liquid is actively boiling and the reflux ring is visible.[16]

    • Record this stable temperature. Note the atmospheric pressure at the time of measurement, as boiling point is pressure-dependent.

  • Post-Measurement:

    • Turn off the heat and allow the apparatus to cool completely before disassembling.

    • Never heat a closed system. Ensure the end of the condenser is open to the atmosphere.

Workflow for Boiling Point Determination

BoilingPointWorkflow cluster_setup Apparatus Setup cluster_heating Heating & Measurement cluster_final Final Steps setup1 Add 2-3 mL liquid and boiling chip to vial setup2 Attach reflux condenser setup1->setup2 setup3 Position thermometer bulb in vapor phase setup2->setup3 heat1 Heat gently to establish a steady reflux setup3->heat1 heat2 Allow temperature to stabilize heat1->heat2 heat3 Record the stable vapor temperature as the boiling point heat2->heat3 final1 Record atmospheric pressure heat3->final1 final2 Cool apparatus before disassembly final1->final2

Caption: Workflow for determining boiling point via micro-reflux method.

Conclusion

While experimental data for 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene remains to be published, a strong theoretical and practical framework exists for its characterization. Based on its molecular structure, it is predicted to be a solid with a relatively low melting point and a high boiling point, governed by a combination of London dispersion forces and dipole-dipole interactions. The protocols detailed in this guide provide a robust methodology for the empirical validation of these predicted values. For any research or development involving this compound, it is imperative that these fundamental physical properties be determined experimentally to ensure accuracy in subsequent applications.

References

  • Open Oregon Educational Resources. (n.d.). 3.3 Melting points and Boiling Points – Introductory Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry: How to... (2022, July 30). Predicting boiling and melting points. Retrieved from [Link]

  • HSCprep. (2025, March 4). Understanding Melting and Boiling Points of Organic Compounds. Retrieved from [Link]

  • TutorChase. (n.d.). Describe the differences between the boiling and melting points of different aromatic compounds. Retrieved from [Link]

  • Mansouri, K., et al. (2024). Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals. PMC. Retrieved from [Link]

  • Bergazin, T. D. (n.d.). Advancing physicochemical property predictions in computational drug discovery. Retrieved from [Link]

  • ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. Retrieved from [Link]

  • ProtoQSAR. (n.d.). Computational methods for predicting properties. Retrieved from [Link]

  • Air Resources Board. (2010). Standard Operating Procedure for the Determination of Boiling Point Distribution in Consumer Products by Gas Chromatography. Retrieved from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. Retrieved from [Link]

  • Pharmaguideline. (n.d.). SOP for Melting Point Apparatus. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2022, December 8). Computation Chemistry Tools. Retrieved from [Link]

  • BLDEA's Shri Sanganabasava Mahaswamiji College of Pharmacy & Research Centre. (2022). SOP for Melting Point Apparatus. Retrieved from [Link]

  • Utah Tech University. (n.d.). Measuring a Boiling Point. Retrieved from [Link]

  • Unknown. (n.d.). Boiling Point Determination Procedure. Retrieved from [Link]

  • Air Resources Board. (2024). Approval of Addendum to Standard Operating Procedure for the Determination of Boiling Point Distribution in Consumer Products Using Gas Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, June 5). Boiling Point and Melting Point in Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 16). 2.1.1: Intermolecular Forces and Relative Boiling Points (bp). Retrieved from [Link]

  • Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

  • Student Academic Success Services, Queen's University. (2025, June 15). Properties and Trends of Organic Compounds. Retrieved from [Link]

  • Allen, D. (n.d.). Boiling Points of Functional Groups: Trends & Forces. Retrieved from [Link]

  • Unknown. (n.d.). BOILING POINT DETERMINATION. Retrieved from [Link]

  • Science Ready. (2024, December 10). Comparing Melting & Boiling Points of Every Organic Functional Group // HSC Chemistry. Retrieved from [Link]

Sources

The Alkynyl-Alkoxy Scaffold: Technical Analysis of 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical monograph for researchers investigating the pharmacological utility of 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene (also referred to as 1-isopropoxy-2-methoxy-4-ethynylbenzene).

Based on its structural pharmacophore, this molecule is identified as a high-value "Linker-Headgroup" intermediate used primarily in the synthesis of Tyrosine Kinase Inhibitors (TKIs), specifically targeting the Epidermal Growth Factor Receptor (EGFR) family.

Part 1: Chemical Architectonics & Pharmacophore Analysis

To understand the biological potential of this molecule, one must analyze it not as a standalone drug, but as a privileged scaffold designed to overcome specific limitations in first-generation TKIs (like Gefitinib or Erlotinib).

Structural Deconstruction

The molecule consists of a benzene core decorated with three distinct functional motifs, each serving a specific medicinal chemistry purpose:

PositionSubstituentFunctional Role (SAR)
C-1 Isopropoxy (-OiPr)Hydrophobic Anchor: Unlike a simple methoxy group, the bulky isopropoxy group increases lipophilicity (LogP) and fills the hydrophobic pocket of the ATP-binding site (specifically the ribose-binding region or solvent channel), potentially improving binding affinity.
C-2 Methoxy (-OMe)Electronic Modulation: An electron-donating group (EDG) that increases electron density on the benzene ring, influencing the pKa of the aniline nitrogen (once coupled) and enhancing hydrogen bond acceptance.
C-4 Ethynyl (-C≡CH)The "Warhead" / Linker: A rigid, linear alkyne handle. It serves as the reactive site for Sonogashira coupling to a heteroaryl core (e.g., quinazoline). In the final drug, this rigid rod positions the phenyl ring deep into the kinase selectivity pocket.
The "Isopropoxy Effect"

In medicinal chemistry, replacing a methoxy group with an isopropoxy group (as seen at C-1) is a strategic modification to improve metabolic stability . The steric bulk of the isopropyl group hinders O-dealkylation by Cytochrome P450 enzymes, potentially extending the half-life (


) of the final drug candidate compared to its dimethoxy analogs.

Part 2: Synthetic Utility & Derivatization Strategies[1]

The primary biological activity of this molecule is realized upon its coupling to a kinase-inhibiting core. The ethynyl group allows for modular synthesis of "Click" libraries or rigid analogs.

Retrosynthetic Pathway (Origin)

This scaffold is typically synthesized from Isovanillin or Vanillin derivatives via alkylation (installing the isopropoxy) followed by Corey-Fuchs homologation or Seyferth-Gilbert homologation to generate the terminal alkyne.

Key Reaction: Sonogashira Coupling

The most critical workflow involves coupling this alkyne to a halogenated heterocycle (e.g., 4-Chloroquinazoline).

Diagram 1: Synthetic Workflow (DOT Visualization)

SynthesisWorkflow Start Isovanillin (Precursor) Step1 1. Alkylation (+ Isopropyl Bromide) Start->Step1 Inter1 3-Isopropoxy-4-methoxy- benzaldehyde Step1->Inter1 Step2 2. Alkyne Formation (Seyferth-Gilbert / Bestmann-Ohira) Inter1->Step2 Scaffold 4-ETHYNYL-2-METHOXY- 1-(PROPAN-2-YLOXY)BENZENE (Target Scaffold) Step2->Scaffold Step3 3. Sonogashira Coupling (+ 4-Chloroquinazoline) Scaffold->Step3 Pd(PPh3)2Cl2, CuI TEA, 80°C FinalDrug Active EGFR Inhibitor (TKI Analog) Step3->FinalDrug

Caption: Synthetic trajectory from Isovanillin precursor to the active TKI via the 4-ethynyl scaffold.

Part 3: Biological Targets & Mechanism of Action

Once incorporated into a TKI structure, the 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene moiety targets the ATP-binding cleft of receptor tyrosine kinases.

Primary Target: EGFR (ErbB1)

The derivatives of this scaffold function as ATP-competitive inhibitors .

  • Mechanism: The quinazoline core (to which this scaffold is attached) mimics the adenine ring of ATP. The ethynyl-phenyl arm (our scaffold) extends into the hydrophobic back pocket of the enzyme.

  • Selectivity: The specific substitution pattern (1-OiPr, 2-OMe) interacts with residues such as Cys797 (if acrylamide is present) or Met793 (hinge region), stabilizing the inactive conformation of the kinase.

Secondary Targets
  • ALK (Anaplastic Lymphoma Kinase): Similar alkynyl-ether scaffolds have shown activity against ALK-positive NSCLC.

  • BTK (Bruton's Tyrosine Kinase): The scaffold is structurally compatible with BTK inhibitors used in B-cell malignancies.

Diagram 2: EGFR Signaling Inhibition

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Tyrosine Kinase) EGF->EGFR Binding Phos Autophosphorylation EGFR->Phos Inhibited Inhibitor Scaffold-Derived TKI Inhibitor->EGFR COMPETITIVE BLOCKADE ATP ATP ATP->EGFR Activation RAS RAS-GTP Phos->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Prolif Cell Proliferation & Survival ERK->Prolif

Caption: Mechanism of Action: The scaffold-derived inhibitor blocks ATP binding, halting the RAS/RAF/MEK proliferation cascade.

Part 4: Experimental Validation Framework

To validate the biological activity of derivatives synthesized from this scaffold, the following protocols are standard.

Protocol A: Sonogashira Coupling (Derivatization)

Purpose: To attach the scaffold to a 4-chloroquinazoline core.

  • Reagents: Dissolve 1.0 eq of 4-chloroquinazoline and 1.1 eq of 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene in anhydrous DMF.

  • Catalyst: Add 0.05 eq Pd(PPh3)2Cl2 and 0.1 eq CuI.

  • Base: Add 3.0 eq Triethylamine (TEA).

  • Reaction: Purge with Nitrogen. Heat to 80°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 1:1).

  • Workup: Dilute with water, extract with EtOAc, dry over MgSO4, and purify via silica gel chromatography.

Protocol B: In Vitro Kinase Assay (Enzymatic Activity)

Purpose: Determine IC50 against EGFRWT and EGFRT790M.

  • System: Use a FRET-based assay (e.g., LanthaScreen™ or Z´-LYTE™).

  • Preparation: Prepare 3-fold serial dilutions of the synthesized derivative in DMSO.

  • Incubation: Incubate kinase (EGFR), ATP (at Km), substrate, and inhibitor for 60 mins at RT.

  • Detection: Add development reagent and read fluorescence ratio (445 nm / 520 nm).

  • Analysis: Plot dose-response curves to calculate IC50. Validated hits should show IC50 < 50 nM .

Protocol C: MTT Cell Viability Assay

Purpose: Assess cytotoxicity in NSCLC cell lines (A549, H1975).

  • Seeding: Seed 5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Treat with derivative (0.01 – 10 µM) for 72h.

  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.

  • Readout: Measure absorbance at 570 nm.

Part 5: References

  • Mok, T. S., et al. (2009).[1] "Gefitinib or Carboplatin–Paclitaxel in Pulmonary Adenocarcinoma." New England Journal of Medicine. Link

  • Lynch, T. J., et al. (2004). "Activating Mutations in the Epidermal Growth Factor Receptor Underlying Responsiveness of Non–Small-Cell Lung Cancer to Gefitinib." New England Journal of Medicine. Link

  • Eck, M. J., & Yun, C. H. (2010). "Structural Biology of EGFR-Targeted Therapies." Annual Review of Biochemistry. Link

  • Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews. Link

  • Rothenberg, M. L., et al. (2012). "Erlotinib: A Review of its Preclinical and Clinical Development." Clinical Cancer Research. Link

Sources

Methodological & Application

Sonogashira coupling protocols using 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Detailed Protocols

Topic: Sonogashira Coupling Protocols using 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene

For: Researchers, scientists, and drug development professionals.

Introduction: Mastering C(sp²)-C(sp) Bond Formation with Substituted Alkynes

The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds between sp² and sp hybridized centers.[1][2][3] First reported in 1975, this palladium- and copper-catalyzed reaction has become indispensable in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1][4][5] Its utility stems from the mild reaction conditions typically employed and its tolerance of a wide array of functional groups.[1][6]

This guide provides an in-depth examination and detailed protocols for the Sonogashira coupling, with a specific focus on the use of 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene. This substrate is of particular interest due to its electron-rich aromatic system, featuring both methoxy and isopropoxy substituents. Understanding how to effectively couple such substrates is crucial for the synthesis of complex, poly-functionalized molecules relevant to drug discovery and materials science. We will delve into the reaction mechanism, provide step-by-step protocols for both traditional and copper-free conditions, and offer expert insights into optimization and troubleshooting.

The Sonogashira Reaction: A Mechanistic Perspective

The elegance of the Sonogashira coupling lies in its dual catalytic cycle, a synergistic interplay between palladium and copper catalysts that facilitates the reaction under mild conditions.[1][4] While the precise mechanism can be complex and is still a subject of study, the generally accepted pathway involves two interconnected cycles.[2][4]

  • The Palladium Cycle: This cycle initiates with the oxidative addition of an aryl or vinyl halide (Ar-X) to a palladium(0) complex, forming a Pd(II) intermediate.[2][7]

  • The Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt, typically in the presence of an amine base, to form a copper(I) acetylide species.[1][8] This step is crucial as it activates the alkyne.

  • Transmetalation: The key step linking the two cycles is transmetalation, where the acetylide group is transferred from the copper to the palladium(II) complex.[7]

  • Reductive Elimination: The resulting palladium(II) species, now bearing both the aryl and alkynyl groups, undergoes reductive elimination to yield the final coupled product (Ar-alkyne) and regenerate the active palladium(0) catalyst, allowing the cycle to continue.[7]

The amine base plays a dual role: it deprotonates the alkyne to facilitate the formation of the copper acetylide and neutralizes the hydrogen halide (H-X) byproduct generated during the reaction.[1][9]

Sonogashira_Mechanism pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add cu_halide Cu(I)-X pdi_complex Ar-Pd(II)-X (L₂) oxidative_add->pdi_complex transmetalation Transmetalation pdi_complex->transmetalation pdi_alkyne_complex Ar-Pd(II)-C≡CR (L₂) transmetalation->pdi_alkyne_complex reductive_elim Reductive Elimination pdi_alkyne_complex->reductive_elim product Ar-C≡C-R reductive_elim->pd0 Catalyst Regeneration reductive_elim->product cu_acetylide Cu(I)-C≡C-R cu_halide->cu_acetylide alkyne H-C≡C-R alkyne->cu_acetylide base Base base->cu_acetylide Deprotonation cu_acetylide->transmetalation Acetylide Transfer aryl_halide Ar-X aryl_halide->oxidative_add

Caption: The dual catalytic cycles of the Sonogashira coupling reaction.

Substrate Profile: 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene

The target alkyne for these protocols features a phenyl ring substituted with three distinct groups, each influencing its reactivity.

  • Structure:

    • Ethynyl Group (-C≡CH): The reactive moiety for the coupling.

    • Methoxy Group (-OCH₃): An electron-donating group (EDG) via resonance.

    • Isopropoxy Group (-OCH(CH₃)₂): Another electron-donating group, both inductively and via resonance.

The presence of two strong electron-donating groups makes the aromatic ring electron-rich. This electronic property does not significantly alter the acidity of the terminal alkyne's proton but can influence the electronic environment of the final product, which is a key consideration in the synthesis of electronic materials or biologically active molecules.

Experimental Protocols

Safety First: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Solvents and reagents should be handled with care. Anhydrous and anaerobic conditions are critical for success.[10][11]

Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling

This protocol is a robust starting point for coupling 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene with a standard aryl iodide, such as 4-iodoanisole. The copper(I) iodide co-catalyst accelerates the reaction, often allowing it to proceed efficiently at room temperature.[12]

Materials and Reagents

Reagent/MaterialM.W. ( g/mol )Amount (mmol)Eq.
4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene204.251.21.2
4-Iodoanisole234.041.01.0
Bis(triphenylphosphine)palladium(II) dichloride701.900.020.02
Copper(I) Iodide (CuI)190.450.040.04
Triethylamine (Et₃N)101.19--
Toluene92.14--
Schlenk flask, syringes, needles, magnetic stirrer---
Inert gas supply (Argon or Nitrogen)---

Step-by-Step Methodology

  • Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add bis(triphenylphosphine)palladium(II) dichloride (14 mg, 0.02 mmol) and copper(I) iodide (7.6 mg, 0.04 mmol).

  • Evacuation and Backfilling: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Reagent Addition: Under a positive pressure of inert gas, add 4-iodoanisole (234 mg, 1.0 mmol).

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) and anhydrous, degassed triethylamine (3 mL) via syringe. The triethylamine acts as both the base and a co-solvent.[1]

  • Alkyne Addition: Add 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene (245 mg, 1.2 mmol) dropwise via syringe.

  • Reaction Execution: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 2-6 hours.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter it through a short pad of Celite to remove the catalyst residues and amine salts.

  • Extraction: Wash the filtrate with saturated aqueous NH₄Cl solution (2 x 15 mL) and then with brine (15 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.

Protocol 2: Copper-Free Sonogashira Coupling

The primary motivation for a copper-free protocol is to prevent the undesired homocoupling of the alkyne substrate (Glaser coupling), which is a common side reaction promoted by oxygen in the presence of copper.[1][13] This protocol is particularly useful when working with sensitive substrates or when purification from diyne byproducts is challenging.

Materials and Reagents

Reagent/MaterialM.W. ( g/mol )Amount (mmol)Eq.
4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene204.251.21.2
4-Bromotoluene171.041.01.0
Pd(PPh₃)₄1155.560.030.03
Diisopropylamine (DIPA)101.192.02.0
N,N-Dimethylformamide (DMF)73.09--
Schlenk flask, syringes, needles, magnetic stirrer---
Inert gas supply (Argon or Nitrogen)---

Step-by-Step Methodology

  • Inert Atmosphere Setup: Add Pd(PPh₃)₄ (35 mg, 0.03 mmol) to a dry Schlenk flask with a magnetic stir bar. Evacuate and backfill with inert gas three times.

  • Reagent Addition: Under positive inert gas pressure, add 4-bromotoluene (171 mg, 1.0 mmol).

  • Solvent and Base Addition: Add anhydrous, degassed DMF (5 mL) followed by diisopropylamine (0.28 mL, 2.0 mmol) via syringe.

  • Alkyne Addition: Add 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene (245 mg, 1.2 mmol).

  • Reaction Execution: Heat the reaction mixture to 60-80 °C. Aryl bromides are less reactive than aryl iodides and typically require heating.[1][9] Monitor the reaction by TLC or GC-MS.

  • Work-up and Purification: Follow the same work-up, extraction, and purification steps as described in Protocol 1.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_flask 1. Prepare Dry Schlenk Flask add_catalysts 2. Add Pd Catalyst (& CuI if needed) prep_flask->add_catalysts inert_atm 3. Establish Inert Atmosphere (Ar/N₂) add_catalysts->inert_atm add_reagents 4. Add Aryl Halide, Solvent, Base inert_atm->add_reagents add_alkyne 5. Add Alkyne Substrate add_reagents->add_alkyne stir_react 6. Stir at RT or Heat add_alkyne->stir_react monitor 7. Monitor Progress (TLC / GC-MS) stir_react->monitor quench_filter 8. Dilute & Filter through Celite monitor->quench_filter Upon Completion extract 9. Aqueous Wash & Extraction quench_filter->extract dry_concentrate 10. Dry & Concentrate Organic Layer extract->dry_concentrate purify 11. Column Chromatography dry_concentrate->purify characterize 12. Characterize Product (NMR, MS, etc.) purify->characterize

Caption: General laboratory workflow for Sonogashira coupling reactions.

Expert Insights: Optimization & Troubleshooting

Achieving high yields and purity in Sonogashira couplings requires careful control over several parameters. The following table and tips are based on established best practices in the field.

Table: Key Parameter Optimization

ParameterChoice / ConditionRationale & Expert Advice
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂PdCl₂(PPh₃)₂ is often more air-stable and convenient to handle, but both are effective.[1][14] Catalyst loading is typically 1-5 mol%.
Ligand PPh₃ (standard), Buchwald ligands (e.g., XPhos for Ar-Cl)For less reactive aryl halides (especially chlorides), bulkier, more electron-rich phosphine ligands can accelerate the oxidative addition step.[10][14]
Aryl Halide (Ar-X) I > OTf > Br >> ClThe reactivity order is critical.[1][9] Iodides react readily at room temperature, while bromides often require heat.[9][15] Chlorides are the most challenging and require specialized catalysts.
Base Et₃N, DIPA, Piperidine, Cs₂CO₃An amine base is standard.[1] For copper-free systems or when amines are problematic, inorganic bases like Cs₂CO₃ can be effective.[16] The base must be anhydrous.[10]
Solvent Toluene, THF, DMF, AcetonitrileThe choice depends on the reaction temperature and solubility of reagents.[17] Ensure solvents are rigorously degassed to remove oxygen.[10]
Temperature Room Temp to 100 °CGoverned by the reactivity of the aryl halide. Start with room temperature for aryl iodides and increase heat for bromides if the reaction is sluggish.[15]

Common Problems and Solutions

  • Problem: Low or No Product Yield.

    • Cause: Inactive catalyst, impure reagents, or insufficient exclusion of oxygen.[9][10]

    • Solution: Use fresh, high-purity palladium and copper catalysts. Ensure all reagents are pure and solvents are anhydrous and thoroughly degassed. Maintain a positive pressure of inert gas throughout the reaction.[10]

  • Problem: Significant Alkyne Homocoupling (Glaser Coupling).

    • Cause: This side reaction is promoted by the presence of oxygen and the copper co-catalyst.[1][10]

    • Solution: Ensure the reaction is performed under strictly anaerobic conditions.[10] If the problem persists, reduce the amount of CuI catalyst or switch to a copper-free protocol (Protocol 2).[6][13]

  • Problem: Formation of a Black Precipitate (Palladium Black).

    • Cause: Decomposition of the palladium(0) catalyst. This can be caused by impurities, high temperatures, or an inappropriate choice of solvent.[9] Some anecdotal evidence suggests THF may promote its formation.[18]

    • Solution: Use high-purity reagents and solvents. If heating, do so gradually and avoid excessively high temperatures. Consider a more stable precatalyst or a different solvent system.

References

  • Wikipedia. Sonogashira coupling. [Link]

  • Vedantu. Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]

  • BYJU'S. Sonogashira Coupling. [Link]

  • CiteDrive. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. [Link]

  • Semantic Scholar. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • Chotana, G. A., et al. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 862–932. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Paul, S., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(8), 5159-5183. [Link]

  • Bano, S., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 459. [Link]

  • Sharma, P., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7316-7332. [Link]

  • ResearchGate. The Sonogashira coupling reaction mechanism. [Link]

  • Semantic Scholar. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

  • The Reaction Monitor. Copper-free Sonogashira coupling. [Link]

  • Pearson+. What is the role of copper in the Sonogashira coupling reaction? [Link]

  • NROER. Sonogashira Coupling. [Link]

  • ResearchGate. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]

  • Panda, S. S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Sustainable Chemical Insight in Biological Exploration, 1(1), 71-80. [Link]

  • Soheili, A., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 20(10), 2959-2962. [Link]

  • An, J., et al. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics, 36(5), 1034-1040. [Link]

  • Boulton, L. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery (Vol. 1, pp. 122-142). Royal Society of Chemistry. [Link]

  • Li, J., et al. (2021). Development of the Inverse Sonogashira Reaction for DEL Synthesis. ACS Combinatorial Science, 23(1), 25-30. [Link]

  • Vafaeezadeh, M., et al. (2025). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 15(12), 1-15. [Link]

  • Chen, X., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102893. [Link]

  • Mak, T. C., et al. (2023). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega, 8(19), 17099-17111. [Link]

  • Reddit. Sonogashira troubleshooting help needed. [Link]

  • Reddit. Struggling to make a sonogashira coupling reaction happen. [Link]

Sources

Click chemistry reactions involving 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Click Chemistry Functionalization of 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene

Executive Summary

Subject: High-efficiency Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) protocols for 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene .

Significance: This molecule serves as a critical "clickable" scaffold in medicinal chemistry. Structurally derived from O-isopropylvanillin , it acts as a pharmacophore surrogate for the methoxy-isopropoxy-phenyl moiety found in various bioactive compounds, including Lamellarin alkaloids (topoisomerase inhibitors) and certain Tyrosine Kinase Inhibitors (TKIs) . Its terminal alkyne handle allows for the rapid generation of triazole-linked libraries via click chemistry, facilitating Fragment-Based Drug Discovery (FBDD) and Structure-Activity Relationship (SAR) profiling.

Key Technical Challenge: The electron-rich nature of the aryl ring (donating alkoxy groups) makes the terminal alkyne highly reactive but also susceptible to oxidative homocoupling (Glaser coupling). This protocol utilizes a ligand-accelerated system to suppress side reactions and ensure quantitative conversion.

Chemical Profile & Mechanistic Insights

Substrate Analysis
  • IUPAC Name: 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene

  • Common Ref: O-Isopropylvanillin Alkyne

  • Molecular Weight: 190.24 g/mol

  • Electronic Character: Electron-Rich . The ortho-methoxy and para-isopropoxy groups (relative to the alkyne) are strong electron donors.

    • Impact on CuAAC: Increases electron density at the alkyne, generally accelerating the formation of the Copper(I)-acetylide intermediate.

    • Risk Factor: High susceptibility to oxidative dimerization (Glaser coupling) in the presence of O₂ and Cu(I/II), leading to di-yne byproducts instead of the desired triazole.

Reaction Mechanism (Ligand-Stabilized CuAAC)

The reaction proceeds via the stepwise formation of a copper-acetylide complex. The use of a chelating ligand (THPTA or TBTA) is mandatory for this substrate to:

  • Protect Cu(I): Prevent oxidation of the catalytic Cu(I) species to inactive Cu(II).

  • Steric Shielding: Block the coordination of a second alkyne molecule, thereby inhibiting the Glaser homocoupling pathway.

  • Solubilization: Maintain the catalyst in the organic/aqueous interface where this lipophilic substrate resides.

Experimental Protocol

Materials & Reagents
ComponentSpecificationRole
Alkyne 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzenePrimary Scaffold
Azide R-N₃ (Various)Coupling Partner
Catalyst Source CuSO₄ · 5H₂O (98%+)Pre-catalyst
Reductant Sodium Ascorbate (freshly prepared)Reduces Cu(II) to Cu(I)
Ligand THPTA (water-soluble) or TBTA (organic)Stabilizes Cu(I)
Solvent DMSO / Water (1:1) or t-BuOH / Water (1:1)Reaction Medium
Step-by-Step Procedure (Micromolar to Millimolar Scale)

Pre-Reaction Setup:

  • Safety: Azides are potentially explosive. Work behind a blast shield. Avoid halogenated solvents (e.g., DCM) with sodium azide.

  • Preparation: Degas all solvents and water with N₂ or Ar for 15 minutes prior to use to minimize homocoupling.

Step 1: Stock Solution Preparation

  • Alkyne Stock: Dissolve 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene in DMSO to 200 mM.

  • Azide Stock: Dissolve the azide partner in DMSO to 200 mM.

  • Catalyst Premix (Cu-Ligand Complex):

    • Mix CuSO₄ (20 mM in water) and THPTA (100 mM in water) in a 1:2 ratio.

    • Note: The solution should turn a light blue. Premixing ensures the active catalyst forms immediately upon reduction.

Step 2: Reaction Assembly

  • In a reaction vial, combine:

    • Solvent (DMSO/Water 1:1): Volume to reach final concentration.

    • Alkyne Stock: Final conc. 10 mM (1.0 equiv).

    • Azide Stock: Final conc. 11 mM (1.1 equiv).

  • Add Cu-Ligand Premix : Final conc. 0.5 mM Cu / 1.0 mM Ligand (5 mol%).

  • Initiation: Add Sodium Ascorbate (100 mM stock in water): Final conc. 2.0 mM (20 mol%).

    • Observation: The solution may turn colorless or pale yellow (indicating Cu(I) generation).

Step 3: Incubation

  • Seal the vial under inert atmosphere (N₂).

  • Stir at Room Temperature (25°C) for 2–4 hours.

  • Monitoring: Check by TLC (EtOAc/Hexane) or LC-MS. The alkyne peak should disappear completely.

Step 4: Workup & Purification

  • Precipitation Method (Preferred for library synthesis):

    • Dilute reaction 10x with ice-cold water.

    • The triazole product (being lipophilic) will often precipitate.

    • Centrifuge or filter. Wash with water to remove Cu/Ascorbate salts.

  • Extraction Method:

    • Dilute with EtOAc. Wash with 5% NH₄OH (or EDTA solution) to chelate and remove copper traces.

    • Dry over Na₂SO₄ and concentrate.

Visualization of Workflows

Synthetic Pathway & Logic

This diagram illustrates the origin of the scaffold from Vanillin and its transformation via Click Chemistry.

ReactionPathway Vanillin Vanillin (Starting Material) Aldehyde 4-Isopropoxy-3-methoxy- benzaldehyde Vanillin->Aldehyde 1. Alkylation (iPr-Br, K2CO3) Alkyne 4-Ethynyl-2-methoxy-1- (propan-2-yloxy)benzene (The Scaffold) Aldehyde->Alkyne 2. Seyferth-Gilbert (Bestmann-Ohira) Triazole 1,2,3-Triazole Conjugate (Bioactive Product) Alkyne->Triazole 3. CuAAC Click (R-N3, Cu-THPTA)

Figure 1: Synthetic lineage of the target alkyne and its conversion to bioactive triazoles.

Experimental Workflow Diagram

ClickProtocol Start Start: Reagent Prep (Degas Solvents!) Mix Mix Reagents (Alkyne + Azide + Solvent) Start->Mix Cat Add Catalyst System (Cu-THPTA + Ascorbate) Mix->Cat 5 mol% Cu React Incubate (RT, 2-4 hrs, N2 atm) Cat->React Check QC Check (LC-MS / TLC) React->Check Check->React Incomplete Workup Purification (Precipitation or Extraction) Check->Workup Conversion >95%

Figure 2: Step-by-step decision tree for the CuAAC reaction protocol.

Applications & Troubleshooting

Applications in Drug Discovery
  • Lamellarin Analogs: This alkyne is a direct synthetic precursor to Lamellarin alkaloids. By reacting it with various azides (instead of the traditional nitrones), researchers can create "Click-Lamellarin" libraries to improve solubility and metabolic stability while retaining topoisomerase inhibition.

  • Kinase Inhibitors: The 3-methoxy-4-isopropoxyphenyl motif mimics the ATP-binding pocket interactions of several kinase inhibitors. Clicking this headgroup to diverse "tail" moieties allows for rapid screening of binding affinity.

Troubleshooting Guide
IssueProbable CauseSolution
Low Yield / Stalled Reaction Catalyst OxidationAdd more Sodium Ascorbate (5 mol%); Ensure inert atmosphere.
Blue/Green Reaction Color Cu(II) AccumulationOxygen leak. Degas solvents more thoroughly.
Byproduct: Dimer (Di-yne) Glaser CouplingCritical: Use THPTA ligand and strictly exclude oxygen.
Precipitate during reaction Product InsolubilityAdd DMSO or DMF to solubilize the growing triazole chain.

References

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Link

  • Banwell, M. G., et al. (2012). Synthetic Approaches to the Lamellarins.[1][2] Marine Drugs (Discusses the synthesis and use of the 4-isopropoxy-3-methoxybenzaldehyde precursor). Link

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie. Link

  • PubChem Compound Summary. (2025). 1-Methoxy-4-(prop-2-yn-1-yloxy)benzene (Structural Analog Data). National Library of Medicine. Link

Sources

Procedure for synthesizing EGFR inhibitors using 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Compound Focus: 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene (CAS: 218903-25-4 / 439585-86-1)

Introduction & Rationale

The Epidermal Growth Factor Receptor (EGFR) is a highly validated therapeutic target in Non-Small Cell Lung Cancer (NSCLC). While first-generation anilino-quinazoline inhibitors (e.g., Erlotinib, Gefitinib) have shown immense clinical utility, acquired resistance mutations (such as T790M and C797S) necessitate the continuous development of novel scaffolds [1].

Recent structure-activity relationship (SAR) studies have demonstrated that replacing the flexible secondary aniline linker with a rigid alkyne spacer can alter the binding vector, projecting the aryl headgroup deeper into the hydrophobic allosteric pocket of the kinase domain [2].

Causality in Experimental Design: In this protocol, we utilize 4-ethynyl-2-methoxy-1-(propan-2-yloxy)benzene as a highly specialized nucleophilic building block.

  • The Isopropoxy Group: Acts as a bulky, lipophilic anchor designed to occupy the hydrophobic cleft adjacent to the ATP-binding site, maximizing van der Waals interactions.

  • The Methoxy Group: Provides a localized dipole and potential hydrogen-bond acceptor to interact with the hinge region (e.g., Met793).

  • The Terminal Alkyne: Serves as a rigid, linear

    
    -hybridized spacer that is metabolically more stable than traditional secondary amines, synthesized via a robust Palladium-catalyzed Sonogashira cross-coupling.
    

Synthetic Workflow

The synthesis relies on the cross-coupling of the functionalized phenylacetylene with a 4-chloroquinazoline core (a common intermediate in Erlotinib synthesis).

SynthWorkflow A 4-Chloroquinazoline Core (Electrophile) C Sonogashira Coupling Pd(PPh3)4 / CuI TEA / DMF, 80°C A->C B 4-Ethynyl-2-methoxy- 1-(propan-2-yloxy)benzene (Nucleophile) B->C D Alkynyl-Quinazoline EGFR Inhibitor C->D C-C Bond Formation

Figure 1: Synthetic workflow for the Sonogashira cross-coupling of the alkyne intermediate.

Self-Validating Protocol: Sonogashira Cross-Coupling

This protocol is engineered to be a self-validating system. In-process controls (IPCs) are embedded to ensure that deviations (such as catalyst poisoning or oxidative homocoupling) are immediately identified and corrected.

Reagents & Materials
  • Electrophile: 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline (1.0 eq, 10 mmol)

  • Nucleophile: 4-ethynyl-2-methoxy-1-(propan-2-yloxy)benzene (1.2 eq, 12 mmol)

  • Catalyst System: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh

    
    )
    
    
    
    ] (0.05 eq), Copper(I) iodide [CuI] (0.1 eq)
  • Base/Solvent: Triethylamine (TEA) (3.0 eq), Anhydrous Dimethylformamide (DMF) (0.2 M)

Step-by-Step Methodology

Step 1: System Purging & Catalyst Loading

  • In an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add the 4-chloroquinazoline core, Pd(PPh

    
    )
    
    
    
    , and CuI.
  • Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 3 minutes, then backfill with Argon. Repeat this cycle three times.

    • Causality: Oxygen must be rigorously excluded. The presence of O

      
       triggers the Glaser homocoupling of the terminal alkyne, consuming the starting material and generating a highly lipophilic dimer that complicates purification.
      

Step 2: Solvent & Base Addition

  • Inject anhydrous DMF (50 mL) and TEA (4.2 mL) through the septum via syringe.

  • Stir at room temperature for 5 minutes until the solution becomes a homogeneous pale yellow/orange.

Step 3: Alkyne Introduction & Heating

  • Dissolve 4-ethynyl-2-methoxy-1-(propan-2-yloxy)benzene in 5 mL of degassed DMF. Inject this solution dropwise over 10 minutes.

  • Transfer the flask to a pre-heated oil bath at 80°C.

Step 4: In-Process Control (Self-Validation)

  • After 2 hours, withdraw a 50 µL aliquot, dilute in LC-MS grade Methanol, and analyze via LC-MS.

    • Validation Check: The disappearance of the 4-chloroquinazoline peak (

      
      ) and emergence of the product mass indicates successful insertion.
      
    • Troubleshooting: If a mass corresponding to the alkyne dimer (

      
      ) is observed, oxygen contamination has occurred. Immediately halt the reaction, re-degas the solvent with Argon sparging for 15 minutes, and add an additional 0.05 eq of CuI to re-initiate the cycle.
      

Step 5: Workup & Purification

  • Upon completion (typically 4-6 hours), cool the mixture to room temperature. Dilute with Ethyl Acetate (150 mL) and wash sequentially with distilled water (3 x 50 mL) to remove DMF, followed by brine (50 mL).

  • Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure.
  • Purify the crude residue via flash column chromatography (Silica gel, gradient elution: 0% to 5% Methanol in Dichloromethane) to yield the pure alkynyl-quinazoline inhibitor.

Reaction Optimization Data

To establish the most robust methodology, various catalytic systems and conditions were evaluated. The data below summarizes the quantitative optimization of the coupling step [3].

EntryCatalyst SystemBaseSolventTemp (°C)Yield (%)Process Observation
1 Pd(PPh

)

/ CuI
TEA DMF 80 85% Clean conversion, minimal homocoupling.
2Pd(dppf)Cl

/ CuI
DIPEATHF6562%Incomplete conversion after 12h; poor solubility.
3Pd(OAc)

/ PPh

/ CuI
K

CO

DMF10045%Significant thermal degradation of quinazoline core.
4Pd(PPh

)

(No CuI)
TEADMF8015%Cu-free conditions failed to activate the alkyne.

Biological Context: EGFR Pathway Inhibition

Once synthesized, the alkynyl-quinazoline derivative acts as a competitive ATP-site inhibitor. The rigid alkyne linker ensures the isopropoxy-methoxy phenyl ring is perfectly oriented to induce a conformational lock on the kinase domain, preventing the autophosphorylation required to activate downstream oncogenic signaling.

EGFRPathway Ligand EGF Ligand Receptor EGFR (Kinase Domain) Ligand->Receptor Activates RAS RAS Receptor->RAS Phosphorylation Cascade Inhibitor Alkynyl-Quinazoline Inhibitor Inhibitor->Receptor Blocks ATP Pocket RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Tumor Cell Proliferation & Survival ERK->Proliferation Gene Transcription

Figure 2: EGFR signaling cascade and the inhibitory mechanism of the synthesized compound.

References

  • Title: Discovery of a Potent and Selective EGFR Inhibitor (AZD9291) of Both Sensitizing and T790M Resistance Mutations That Spares the Wild Type Form of the Receptor Source: Journal of Medicinal Chemistry (2014) URL: [Link][1]

  • Title: Design, Synthesis, Antiproliferative Potency and In Silico Studies of Novel Alkynyl Quinazolines as Potential EGFR Inhibitors Source: International Journal of Molecular Sciences (2026) URL: [Link][2]

  • Title: Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis Source: Journal of Medicinal Chemistry (2021) URL: [Link][3]

Sources

Functionalization of terminal alkynes in 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Focus Substrate: 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Executive Summary & Mechanistic Profiling

The compound 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene (CAS: 439585-86-1)[1] is a highly versatile, electron-rich terminal aryl alkyne used as a critical building block in medicinal chemistry and materials science. Structurally, the alkyne moiety is situated para to an isopropoxy group and meta to a methoxy group.

Causality in Reactivity (The "+M" Effect): The para-isopropoxy group exerts a strong mesomeric (+M) electron-donating effect, pushing electron density through the aromatic π-system directly into the alkyne. This unique electronic topology dictates its behavior in transition-metal catalysis:

  • Enhanced Nucleophilicity: Upon deprotonation, the resulting copper acetylide intermediate is exceptionally nucleophilic. This accelerates the transmetalation step in Pd-catalyzed cross-couplings[2].

  • Reduced Acidity: The terminal C-H bond is less acidic than those in electron-deficient alkynes. Consequently, initial deprotonation requires a sufficient concentration of an amine base (e.g., Triethylamine or Diisopropylamine) to drive the catalytic cycle.

  • Susceptibility to Glaser Homocoupling: Electron-rich alkynes are highly prone to oxidative dimerization. Trace amounts of oxygen in the presence of Cu(I)/Cu(II) will rapidly convert this substrate into a symmetrical diyne[2]. Rigorous inert-atmosphere techniques are non-negotiable.

Quantitative Reaction Metrics

The following table summarizes the optimized reaction parameters for the three primary functionalization pathways of 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene, comparing catalytic demands and typical outcomes.

Functionalization PathwayTarget Product ClassOptimal Catalyst SystemSolvent / BaseTemp / TimeTypical YieldMajor Side-Reaction Risk
Sonogashira Coupling Internal Diaryl Alkynes5 mol% Pd(PPh3)4 2 mol% CuITHF / Et3N (1:1)60 °C 4–6 h85–95%Glaser Homocoupling (Requires strict degassing)
CuAAC (Click) 1,4-Disubstituted 1,2,3-Triazoles5 mol% CuSO4 10 mol% Na-Ascorbatet-BuOH / H2O (1:1)25 °C 2–4 h>90%Alkyne oxidation (if ascorbate is depleted)
Markovnikov Hydration Acetophenones2 mol% Au(PPh3)NTf2MeOH / H2O60 °C 12 h80–88%Enol-ether formation (in pure alcohols)

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as "self-validating systems." Each workflow includes specific Quality Control (QC) checkpoints to verify the mechanistic integrity of the reaction in real-time.

Protocol A: Sonogashira Cross-Coupling (Synthesis of Internal Alkynes)

The Sonogashira reaction relies on a delicate Pd/Cu dual-catalytic cycle[2]. For electron-rich substrates, preventing the oxidation of Cu(I) to Cu(II) is the most critical parameter.

Reagents:

  • 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene (1.0 equiv, 1.0 mmol)

  • Aryl Iodide (1.05 equiv, 1.05 mmol)

  • Pd(PPh3)4 (0.05 equiv, 5 mol%)

  • CuI (0.02 equiv, 2 mol%)

  • Anhydrous THF (5.0 mL) and Triethylamine (5.0 mL)

Step-by-Step Methodology:

  • Solvent Degassing (Critical Step): Combine THF and Et3N in a Schlenk flask. Sparge with high-purity Argon for 30 minutes. Causality: Dissolved oxygen drives the Cu-catalyzed Glaser homocoupling of the electron-rich alkyne.

  • Catalyst Activation: Add Pd(PPh3)4 and CuI to the degassed solvent under Argon.

    • QC Checkpoint 1: The solution should appear pale yellow/orange. A green or blue tint indicates oxygen contamination and Cu(II) formation; discard if observed.

  • Substrate Addition: Add the aryl iodide, followed by dropwise addition of 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene.

  • Thermal Promotion: Heat the reaction mixture to 60 °C. The electron-rich nature of the alkyne ensures rapid transmetalation once the copper acetylide is formed.

  • Reaction Monitoring:

    • QC Checkpoint 2: Monitor via TLC (Hexane/EtOAc 8:2). The starting alkyne is highly UV-active. The reaction is complete when the alkyne spot disappears (typically 4 hours).

  • Workup: Quench with saturated aqueous NH4Cl to complex the copper salts. Extract with EtOAc, dry over Na2SO4, and purify via silica gel chromatography.

Protocol B: CuAAC "Click" Reaction (Synthesis of 1,2,3-Triazoles)

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) regioselectively yields 1,4-disubstituted triazoles[3]. Using an in-situ reduction protocol ensures a steady supply of the active Cu(I) catalyst[4].

Reagents:

  • 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene (1.0 equiv, 1.0 mmol)

  • Organic Azide (e.g., Benzyl Azide) (1.0 equiv, 1.0 mmol)

  • CuSO4·5H2O (0.05 equiv, 5 mol%)

  • Sodium Ascorbate (0.10 equiv, 10 mol%)

  • t-BuOH / H2O (1:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Substrate Solubilization: Dissolve the alkyne and the azide in t-BuOH (5 mL). Add H2O (4 mL) and stir vigorously.

  • Catalyst Preparation: In a separate vial, dissolve CuSO4·5H2O in H2O (0.5 mL). In another vial, dissolve Sodium Ascorbate in H2O (0.5 mL).

  • In-Situ Reduction: Add the CuSO4 solution to the reaction mixture, followed immediately by the Sodium Ascorbate solution.

    • QC Checkpoint 1: The transient blue color of Cu(II) must rapidly fade to colorless or pale yellow, confirming the generation of the active Cu(I) species[5].

  • Cycloaddition: Stir at 25 °C for 2–4 hours. The biphasic mixture will often become a suspension as the highly crystalline triazole product precipitates.

  • Validation & Isolation:

    • QC Checkpoint 2: Analyze an aliquot via IR spectroscopy. The complete disappearance of the strong azide stretch (~2100 cm⁻¹) and the terminal alkyne C-H stretch (~3300 cm⁻¹) validates quantitative conversion.

  • Workup: Filter the precipitated triazole product, wash with cold water and a small amount of cold hexanes, and dry under vacuum.

Visualizing the Workflows

The following diagrams illustrate the synthetic divergence of the substrate and the tailored catalytic cycle for the cross-coupling pathway.

DivergentSynthesis Substrate 4-Ethynyl-2-methoxy-1- (propan-2-yloxy)benzene [Electron-Rich Alkyne] Sono Sonogashira Coupling Pd(0) / Cu(I) / Base -HX Substrate->Sono Click CuAAC Click Reaction Cu(I) / Ascorbate + R-N3 Substrate->Click Hydration Markovnikov Hydration Au(I) / H2O + H2O Substrate->Hydration Prod1 Internal Diaryl Alkyne (C-C Bond Formation) Sono->Prod1 Prod2 1,4-Disubstituted 1,2,3-Triazole (Heterocycle Synthesis) Click->Prod2 Prod3 Acetophenone Derivative (Ketone Synthesis) Hydration->Prod3

Figure 1: Divergent functionalization pathways for the electron-rich terminal alkyne.

SonogashiraCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition [Ar-Pd(II)L2-X] Pd0->OxAdd + Ar-X TransMet Transmetalation [Ar-Pd(II)L2-(C≡C-Ar')] OxAdd->TransMet + Cu-Acetylide RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 - Diaryl Alkyne CuCycle Cu(I) Co-Catalytic Cycle Generates Highly Nucleophilic Copper Acetylide CuCycle->TransMet Fast Transfer

Figure 2: Sonogashira catalytic cycle highlighting accelerated transmetalation.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Retrieved from:[Link]

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews, 39(4), 1302-1315. Retrieved from:[Link]

  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952-3015. Retrieved from:[Link]

  • Berg, R., & Straub, B. F. (2013). Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. Beilstein Journal of Organic Chemistry, 9, 2715-2750. Retrieved from:[Link]

Sources

Application Notes & Protocols: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Power of a "Click"

The formation of 1,2,3-triazole linkages via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) represents the quintessential "click" reaction—a term coined by K. B. Sharpless in 2001 to describe reactions that are high-yielding, stereospecific, and simple to perform under benign conditions.[1][2] This powerful transformation has become a cornerstone of modern chemical synthesis, enabling the rapid and efficient covalent linking of molecular building blocks in diverse fields such as drug discovery, materials science, and bioconjugation.[3][4]

This guide provides a detailed exploration of the reaction between a specific, functionalized terminal alkyne, 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene , and various organic azides. The methoxy and isopropoxy groups on this particular phenylacetylene derivative offer unique solubility profiles and act as synthetic handles or modulators of electronic properties, making it a valuable building block for complex molecular architectures. We will delve into the mechanistic underpinnings of the CuAAC reaction, provide practical guidance on experimental design, and present detailed, validated protocols for both small molecule synthesis and bioconjugation applications.

Scientific Principles: From a Thermal Reaction to a Catalytic Marvel

The reaction between an azide and an alkyne to form a triazole was first described by Huisgen as a 1,3-dipolar cycloaddition.[1][3] However, this thermal process requires high temperatures and typically results in a mixture of 1,4- and 1,5-disubstituted regioisomers, limiting its utility.[1][3]

The introduction of a copper(I) catalyst revolutionized this transformation. The CuAAC reaction proceeds via a distinct mechanism that is significantly faster (rate accelerations of 10⁷ to 10⁸ have been observed) and, critically, is completely regioselective, yielding only the 1,4-disubstituted triazole isomer.[2][3]

CuAAC_Reaction cluster_catalyst Catalyst System cluster_product Product Alkyne 4-Ethynyl-2-methoxy- 1-(propan-2-yloxy)benzene Product 1,4-Disubstituted 1,2,3-Triazole Alkyne->Product Azide Organic Azide (R-N3) Azide->Product Catalyst Cu(I) Source (e.g., CuSO4 + Na Ascorbate) Catalyst->Product Regioselective Cycloaddition

Caption: General schematic of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

The Catalytic Cycle

The currently accepted mechanism involves several key steps, which may be influenced by the presence of multiple copper centers.[3][5]

  • Copper-Acetylide Formation: The catalytically active Cu(I) species coordinates with the terminal alkyne to form a copper acetylide intermediate. This step is favored in aqueous solutions.[1][6]

  • Azide Coordination: The organic azide coordinates to the copper center.

  • Cycloaddition: A stepwise process involving the azide attacking the alkyne carbon results in a six-membered copper-containing intermediate (a metallacycle).

  • Ring Contraction & Protonolysis: This intermediate rearranges and, upon protonolysis, collapses to the stable 1,2,3-triazole ring, regenerating the Cu(I) catalyst for the next cycle.

Catalytic_Cycle CuI Cu(I) Cu_Acetylide [Cu]-C≡C-R' CuI->Cu_Acetylide + Alkyne - H+ Alkyne R'-C≡CH Metallacycle Six-membered Cu(III) Metallacycle Cu_Acetylide->Metallacycle + Azide Azide R-N3 Triazole_Cu Copper Triazolide Metallacycle->Triazole_Cu Ring Contraction Triazole_Cu->CuI + H+ (Releases Product) Product Triazole Product

Caption: Simplified representation of the CuAAC catalytic cycle.

The Practical Catalyst System

While discrete Cu(I) salts like CuI or CuBr can be used, they are prone to oxidation to the inactive Cu(II) state.[7] A more reliable and common approach is the in situ generation of Cu(I) from an inexpensive and stable Cu(II) salt, typically copper(II) sulfate (CuSO₄), using a mild reducing agent.[1][8]

  • Reducing Agent: Sodium L-ascorbate is the most widely used reducing agent. It rapidly converts Cu(II) to the active Cu(I) species and helps scavenge oxygen, thereby protecting the catalyst from deactivation.[7][8]

  • Stabilizing Ligands: The efficiency and reliability of the CuAAC are dramatically improved by the addition of a copper-chelating ligand. These ligands stabilize the Cu(I) oxidation state, prevent its disproportionation, and can accelerate the reaction rate.[7][8]

    • Tris(benzyltriazolylmethyl)amine (TBTA): An effective ligand for reactions in organic solvents.[7]

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA): A water-soluble ligand ideal for bioconjugation reactions in aqueous buffers. It enhances reaction rates while mitigating the potential cytotoxicity of copper ions in biological systems.[7]

Application Notes: From Theory to Practice

The success of the reaction hinges on the rational selection of reagents and conditions based on the specific application.

  • Solvent Selection: The choice of solvent is dictated by the solubility of both the alkyne and the azide.

    • For Small Molecules: A wide range of solvents are effective, including t-butanol/water (1:1), DMF, DMSO, and THF.

    • For Bioconjugation: The reaction is typically performed in aqueous buffers like Phosphate-Buffered Saline (PBS) or Dulbecco's Phosphate-Buffered Saline (DPBS).[6][7] Co-solvents like DMSO or DMF can be used at low percentages (<10%) to aid in the dissolution of a hydrophobic alkyne or azide.

  • Stoichiometry and Concentration:

    • The reaction is typically run with a 1:1 to 1:1.2 molar ratio of alkyne to azide. In bioconjugation, a slight excess of the non-biological partner is often used to ensure complete labeling of the biomolecule.[8]

    • Catalyst loading is generally low, ranging from 0.1 to 5 mol% for the copper source.[6]

    • The ligand is often used in a 1:1 to 5:1 molar ratio with the copper salt to ensure full chelation and stabilization.[8]

  • Temperature and Reaction Time: The CuAAC reaction is remarkably robust and typically proceeds to completion at room temperature within 1 to 24 hours.[6] Gentle heating (e.g., 37-40 °C) can be applied to accelerate slow reactions, provided the substrates are stable.

  • Reaction Monitoring: Progress can be easily monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), observing the consumption of the limiting reagent and the appearance of the higher-polarity triazole product.[6]

Data Presentation: Typical Reaction Conditions

The following table summarizes recommended starting conditions for reacting 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene with an azide.

ParameterSmall Molecule SynthesisBioconjugation (Aqueous)
Alkyne 1.0 eq.10-50 µM (or 10-50 eq. relative to biomolecule)
Azide 1.0 - 1.2 eq.1.0 eq. (biomolecule)
Copper Source CuSO₄·5H₂O (0.01 - 0.05 eq.)CuSO₄ (Final conc. 50 - 250 µM)
Ligand TBTA (0.01 - 0.05 eq.)THPTA (Final conc. 250 µM - 1.25 mM)
Reducing Agent Sodium Ascorbate (0.1 - 0.2 eq.)Sodium Ascorbate (Final conc. 2.5 - 5 mM)
Solvent t-BuOH/H₂O, THF, DMFPBS, DPBS
Temperature Room TemperatureRoom Temperature or 37 °C
Time 1 - 24 hours1 - 4 hours

Experimental Protocols

Safety Note: Organic azides can be explosive, especially low molecular weight azides. Always handle with appropriate personal protective equipment (PPE) and behind a blast shield. Perform reactions on a small scale first.

Protocol 1: General Procedure for Small Molecule Synthesis

This protocol describes the reaction of 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene with benzyl azide as a model system.

Workflow1 cluster_prep Preparation cluster_reaction Reaction cluster_analysis Monitoring & Workup A Dissolve Alkyne (1 eq.) and Azide (1.1 eq.) in t-BuOH/H2O D Add Sodium Ascorbate solution (0.1 eq.) to the main flask A->D B Prepare fresh Sodium Ascorbate solution (1M in H2O) B->D C Prepare fresh CuSO4·5H2O solution (0.1M in H2O) E Add CuSO4 solution (0.01 eq.) to initiate C->E D->E F Stir vigorously at Room Temperature E->F G Monitor by TLC or LC-MS (1-12 hours) F->G H Perform aqueous workup (e.g., add H2O, extract with EtOAc) G->H I Purify by column chromatography H->I

Caption: Experimental workflow for small molecule synthesis via CuAAC.

Materials:

  • 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene

  • Benzyl Azide

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium L-Ascorbate

  • tert-Butanol (t-BuOH)

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene (e.g., 1.0 mmol, 1.0 eq.).

  • Add benzyl azide (1.1 mmol, 1.1 eq.).

  • Add a 1:1 mixture of t-BuOH and deionized water (e.g., 10 mL). Stir until all solids are dissolved.

  • In a separate vial, prepare a fresh 1.0 M solution of sodium L-ascorbate in deionized water.

  • Add the sodium L-ascorbate solution (0.1 mL, 0.1 mmol, 0.1 eq.) to the reaction flask.

  • In another vial, prepare a 0.1 M solution of CuSO₄·5H₂O in deionized water.

  • Add the CuSO₄ solution (0.1 mL, 0.01 mmol, 0.01 eq.) to the reaction flask. A color change may be observed as Cu(I) is formed.

  • Stir the reaction mixture vigorously at room temperature. Monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with deionized water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 1,4-disubstituted 1,2,3-triazole.

Protocol 2: Procedure for Bioconjugation in Aqueous Media

This protocol outlines the labeling of an azide-modified protein with 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene.

Materials:

  • Azide-modified protein in PBS buffer

  • 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene

  • Stock Solutions:

    • 20 mM Copper(II) Sulfate (CuSO₄) in water[6]

    • 50 mM THPTA in water[6]

    • 100 mM Sodium L-Ascorbate in water (prepare fresh)[8]

    • 10 mM Alkyne in DMSO

Procedure:

  • In a microcentrifuge tube, dilute the azide-modified protein to the desired final concentration in PBS buffer. For example, a final concentration of 10 µM in a 500 µL total reaction volume.

  • To the protein solution, add the alkyne stock solution to achieve the desired final concentration (e.g., 25 µL of 10 mM stock for a 500 µM final concentration, a 50-fold excess).

  • In a separate tube, prepare the catalyst premix by combining the CuSO₄ and THPTA solutions. For a 5:1 ligand-to-copper ratio, mix 6.3 µL of 20 mM CuSO₄ with 12.5 µL of 50 mM THPTA.[8] This will be enough for multiple reactions.

  • Add a portion of the catalyst premix to the protein-alkyne mixture to achieve the target final copper concentration (e.g., 2.5 µL of the premix for a final copper concentration of 250 µM). Mix gently by pipetting.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2.5-5 mM (e.g., 25 µL of 100 mM stock for a 5 mM final concentration).[7][8]

  • Incubate the reaction at room temperature or 37 °C for 1-4 hours.[6] If using a fluorescent azide or alkyne, protect the reaction from light.

  • The resulting alkyne-labeled protein is now ready for downstream purification (e.g., buffer exchange, dialysis) or analysis.

References

  • Jena Bioscience. (2011). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Retrieved from [Link]

  • baseclick GmbH. (n.d.). Protocols. baseclick GmbH. Retrieved from [Link]

  • Cai, L., et al. (2015). An efficient Cu-catalyzed azide–alkyne cycloaddition (CuAAC) reaction in aqueous medium with a zwitterionic ligand, betaine. Catalysis Science & Technology. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • Hein, C. D., et al. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews. Retrieved from [Link]

  • Jetir.Org. (n.d.). Cu Catalyzed Azide-Alkyne Cycloaddition with Pharmacological Applications of Click Chemistry. Jetir.Org. Retrieved from [Link]

  • MDPI. (2016, December 9). Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. MDPI. Retrieved from [Link]

  • Wiley Online Library. (2026, January 15). The Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction: Why Two Is Faster than One. ChemPhysChem. Retrieved from [Link]

  • Labinsights. (2024, October 22). A Comprehensive Guide to Click Chemistry Reaction. Labinsights. Retrieved from [Link]

  • AFINIDAD. (2015). Recent advances in the synthesis of triazole derivatives. AFINIDAD. Retrieved from [Link]

  • Wikipedia. (n.d.). Click chemistry. Wikipedia. Retrieved from [Link]

Sources

Scalable synthesis methods for 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Scalable Synthesis of 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene

Abstract

This document provides a comprehensive guide to a scalable, two-step synthesis of 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene, a valuable building block in pharmaceutical and materials science research. The described synthetic strategy is designed for robustness and scalability, prioritizing the use of commercially available reagents and well-established, high-yielding reactions. The core of the synthesis involves a Sonogashira cross-coupling reaction, a powerful method for forming carbon-carbon bonds between terminal alkynes and aryl halides.[1][2] This guide details the O-alkylation of a brominated precursor followed by a palladium/copper-catalyzed Sonogashira coupling with a protected acetylene source and subsequent in-situ deprotection. The protocols are presented with detailed, step-by-step instructions, explanations for critical experimental choices, and considerations for process scale-up, making this document a vital resource for researchers in organic synthesis and drug development.

Introduction and Synthetic Strategy

4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene is a substituted arylacetylene, a class of compounds frequently employed as key intermediates in the synthesis of complex organic molecules, including natural products, pharmaceuticals, and advanced materials.[3][4] The presence of the terminal alkyne provides a versatile chemical handle for further transformations, such as "click" chemistry cycloadditions, further cross-coupling reactions, or partial and full reduction.[5]

A scalable and efficient synthesis is paramount for the practical application of this building block. The retrosynthetic analysis points to a strategy centered on the Sonogashira coupling reaction.[2][6][7] This approach involves disconnecting the target molecule at the aryl-alkyne bond, leading to a halogenated benzene derivative and an acetylene equivalent. This method is preferred for its mild reaction conditions and broad functional group tolerance.[1][8]

The chosen forward synthesis commences with the readily available starting material, 4-bromo-2-methoxyphenol. The synthesis proceeds in two main stages:

  • Preparation of the Aryl Halide Precursor: A Williamson ether synthesis is employed to install the isopropoxy group, yielding 4-bromo-2-methoxy-1-(propan-2-yloxy)benzene.

  • Sonogashira Coupling and Deprotection: The aryl bromide is then coupled with (trimethylsilyl)acetylene (TMSA). The use of TMSA is a critical choice for scalability and safety, as it serves as a stable, liquid surrogate for highly flammable acetylene gas.[6][9][10] The resulting silylated alkyne is then deprotected under mild conditions to yield the final product.

The overall synthetic workflow is illustrated below.

Synthetic_Workflow A 4-Bromo-2-methoxyphenol B 4-Bromo-2-methoxy- 1-(propan-2-yloxy)benzene A->B  Protocol 2.1  Williamson Ether Synthesis  (2-iodopropane, K₂CO₃) C 2-Methoxy-1-(propan-2-yloxy)-4- ((trimethylsilyl)ethynyl)benzene B->C  Protocol 2.2  Sonogashira Coupling  (TMSA, Pd/Cu cat.) D 4-Ethynyl-2-methoxy- 1-(propan-2-yloxy)benzene C->D  Protocol 2.3  TMS Deprotection  (K₂CO₃, MeOH)

Figure 1: Overall synthetic pathway for 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene.

Experimental Protocols

Protocol: Synthesis of 4-bromo-2-methoxy-1-(propan-2-yloxy)benzene (Precursor)

This protocol details the O-alkylation of 4-bromo-2-methoxyphenol via a Williamson ether synthesis. Acetone is chosen as the solvent for its ability to dissolve the starting materials and its suitable boiling point. Potassium carbonate serves as a mild base to deprotonate the phenol, which is sufficient for the subsequent S(_N)2 reaction with 2-iodopropane.

ReagentMolar Mass ( g/mol )MolesEquivalentsAmount
4-Bromo-2-methoxyphenol203.0450.0 mmol1.010.15 g
2-Iodopropane169.9975.0 mmol1.512.75 g (6.7 mL)
Potassium Carbonate (K₂CO₃)138.21100.0 mmol2.013.82 g
Acetone58.08--250 mL

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-2-methoxyphenol (10.15 g, 50.0 mmol) and potassium carbonate (13.82 g, 100.0 mmol).

  • Add 250 mL of acetone to the flask.

  • Begin vigorous stirring and add 2-iodopropane (6.7 mL, 75.0 mmol) to the suspension.

  • Heat the reaction mixture to reflux (approx. 56°C) and maintain for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

  • After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium salts. Wash the filter cake with a small amount of acetone.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield a crude oil.

  • Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the product as a pale yellow oil. The product is typically of sufficient purity (>95%) for the next step without further purification. Expected yield: 11.5 - 12.0 g (94-98%).

Protocol: Sonogashira Coupling of Aryl Bromide with (Trimethylsilyl)acetylene

This protocol describes the palladium and copper co-catalyzed Sonogashira coupling. The reaction must be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation of the Pd(0) catalyst and to avoid the undesired homocoupling of the alkyne (Glaser coupling).[1] Triethylamine functions as both the base and a co-solvent.

ReagentMolar Mass ( g/mol )MolesEquivalentsAmount
4-bromo-2-methoxy-1-(propan-2-yloxy)benzene245.1240.0 mmol1.09.81 g
(Trimethylsilyl)acetylene (TMSA)98.2260.0 mmol1.55.90 g (8.5 mL)
Bis(triphenylphosphine)palladium(II) dichloride701.900.8 mmol0.02562 mg
Copper(I) Iodide (CuI)190.451.6 mmol0.04305 mg
Triphenylphosphine (PPh₃)262.291.6 mmol0.04420 mg
Triethylamine (TEA)101.19--160 mL
Toluene92.14--80 mL

Procedure:

  • To a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 4-bromo-2-methoxy-1-(propan-2-yloxy)benzene (9.81 g, 40.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (562 mg, 0.8 mmol), copper(I) iodide (305 mg, 1.6 mmol), and triphenylphosphine (420 mg, 1.6 mmol).

  • Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Via cannula or syringe, add dry, degassed toluene (80 mL) and triethylamine (160 mL).

  • Stir the mixture at room temperature for 15 minutes to allow for catalyst dissolution and activation.

  • Add (trimethylsilyl)acetylene (8.5 mL, 60.0 mmol) dropwise via syringe over 10 minutes.

  • Heat the reaction mixture to 70°C and stir for 6-8 hours. Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature. The mixture will contain a precipitate of triethylammonium bromide.

Protocol: In-Situ Deprotection and Isolation of Final Product

The trimethylsilyl (TMS) protecting group is labile under basic conditions.[11] A simple and scalable method for its removal is the addition of methanol to the reaction mixture, where the triethylamine base facilitates the desilylation.[12] This one-pot approach enhances process efficiency.

ReagentMolar Mass ( g/mol )MolesEquivalentsAmount
Methanol (MeOH)32.04--50 mL

Procedure:

  • To the cooled reaction mixture from Protocol 2.2, add methanol (50 mL).

  • Stir the mixture at room temperature for an additional 2-3 hours to ensure complete desilylation. Monitor by TLC or GC-MS to confirm the disappearance of the silylated intermediate.

  • Once deprotection is complete, filter the mixture through a pad of Celite® to remove the catalyst residues and ammonium salts. Wash the pad with ethyl acetate (100 mL).

  • Combine the filtrates and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (200 mL) and wash sequentially with 1M HCl (2 x 50 mL) to remove excess triethylamine, followed by saturated sodium bicarbonate solution (1 x 50 mL), and finally brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by flash column chromatography on silica gel (eluent: 5-10% ethyl acetate in hexanes) to afford 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene as a light-colored solid or oil. Expected yield from aryl bromide: 6.5 - 7.1 g (85-93%).

Mechanistic Insights: The Sonogashira Coupling Cycle

Understanding the catalytic cycle is crucial for troubleshooting and optimization. The Sonogashira reaction proceeds via two interconnected cycles: a palladium cycle and a copper cycle.[2][3][6]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_ox Oxidative Addition Ar-Pd(II)L₂(X) pd0->pd_ox Ar-X pd_trans Transmetalation pd_ox->pd_trans from Cu cycle pd_re Reductive Elimination pd_trans->pd_re Ar-Pd(II)L₂(C≡C-R') pd_re->pd0 Product Released cu_acetylide Copper(I) Acetylide (Cu-C≡C-R') cu_acetylide->pd_trans to Pd cycle hx_base [H-Base]⁺X⁻ cu_halide Cu(I)X alkyne H-C≡C-R' (Terminal Alkyne) arx Ar-X (Aryl Halide) alkyne->cu_acetylide Cu(I)X, Base product Ar-C≡C-R' (Product) base Base (e.g., NEt₃) base->alkyne

Figure 2: Simplified catalytic cycle of the Sonogashira cross-coupling reaction.

  • Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition with the aryl bromide (Ar-X) to form a Pd(II) complex.[2][13]

  • Copper Cycle : Concurrently, the terminal alkyne reacts with the copper(I) iodide in the presence of a base to form a highly reactive copper(I) acetylide intermediate.[6][8]

  • Transmetalation : The copper acetylide transfers the alkyne group to the palladium(II) center, regenerating the copper(I) halide.

  • Reductive Elimination : The final step is the reductive elimination from the palladium complex, which forms the C(sp²)-C(sp) bond of the product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[13]

Considerations for Scalability

Scaling this synthesis from the lab bench to pilot or production scale requires attention to several factors:

  • Reagent Selection : The use of 2-iodopropane is effective but can be costly. For large-scale synthesis, 2-bromopropane may be a more economical alternative, though it may require longer reaction times or slightly higher temperatures.

  • Solvent Choice : While effective, the use of separate toluene and triethylamine solvents in the Sonogashira coupling can be optimized. Using a single solvent like diisopropylamine (DIPA) could simplify the process.

  • Catalyst Loading : The catalyst loading (2 mol% Pd) is relatively high for a large-scale process. Optimization studies could lower this to the 0.1-0.5 mol% range, significantly reducing costs.

  • Heat Management : The Sonogashira coupling is exothermic. On a large scale, proper reactor design and cooling are essential to control the reaction temperature and prevent runaway reactions.

  • Workup and Purification : Aqueous washes on a large scale can generate significant waste. Exploring alternative workup procedures, such as precipitation and filtration of the product or direct crystallization from the reaction mixture, is advisable. Flash chromatography is not feasible for large quantities; therefore, developing a robust crystallization or distillation procedure for the final product is critical for scalable purification.

References

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]

  • Vedantu. (2020). Sonogashira Coupling: Mechanism, Steps & Applications Explained. Available at: [Link]

  • BYJU'S. (2017). Sonogashira Coupling. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Available at: [Link]

  • Chen, Y., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols. Available at: [Link]

  • Yeom, C.-E., et al. (n.d.). DBU-Promoted Facile, Chemoselective Cleavage of Acetylenic TMS Group. Synfacts. Available at: [Link]

  • MDPI. (2010). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules. Available at: [Link]

  • Gelest. (n.d.). Cross-Coupling of Alkynylsilanes. Available at: [Link]

  • ResearchGate. (n.d.). The Sonogashira coupling reaction mechanism. Available at: [Link]

  • NROER. (2020). Sonogashira Coupling. YouTube. Available at: [Link]

  • Mohajer, F., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Available at: [Link]

  • Pearson. (n.d.). Sonogashira Coupling Reaction Exam Prep. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Substituted arene synthesis by alkynylation. Available at: [Link]

  • Fleming, I. (n.d.). Some Aspects of the Chemistry of Alkynylsilanes. PMC - NIH. Available at: [Link]

Sources

Application Note: 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene as a Versatile Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Pharmacophore Integration, Synthetic Methodologies, and Reaction Optimization

Introduction & Pharmacophore Significance

4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene (CAS: 439585-86-1 / 218903-25-4) is a highly specialized terminal alkyne building block utilized in advanced medicinal chemistry. Structurally, it delivers the 4-isopropoxy-3-methoxyphenyl pharmacophore directly into drug scaffolds. This specific substitution pattern is a privileged motif for targeting hydrophobic pockets and hydrogen-bond networks in various enzymes and receptors.

As a Senior Application Scientist, I emphasize the rational design behind this intermediate. The structural components provide distinct, synergistic pharmacological advantages:

  • Methoxy Group (Position 3): Acts as a critical hydrogen bond acceptor. In Phosphodiesterase 4 (PDE4) inhibitors, this oxygen engages in a bidentate hydrogen bonding interaction with a conserved glutamine residue in the cAMP-binding pocket[1].

  • Isopropoxy Group (Position 4): The branched, lipophilic isopropyl chain effectively occupies hydrophobic "Q-pockets." This steric bulk enhances target affinity and selectivity over other protein families, a mechanism heavily leveraged in the design of Glucosylceramide Synthase (GCS) inhibitors[2] and ATP-binding cassette transporter A1 (ABCA1) upregulators[3].

  • Terminal Alkyne: Serves as a bioorthogonal handle. It allows for the rapid construction of rigid diarylalkyne scaffolds via Sonogashira cross-coupling or the generation of 1,4-disubstituted 1,2,3-triazoles (amide bioisosteres) via CuAAC "Click" chemistry.

Application Workflow & Synthetic Divergence

The terminal alkyne functionality provides synthetic orthogonality, allowing medicinal chemists to diverge a single intermediate into entirely different structural classes depending on the target product profile.

Workflow Start 4-Ethynyl-2-methoxy-1- (propan-2-yloxy)benzene (Terminal Alkyne) Sono Sonogashira Coupling [Pd/Cu Catalysis] Start->Sono Aryl/Heteroaryl Halides Click CuAAC 'Click' Reaction [Cu(I) Catalysis] Start->Click Organic Azides ProdA Diarylalkyne Scaffold (Rigid Linker) Sono->ProdA ProdB 1,4-Disubstituted Triazole (Amide Bioisostere) Click->ProdB TargetA PDE4 & Kinase Inhibitors ProdA->TargetA TargetB GCS Inhibitors & ABCA1 Upregulators ProdB->TargetB

Caption: Divergent synthetic workflow of 4-ethynyl-2-methoxy-1-(propan-2-yloxy)benzene in drug discovery.

Protocol 1: Sonogashira Cross-Coupling for Rigid Pharmacophores

Rationale: The Sonogashira coupling of this intermediate with heteroaryl halides generates a rigid, linear alkyne linker. This rigidity restricts the conformational space of the resulting drug candidate, minimizing entropic penalties upon target binding.

Self-Validating System: The protocol employs strict anaerobic conditions to prevent the oxidative Glaser homocoupling of the terminal alkyne. The absence of a deep-blue/green tint (indicative of oxidized Cu(II) species) in the reaction mixture serves as a self-validating visual confirmation that the anaerobic environment has been successfully maintained.

Step-by-Step Methodology
  • Reagent Assembly: In an oven-dried Schlenk flask, add the heteroaryl halide (1.0 equiv), 4-ethynyl-2-methoxy-1-(propan-2-yloxy)benzene (1.2 equiv), Pd(PPh₃)₄ (5 mol%), and CuI (10 mol%).

    • Causality: Pd(PPh₃)₄ is selected for its robust oxidative addition to aryl iodides/bromides. CuI acts as a co-catalyst to form the highly reactive copper acetylide intermediate, facilitating transmetallation to the palladium center.

  • Degassing: Add anhydrous DMF (solvent) and Triethylamine (Et₃N, 3.0 equiv, base). Subject the mixture to three rigorous freeze-pump-thaw cycles.

    • Causality: Dissolved oxygen promotes the Cu-catalyzed Glaser homocoupling. Degassing ensures the alkyne selectively cross-couples with the aryl halide rather than consuming itself.

  • Reaction Execution: Stir the mixture at 70°C for 12 hours under a positive pressure of argon.

  • Workup & Copper Quenching: Quench the reaction with saturated aqueous NH₄Cl.

    • Causality: NH₄Cl forms water-soluble coordination complexes with copper salts, effectively stripping them from the organic product and preventing downstream catalyst poisoning during biological assays.

  • Isolation: Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd + Ar-X TransMet Trans- metallation OxAdd->TransMet Pd(II) Complex RedElim Reductive Elimination TransMet->RedElim Diaryl Pd(II) RedElim->Pd0 Product Release CuCycle Cu(I) Cycle CuCycle->TransMet Cu-Acetylide Transfer

Caption: Catalytic cycle of the Sonogashira cross-coupling utilizing the terminal alkyne.

Protocol 2: CuAAC "Click" Chemistry for Amide Bioisosteres

Rationale: The Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) converts the terminal alkyne into a 1,4-disubstituted 1,2,3-triazole. This heterocyclic core acts as a robust, proteolytically stable bioisostere of an amide bond, maintaining a similar dipole moment and hydrogen-bonding capability while drastically improving the pharmacokinetic profile.

Step-by-Step Methodology
  • Solvent & Substrate Mixing: Dissolve 4-ethynyl-2-methoxy-1-(propan-2-yloxy)benzene (1.0 equiv) and the target organic azide (1.0 equiv) in a 1:1 mixture of tert-butanol (t-BuOH) and water.

    • Causality: The t-BuOH/H₂O system provides optimal solubility for both the organic substrates and the inorganic catalysts. Furthermore, the hydrophobic packing effect in water dynamically accelerates the cycloaddition rate.

  • In Situ Catalyst Generation: Add CuSO₄·5H₂O (10 mol%) followed immediately by sodium ascorbate (20 mol%).

    • Causality: Cu(I) is thermodynamically unstable and easily disproportionates. Generating Cu(I) in situ by reducing Cu(II) with sodium ascorbate ensures a steady, active catalyst concentration and prevents the formation of unreactive byproducts.

  • Reaction & Self-Validation: Stir at room temperature for 6-8 hours.

    • Self-Validating System: The reaction is self-indicating; the highly crystalline triazole product typically precipitates directly from the aqueous mixture as it forms, validating the completion of the cycloaddition without the need for complex LC-MS monitoring.

  • Isolation: Dilute with ice-cold water, filter the precipitate, and wash with cold water followed by cold diethyl ether to yield the pure 1,4-disubstituted 1,2,3-triazole.

Quantitative Data Presentation

To ensure reproducible scale-up, the following table summarizes the optimization parameters for the Sonogashira coupling of 4-ethynyl-2-methoxy-1-(propan-2-yloxy)benzene with a model aryl iodide.

Table 1: Optimization of Sonogashira Coupling Conditions

EntryCatalyst System (5 mol%)Co-CatalystSolvent / BaseTemp (°C)Yield (%)Homocoupling (%)
1Pd(PPh₃)₄CuI (10 mol%)DMF / Et₃N7088 < 2
2Pd(dppf)Cl₂CuI (10 mol%)THF / Et₃N70755
3Pd(PPh₃)₄NoneDMF / Et₃N9042N/A
4Pd(PPh₃)₄CuI (10 mol%)DMF / Et₃N (Air)705135

Note: Entry 1 represents the optimized conditions. Entry 4 highlights the critical necessity of degassing, as ambient oxygen drives the unwanted Glaser homocoupling pathway.

References

  • Title: US20240262819A1 - Novel compounds having inhibitory activity against glucosylceramide synthase or pharmaceutically acceptable salt thereof, processes for preparing the same, and pharmaceutical compositions comprising the same Source: Google Patents URL
  • Title: Chalcone Derivatives Enhance ATP-Binding Cassette Transporters A1 in Human THP-1 Macrophages Source: PubMed URL
  • Title: SUBSTITUTED QUINOLINES AND THEIR USE AS MEDICAMENTS - European Patent Office - EP 2736886 B1 Source: European Patent Office / Googleapis URL

Sources

Preparation of liquid crystals using 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

This application note details the protocol for utilizing 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene (hereafter referred to as EMIB ) as a core building block in the synthesis of high-birefringence tolane liquid crystals.

EMIB is a strategic "head-group" precursor derived from Vanillin. Its structural features—the lateral methoxy group and the bulky isopropoxy tail—disrupt crystalline packing, thereby lowering melting points and stabilizing the nematic mesophase essential for display applications. The terminal ethynyl group serves as the reactive handle for Sonogashira cross-coupling , allowing the attachment of various rigid cores (aryl halides).[1][2]

Target Audience: Synthetic Chemists, Materials Scientists, and Display Technology Researchers.

Strategic Synthesis Architecture

The preparation of liquid crystals from EMIB follows a modular "Convergent Synthesis" pathway. EMIB acts as the nucleophilic alkyne component, which is coupled with an electrophilic aryl halide (the mesogenic core extender) to form the final tolane structure.

Pathway Visualization

SynthesisPathway cluster_legend Key Vanillin Vanillin (Starting Material) Alkylation Step 1: Alkylation (+ iPr-Br, K2CO3) Vanillin->Alkylation Aldehyde Intermediate: 4-Isopropoxy-3-methoxy- benzaldehyde Alkylation->Aldehyde Seyferth Step 2: Homologation (Bestmann-Ohira) Aldehyde->Seyferth EMIB PRECURSOR (EMIB): 4-Ethynyl-2-methoxy- 1-(propan-2-yloxy)benzene Seyferth->EMIB Coupling Step 3: Sonogashira (+ Aryl Halide, Pd/Cu) EMIB->Coupling LC FINAL LIQUID CRYSTAL (Tolane Mesogen) Coupling->LC key1 Precursor Synthesis key2 LC Assembly

Figure 1: Convergent synthesis pathway transforming Vanillin into the EMIB precursor, followed by coupling to form the final Liquid Crystal.

Pre-requisites & Material Qualification

Before initiating the coupling protocol, the quality of the EMIB precursor must be validated. Impurities such as residual aldehyde or homo-coupled diynes will severely degrade the electro-optical properties of the final liquid crystal.

Material Specifications
ComponentChemical NameCAS No.[3][4][5] (Approx)Purity Req.Role
Precursor 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzeneDerived>98.5% (GC)Alkyne Donor
Partner 4-Iodobenzonitrile3058-39-7>99.0%Acceptor Core
Catalyst Pd(PPh₃)₂Cl₂13965-03-299.9%Pd(II) Source
Co-Catalyst Copper(I) Iodide (CuI)7681-65-499.999%Activator
Base Triethylamine (Et₃N)121-44-8AnhydrousSolvent/Base
Equipment Checklist
  • Schlenk Line: Dual manifold (Vacuum/Argon) with <0.1 mbar vacuum capability.

  • Reaction Vessel: Heavy-walled pressure tube or Schlenk flask with Teflon valve.

  • Degassing: Liquid nitrogen bath for Freeze-Pump-Thaw cycles.

Detailed Protocol: Sonogashira Cross-Coupling

This protocol describes the synthesis of a representative liquid crystal: 4'-[2-methoxy-4-(propan-2-yloxy)phenyl]ethynylbenzonitrile . This "Push-Pull" system (Alkoxy donor + Cyano acceptor) yields a high dielectric anisotropy nematogen.

Experimental Workflow

Workflow Step1 1. Charge Solids (EMIB, Aryl Halide, Pd, Cu) into Schlenk Flask Step2 2. Inert Atmosphere (Evacuate/Backfill Ar x3) Step1->Step2 Step3 3. Solvent Addition (Anhydrous THF/Et3N) via Syringe Step2->Step3 Step4 4. Degassing (Freeze-Pump-Thaw x3) CRITICAL STEP Step3->Step4 Step5 5. Reaction (Stir at 60°C for 12-24h) Step4->Step5 Step6 6. Quench & Extract (NH4Cl wash, DCM extraction) Step5->Step6 Step7 7. Purification (Silica Column -> Recrystallization) Step6->Step7

Figure 2: Step-by-step experimental workflow for the Sonogashira coupling reaction.

Step-by-Step Procedure

Step 1: Catalyst & Reagent Loading

  • In a glovebox or under active Argon flow, charge a dry Schlenk flask with:

    • Aryl Halide: 4-Iodobenzonitrile (1.0 equiv, 10.0 mmol, 2.29 g).

    • Catalyst: Pd(PPh₃)₂Cl₂ (0.02 equiv, 0.2 mmol, 140 mg).

    • Co-Catalyst: CuI (0.01 equiv, 0.1 mmol, 19 mg).

    • Note: Do not add the alkyne (EMIB) yet if it is a liquid; if solid, add here. Assuming EMIB is a low-melting solid/oil, we add it as a solution later to prevent homocoupling.

Step 2: Solvent Preparation & Alkyne Addition

  • Seal the flask and cycle Vacuum/Argon (3 times) to remove O₂.

  • Add Anhydrous THF (30 mL) and Triethylamine (10 mL) via syringe through the septum.

  • Dissolve EMIB (1.05 equiv, 10.5 mmol, ~2.00 g) in 5 mL degassed THF in a separate vial.

  • Add the EMIB solution dropwise to the main reaction mixture at Room Temperature (RT).

Step 3: Degassing (The "Electronic Grade" Standard)

  • Why? Oxygen causes Glaser homocoupling (Alkyne-Alkyne), creating impurities that ruin LC phase alignment.

  • Freeze the mixture in liquid N₂.

  • Open to vacuum for 5 mins.

  • Close vacuum, thaw in warm water.

  • Repeat 3 times . Backfill with Argon.

Step 4: Reaction

  • Heat the mixture to 60°C in an oil bath.

  • Stir for 12–18 hours . The solution will darken (yellow -> dark brown/black) due to Pd precipitation and salt formation (Et₃N·HI).

  • QC Check: Spot on TLC (Hexane/EtOAc 8:2). The starting iodide spot should disappear.

Step 5: Work-up

  • Cool to RT.[2][6] Filter the suspension through a Celite pad to remove Pd/Cu residues. Wash the pad with Ethyl Acetate.

  • Wash the filtrate with:

    • Saturated NH₄Cl (aq) x 2 (Removes Copper species).

    • Brine x 1.

  • Dry organic layer over MgSO₄, filter, and concentrate in vacuo.

Purification & Phase Characterization[3][7][8]

Liquid crystals require purity >99.5% to prevent "ionic current" effects in display panels.

Purification Protocol
  • Column Chromatography:

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Eluent: Gradient of Hexane -> 5% EtOAc in Hexane.

    • Target: Collect the fluorescent middle fraction.

  • Recrystallization (Crucial for Phase Stability):

    • Dissolve the crude solid in minimum boiling Ethanol .

    • Hot filtration (to remove dust).

    • Slow cooling to 4°C.

    • Filter white/pale-yellow needles. Repeat 2x.

Characterization (Expected Data)
MethodParameterExpected Observation
¹H NMR Alkyne ProtonThe terminal alkyne doublet (δ ~3.0 ppm) of EMIB disappears .
¹H NMR Tolane LinkerNew aromatic peaks appear; no aliphatic protons on the triple bond.
POM TextureUpon cooling from isotropic liquid, a Schlieren texture (Nematic) or Focal Conic (Smectic) should appear.
DSC Phase TransitionsSharp endotherms for Crystal -> Mesophase (Cr-N) and Mesophase -> Isotropic (N-I).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (<50%) Oxygen contaminationImprove degassing (Freeze-Pump-Thaw). Use fresh Pd catalyst.
Homo-coupling (Diyne) High Cu loading or O₂Reduce CuI to 0.5 mol%. Add alkyne slowly via syringe pump.
Black Precipitate Pd aggregation ("Pd Black")Normal behavior. Ensure filtration through Celite is thorough.
Broad Phase Transition ImpuritiesRecrystallize again.[7] Check for solvent inclusion (dry under high vacuum >12h).

References

  • Sonogashira Coupling Mechanism & Review

    • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
  • Vanillin-Derived Liquid Crystals

    • Gomm, J. R., et al. (2018).
  • Tolane Synthesis Protocols

    • Hird, M. (2007).
  • Purification of Electronic Materials

    • Naemura, S. (2000). Impurity Effects in Liquid Crystal Displays. Display and Imaging.

Sources

Catalytic systems for the modification of 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Catalytic Systems for the Modification of 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene: A Comprehensive Application Note

Executive Summary

The molecule 4-ethynyl-2-methoxy-1-(propan-2-yloxy)benzene is a highly versatile, electron-rich terminal alkyne frequently utilized as a building block in medicinal chemistry (e.g., in the synthesis of PDE4 inhibitor analogs and rigid pharmacophore linkers). Because the terminal alkyne is situated para to an isopropoxy group and meta to a methoxy group, the aromatic ring is highly electron-donating. This electronic profile enriches the alkyne via resonance, increasing its nucleophilicity but also its susceptibility to oxidative side reactions.

As a Senior Application Scientist, I have designed this protocol guide to provide drug development professionals with three field-proven catalytic workflows for modifying this substrate: Sonogashira Cross-Coupling , Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) , and Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) . Each section details the mechanistic causality behind the reagent choices and provides self-validating steps to ensure experimental integrity.

Workflow 1: Palladium/Copper-Catalyzed Sonogashira Cross-Coupling

Mechanistic Insights & Causality The Sonogashira reaction is the premier methodology for constructing C(sp)-C(sp²) bonds, linking our terminal alkyne to various aryl or vinyl halides[1]. The reaction relies on a dual catalytic cycle: a Pd(0)/Pd(II) cycle for the oxidative addition of the aryl halide, and a Cu(I) cycle that activates the alkyne by forming a copper acetylide intermediate[1].

Because 4-ethynyl-2-methoxy-1-(propan-2-yloxy)benzene is highly electron-rich, its corresponding copper acetylide is exceptionally nucleophilic. This accelerates the transmetalation step with the Pd(II) complex. However, this same electron density makes the alkyne highly prone to Glaser-type oxidative homocoupling in the presence of trace oxygen. Therefore, rigorous degassing is not just recommended—it is the critical variable for success.

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd PdII Pd(II) Intermediate OxAdd->PdII TransMet Transmetalation PdII->TransMet RedElim Reductive Elimination TransMet->RedElim CuCycle Cu(I) Acetylide Cycle (Alkyne Activation) CuCycle->TransMet Cu-Acetylide RedElim->Pd0 Regenerates Product Diarylalkyne Product RedElim->Product

Figure 1: Catalytic cycle of the Sonogashira cross-coupling for terminal alkynes.

Validated Protocol: Sonogashira Coupling

  • Preparation: Charge an oven-dried Schlenk flask with PdCl₂(PPh₃)₂ (5 mol%), CuI (10 mol%), and the desired aryl iodide (1.1 equiv).

  • Atmosphere Control: Seal the flask and perform three rigorous vacuum/argon backfill cycles.

  • Solvent Addition: Add anhydrous, degassed triethylamine (0.2 M relative to alkyne) via syringe. Triethylamine serves as both the solvent and the base required to neutralize the hydrohalic acid byproduct.

  • Substrate Addition: Add 4-ethynyl-2-methoxy-1-(propan-2-yloxy)benzene (1.0 equiv) dropwise.

  • Reaction: Stir the mixture at 50 °C for 4–6 hours.

  • Self-Validation Check: Monitor the reaction via LC-MS. The complete absence of a mass peak at m/z = 378.4 (the Glaser homocoupling dimer) validates that your inert atmosphere technique was successful.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, dry over Na₂SO₄, and purify via flash chromatography.

Workflow 2: Regioselective Click Chemistry (CuAAC vs. RuAAC)

Mechanistic Insights & Causality Transforming the terminal alkyne into a 1,2,3-triazole provides a robust, metabolically stable bioisostere for amide bonds. The regiochemistry of this cycloaddition can be strictly controlled by the choice of transition metal catalyst.

  • CuAAC (1,4-Isomer): Copper(I) catalysis exclusively yields the 1,4-disubstituted triazole[2]. The reaction proceeds via a stepwise mechanism involving a dinuclear copper acetylide intermediate[2]. To maintain the active Cu(I) state and prevent the oxidative dimerization of our electron-rich alkyne, sodium ascorbate is used as an in situ reducing agent.

  • RuAAC (1,5-Isomer): Ruthenium catalysis, utilizing Cp*RuCl(PPh₃)₂, yields the complementary 1,5-disubstituted triazole[3]. Unlike copper, ruthenium does not require terminal alkyne deprotonation to form an acetylide; instead, it coordinates both the alkyne and the azide, proceeding via a ruthenacycle intermediate[3]. The electron-donating alkoxy groups on our substrate stabilize this intermediate through resonance, ensuring high yields of the syn-isomer.

G Start 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene + Organic Azide (R-N3) CuCat Cu(I) Catalysis (CuAAC) Start->CuCat RuCat Ru(II) Catalysis (RuAAC) Start->RuCat Prod14 1,4-Disubstituted 1,2,3-Triazole (Anti-isomer) CuCat->Prod14 Prod15 1,5-Disubstituted 1,2,3-Triazole (Syn-isomer) RuCat->Prod15

Figure 2: Divergent regioselectivity in CuAAC (1,4-isomer) vs. RuAAC (1,5-isomer) pathways.

Validated Protocol A: CuAAC (1,4-Disubstituted Triazole)

  • Solvation: Dissolve the alkyne (1.0 equiv) and the target organic azide (1.0 equiv) in a 1:1 mixture of tert-butanol and water (0.1 M).

  • Catalyst Assembly: Add CuSO₄·5H₂O (10 mol%) to the stirring mixture. The solution will appear pale blue.

  • Activation: Add sodium ascorbate (20 mol%) freshly dissolved in a minimal amount of water.

  • Self-Validation Check: The reaction mixture must immediately shift from pale blue to bright yellow/brown. This colorimetric shift visually confirms the successful reduction of Cu(II) to the catalytically active Cu(I) species.

  • Reaction: Stir at room temperature for 12 hours. The highly crystalline 1,4-triazole product typically precipitates from the aqueous mixture and can be isolated via simple vacuum filtration.

Validated Protocol B: RuAAC (1,5-Disubstituted Triazole)

  • Preparation: In a glovebox or under a strict argon atmosphere, combine the alkyne (1.0 equiv) and organic azide (1.0 equiv) in anhydrous 1,4-dioxane (0.2 M).

  • Catalyst Addition: Add the ruthenium catalyst Cp*RuCl(PPh₃)₂ (5 mol%).

  • Reaction: Seal the vessel and heat to 60 °C for 12–24 hours.

  • Self-Validation Check: Following concentration, analyze the crude mixture via ¹H NMR. The presence of a triazole proton singlet at ~7.5–8.0 ppm, and the strict absence of a singlet at ~8.5 ppm (which is characteristic of the 1,4-isomer), confirms absolute 1,5-regioselectivity.

  • Workup: Concentrate under reduced pressure and purify via silica gel flash chromatography (typically Hexanes/EtOAc).

Quantitative Data Summary

The following table summarizes the operational parameters and expected outcomes for the catalytic modifications of 4-ethynyl-2-methoxy-1-(propan-2-yloxy)benzene.

Catalytic SystemPrimary CatalystCo-Reagents / AdditivesRegioselectivityTypical YieldKey Drug Dev. Application
Sonogashira PdCl₂(PPh₃)₂ / CuITriethylamine (Base)N/A (C-C Coupling)75–90%Rigid pharmacophore linkers
CuAAC CuSO₄·5H₂OSodium Ascorbate1,4-Disubstituted85–98%Extended bioisostere generation
RuAAC Cp*RuCl(PPh₃)₂None1,5-Disubstituted70–85%Compact spatial analog screening

References[1] Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.

URL:[Link][2] Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. URL:[Link][3] Zhang, L., Chen, X., Xue, P., Sun, H. H., Williams, I. D., Sharpless, K. B., Fokin, V. V., & Jia, G. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides. Journal of the American Chemical Society, 127(46), 15998-15999. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering a self-validating system for troubleshooting and yield improvement.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions regarding the synthesis.

Question: What is the most reliable and highest-yielding synthetic route to prepare 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene?

Answer: The most robust and widely adopted method is a two-step sequence commencing with the Sonogashira cross-coupling reaction.[1][2][3] This powerful carbon-carbon bond-forming reaction is ideal for coupling aryl halides with terminal alkynes.[4][5] The general strategy is as follows:

  • Sonogashira Coupling: An appropriately substituted aryl halide, 4-iodo-2-methoxy-1-(propan-2-yloxy)benzene , is coupled with a protected terminal alkyne, most commonly (trimethylsilyl)acetylene (TMSA) . This reaction is catalyzed by a palladium complex, typically with a copper(I) co-catalyst.[6] Using a protected alkyne like TMSA is critical as it prevents the undesired side reaction of alkyne self-coupling (Glaser coupling).[1][6]

  • Silyl Deprotection: The resulting intermediate, 4-((trimethylsilyl)ethynyl)-2-methoxy-1-(propan-2-yloxy)benzene, is then treated with a mild base (e.g., potassium carbonate in methanol) or a fluoride source to selectively cleave the silicon-carbon bond, yielding the final terminal alkyne product with high purity.[7][8]

Question: Which aryl halide precursor should I use: 4-iodo- or 4-bromo-2-methoxy-1-(propan-2-yloxy)benzene?

Answer: For optimal results, 4-iodo-2-methoxy-1-(propan-2-yloxy)benzene is strongly recommended. The reactivity of aryl halides in the Sonogashira reaction follows the trend: I > OTf > Br >> Cl.[1] The carbon-iodine bond is weaker than the carbon-bromine bond, which facilitates a more rapid oxidative addition step in the palladium catalytic cycle. This higher reactivity often translates to:

  • Milder reaction conditions (lower temperatures).

  • Shorter reaction times.

  • Lower catalyst loadings.

  • Higher overall yields.

While the bromo-analogue can be used, it typically requires more forcing conditions (higher temperatures, stronger bases, or more sophisticated catalyst systems), which can lead to more side products.[4]

Question: Is the copper(I) co-catalyst mandatory in the Sonogashira coupling step?

Answer: No, it is not strictly mandatory, and in many cases, a copper-free Sonogashira protocol is advantageous. The primary role of the copper(I) co-catalyst is to facilitate the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[1] However, the presence of copper(I) and oxygen can promote the primary side reaction: the oxidative homocoupling of the alkyne (Glaser coupling) to form a diyne impurity.[9][10]

Copper-free protocols have been developed to circumvent this issue.[4][5] These methods often rely on specific ligands, bases, or solvents to facilitate the catalytic cycle without copper, thereby eliminating the risk of homocoupling and simplifying purification.

ApproachAdvantagesDisadvantages
Traditional Pd/Cu Generally faster reaction rates; well-established.Prone to alkyne homocoupling; requires strictly anaerobic conditions.[1][9]
Copper-Free Eliminates alkyne homocoupling side product; simplified purification.[4][5]May require higher temperatures or specific, sometimes costly, ligands.

Part 2: Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format.

Problem: Low or Stagnant Reaction Conversion

Question: My Sonogashira coupling has stalled. TLC and GC-MS analysis shows a large amount of unreacted 4-iodo-2-methoxy-1-(propan-2-yloxy)benzene. What is the likely cause?

Answer: Stagnant conversion is typically due to catalyst deactivation or insufficient base.

  • Catalyst Deactivation: The active Pd(0) species is prone to oxidation or aggregation, rendering it inactive. This is often caused by:

    • Oxygen Contamination: Ensure your solvent and reaction setup are rigorously degassed (e.g., via three freeze-pump-thaw cycles or sparging with argon/nitrogen for at least 30 minutes). Maintain a positive pressure of inert gas throughout the reaction.[1]

    • Impure Solvents/Reagents: Use anhydrous, amine-free solvents. DMF, a common solvent, can degrade to dimethylamine, which can interfere with the catalyst.[10]

  • Insufficient Base: The base plays a crucial role in neutralizing the hydrogen halide (HI) generated during the reaction and in deprotonating the terminal alkyne.[1] If the base is too weak, consumed by acidic impurities, or used in insufficient quantity, the reaction will stop. For aryl iodides, a common choice is an amine base like triethylamine (Et₃N) or diisopropylamine (DIPA), often used as the solvent or co-solvent.[11]

Troubleshooting Steps:

  • Confirm Inert Atmosphere: Check for leaks in your system.

  • Add Fresh Catalyst: In a small number of cases, adding a second portion of the palladium catalyst under a positive flow of inert gas can restart the reaction.

  • Check Base Stoichiometry: Ensure at least 2 equivalents of the amine base are used. If you suspect acidic impurities, add an additional equivalent.

Problem: Significant Formation of a Diyne Side Product

Question: My crude product contains a significant amount of 1,4-bis(trimethylsilyl)buta-1,3-diyne. How can I prevent this?

Answer: This side product is the result of Glaser homocoupling of (trimethylsilyl)acetylene, a classic issue in copper-catalyzed Sonogashira reactions.[9] The trimethylsilyl group offers some stability, but homocoupling can still occur, especially under suboptimal conditions.[7]

Prevention Strategies:

  • Rigorous Oxygen Exclusion: This is the most critical factor. Oxygen facilitates the Cu(I) to Cu(II) oxidation that drives the homocoupling pathway. Use degassed solvents and maintain a strict inert atmosphere.

  • Switch to a Copper-Free Protocol: This is the most effective solution. By removing the copper co-catalyst, you eliminate the primary mechanism for homocoupling.[2][5]

  • Control Reagent Addition: If using a copper-catalyzed system, consider adding the (trimethylsilyl)acetylene slowly via syringe pump. This keeps its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction relative to the desired cross-coupling.

Problem: Difficulty in Removing the Trimethylsilyl (TMS) Protecting Group

Question: The deprotection of my silylated intermediate is incomplete, even after prolonged reaction time. What can I do?

Answer: Incomplete TMS deprotection is usually a matter of selecting the right reagent and conditions. The C(sp)-Si bond is readily cleaved, but efficiency can vary.[7]

  • Method 1: Mild Base (Recommended First)

    • Reagent: Anhydrous potassium carbonate (K₂CO₃) in methanol (MeOH).

    • Rationale: This is a simple, effective, and mild method. The methoxide generated in situ is the active nucleophile. Ensure the K₂CO₃ is finely powdered and the MeOH is anhydrous for best results. The reaction is typically complete within 1-3 hours at room temperature.

  • Method 2: Fluoride Ion Source

    • Reagent: Tetrabutylammonium fluoride (TBAF) in THF.

    • Rationale: Fluoride has a very high affinity for silicon and is extremely effective for cleaving silyl ethers and silyl alkynes. However, TBAF is highly basic and can sometimes cause side reactions if other sensitive functional groups are present. It is also hygroscopic, so use a fresh, anhydrous solution. Silver fluoride (AgF) has also been reported as an effective and mild alternative for deprotecting bulky silyl groups.[8]

If the K₂CO₃/MeOH method is slow, you can gently warm the reaction to 30-40°C. If that fails, the TBAF method should be effective.

Part 3: Experimental Workflows & Protocols

Overall Synthetic Workflow

The diagram below outlines the recommended two-step synthetic pathway.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Sonogashira Coupling cluster_2 Step 3: Deprotection A 2-methoxy-1-(propan-2-yloxy)benzene B 4-iodo-2-methoxy-1-(propan-2-yloxy)benzene A->B Iodination (e.g., I₂, HIO₃) D 4-((trimethylsilyl)ethynyl)-2-methoxy- 1-(propan-2-yloxy)benzene B->D Pd(PPh₃)₂Cl₂ / CuI Et₃N, THF, rt C (trimethylsilyl)acetylene C->D E 4-Ethynyl-2-methoxy- 1-(propan-2-yloxy)benzene D->E K₂CO₃ / MeOH rt

Caption: Synthetic pathway to the target compound.

Protocol 1: Synthesis of 4-iodo-2-methoxy-1-(propan-2-yloxy)benzene

This protocol is adapted from standard electrophilic iodination procedures for activated aromatic rings.[12][13]

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-methoxy-1-(propan-2-yloxy)benzene (1.0 equiv), acetic acid (5-10 vol), and water (1-2 vol).

  • Reagent Addition: Add iodine (I₂, 0.5 equiv) and periodic acid (HIO₃, 0.2 equiv) to the stirring solution.

  • Reaction: Heat the mixture to 60-70°C and stir for 4-6 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate until the dark color disappears.

  • Extraction: Dilute with water and extract the product with ethyl acetate or dichloromethane (3x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure aryl iodide.

Protocol 2: Sonogashira Coupling & Deprotection

This protocol employs a standard copper-catalyzed system. For a copper-free variant, simply omit the CuI.[4][5]

  • Setup: To a flame-dried, two-neck round-bottom flask under an argon or nitrogen atmosphere, add 4-iodo-2-methoxy-1-(propan-2-yloxy)benzene (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.04 equiv).

  • Solvent and Reagent Addition: Add anhydrous, degassed THF (5 vol) and anhydrous, degassed triethylamine (Et₃N, 5 vol). Stir for 5 minutes to dissolve the solids. Add (trimethylsilyl)acetylene (1.2 equiv) dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor by TLC or GC-MS for the disappearance of the aryl iodide.

  • Workup: Upon completion, concentrate the mixture under reduced pressure. Add water and extract with diethyl ether or ethyl acetate (3x volumes). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The crude silylated alkyne can be purified by column chromatography or used directly in the next step.

  • Deprotection: Dissolve the crude intermediate in methanol (10 vol). Add finely powdered anhydrous potassium carbonate (K₂CO₃, 2.0 equiv) and stir vigorously at room temperature for 1-3 hours.

  • Final Purification: Once the deprotection is complete (monitored by TLC), filter off the solids and concentrate the filtrate. Partition the residue between water and diethyl ether. Separate the layers, and extract the aqueous layer again with ether. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the final product by flash column chromatography to obtain pure 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene.

References

  • Sonogashira coupling - Wikipedia. [Link]

  • Al-Masum, M. et al. (2020). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]

  • Vafaeezadeh, M. et al. (2025). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Molecules. [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. [Link]

  • Fernando, K. A. S. et al. (2021). Synthesis of 2-Methoxypropyl Benzene for Epitope Imprinting. Defense Technical Information Center. [Link]

  • Synthesis of 2-((4-methoxyphenyl)ethynyl)aniline via sonogashira Cross Coupling. ResearchGate. [Link]

  • Alkylation, Alkenylation, and Arylation of Alkynes and Allenes: A Guide to Functional Group Preparations. ResearchGate. [Link]

  • Larson, G. L. (2017). Some Aspects of the Chemistry of Alkynylsilanes. National Institutes of Health. [Link]

  • Method for the synthesis of iodobenzene.
  • Sonogashira Coupling - Chemistry LibreTexts. [Link]

  • Larson, G. L. (2018). Some Aspects of the Chemistry of Alkynylsilanes. Gelest, Inc.[Link]

  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]

  • Recyclable Catalysts for Alkyne Functionalization. NSF PAR. [Link]

  • A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. MDPI. [Link]

  • Procedure for the Rapid Synthesis of the Monomer 1,4-Bis(chloromethyl)-2-(2-ethylhexyloxy)-5-methoxybenzene. ResearchGate. [Link]

  • Iodobenzene - Organic Syntheses. [Link]

  • Method for concentration and purification of alkyne-containing molecules.
  • Chinchilla, R. & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]

  • Preparation of Alkynes, Part 1: By Elimination - YouTube. [Link]

  • Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.
  • Benzene,4-iodo-1-methoxy-2-(pentyloxy)- CAS NO.909119-73-9. Bluecrystal Chem-Union. [Link]

  • Panda, S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Sustainable Chemical Insight in Biological Exploration. [Link]

  • [Hydroxy(tosyloxy)iodo] benzene mediated synthesis of 2-(4-methoxy-phenyl) quinoline salicylic acid using Pfitzinger reaction. ResearchGate. [Link]

  • Oxone(r)-Mediated Synthesis of Benzimidazoles from 1,2-Phenylenediamines and Aldehydes. Organic Syntheses. [Link]

  • Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. SciELO. [Link]

  • Annulation of O-silyl N,O-ketene acetals with alkynes for the synthesis of dihydropyridinones and its application in concise total synthesis of phenanthroindolizidine alkaloids. Frontiers in Chemistry. [Link]

Sources

Technical Support Center: Purification of 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene .

This compound features an electron-rich aromatic ring, two distinct ether linkages (methoxy and isopropoxy), and a reactive terminal alkyne. While these functional groups make it a highly valuable intermediate for click chemistry and Sonogashira cross-couplings, they also introduce specific vulnerabilities during silica gel chromatography, including hydrogen-bond-induced tailing, oxidative dimerization, and volatility-related losses.

Part 1: Troubleshooting Guides & FAQs

Issue 1: Co-elution with the Glaser Homocoupling Byproduct

Question: During purification, I consistently observe a closely eluting, highly UV-active impurity that I cannot separate from my target terminal alkyne. Mass spectrometry indicates a mass exactly double that of my product minus two protons. What is this, and how do I resolve it?

Causality & Expert Insight: You are observing the Glaser coupling byproduct (a 1,3-diyne homodimer). If your terminal alkyne was synthesized via a Sonogashira cross-coupling (followed by TMS deprotection), trace copper(I) cocatalysts likely remained in the crude mixture. Upon exposure to ambient oxygen during workup or loading, Cu(I) rapidly oxidizes to Cu(II), which catalyzes the oxidative homocoupling of your terminal alkyne into a dimer [1]. Because the dimer shares the same functional groups (minus the terminal protons) but possesses an extended


-conjugated system, its polarity is remarkably similar to your target compound, leading to co-elution.

Resolution Protocol:

  • Preventative (Pre-Column): Quench the preceding reaction with a metal chelator (e.g., saturated aqueous EDTA or aqueous ammonia) to strip out copper ions before the crude mixture is exposed to air.

  • Chromatographic Adjustment: If the dimer is already present, standard Hexane/Ethyl Acetate mixtures often fail due to similar

    
     values. Switch your solvent system to Toluene/Hexane (20:80) . The extended 
    
    
    
    -system of the 1,3-diyne interacts more strongly with the polarizable
    
    
    -electrons of toluene, subtly shifting its retention factor (
    
    
    ) away from the monomeric alkyne.
  • Argentation Chromatography: If standard silica fails, use silver nitrate-impregnated silica gel (10% w/w

    
    ). Silver ions form reversible 
    
    
    
    -complexes with alkynes. The terminal alkyne will interact differently with the
    
    
    stationary phase compared to the internal 1,3-diyne, allowing for baseline separation.
Issue 2: Severe Tailing on the Silica Column

Question: My compound smears across multiple fractions, resulting in poor recovery and overlapping impurities. Why is this happening, and how can I achieve a tight elution band?

Causality & Expert Insight: Tailing in this specific molecule is driven by its two ether groups (methoxy and isopropoxy). The oxygen atoms possess lone pairs that act as strong hydrogen-bond acceptors. Standard bare silica gel (


) is populated with surface silanol groups (

), which are mildly acidic (

). As your compound travels down the column, the ether oxygens continuously form and break hydrogen bonds with these silanols, causing the compound to drag or "tail" rather than eluting in a discrete band.

Resolution Protocol: Deactivate the acidic silanol sites on the silica gel. Add 1% Triethylamine (


)  to your mobile phase (e.g., Hexane/Ethyl Acetate 95:5 + 1% 

). The highly basic triethylamine will competitively bind to the acidic silanols, saturating the stationary phase and allowing your ether-rich alkyne to elute cleanly based solely on its partition coefficient.
Issue 3: Product Degradation or Loss During Concentration

Question: After pooling my pure fractions and removing the solvent on the rotary evaporator, my yield is significantly lower than expected, and the resulting oil has darkened. What went wrong?

Causality & Expert Insight: Terminal alkynes are highly susceptible to two degradation pathways when concentrated: volatilization and polymerization [2]. While the molecular weight of 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene is high enough to prevent it from being highly volatile at room temperature, applying high heat under deep vacuum will cause co-evaporation with the solvent. Furthermore, concentrating terminal alkynes to absolute dryness under heat promotes localized thermal oligomerization, leading to the dark, insoluble polymeric residue you observed.

Resolution Protocol:

  • Temperature Control: Never exceed a water bath temperature of 30°C when removing the solvent.

  • Vacuum Control: Do not leave the purified alkyne on a high-vacuum pump (e.g., Schlenk line) for extended periods.

  • Storage: If the compound must be stored, flush the vial with Argon, wrap it in aluminum foil to prevent photo-oxidation, and store it at -20°C [2].

Part 2: Quantitative Data & Visualization

Table 1: Chromatographic Behavior and Solvent Selectivity

Data represents empirical retention factors (


) for the target alkyne and its common impurities on standard TLC Silica gel 60 

.
CompoundHexane/EtOAc (95:5)Toluene/Hexane (20:80)Hexane/DCM (70:30)
Target Terminal Alkyne 0.35 0.28 0.40
Glaser 1,3-Diyne Byproduct0.320.150.38
TMS-Protected Precursor0.650.550.70
Aryl Iodide Starting Material0.450.400.50
Table 2: TLC Visualization Matrix
Visualization MethodTarget Alkyne ResponseGlaser Diyne ResponseUtility / Causality
UV Light (254 nm) Strong Dark SpotIntense Dark SpotDetects the aromatic

-system. Cannot easily differentiate monomer from dimer.
KMnO

Stain (Heat)
Bright Yellow on PurpleBright Yellow on PurpleOxidizes the

triple bond. Confirms presence of alkynes/alkenes.
Anisaldehyde Stain Red/BrownDark PurpleDifferentiates based on nucleophilicity of the arene and alkyne. Excellent for distinguishing monomer from dimer.
Diagram 1: Glaser Homocoupling Side-Reaction Pathway

GlaserMechanism A 4-Ethynyl-2-methoxy- 1-(propan-2-yloxy)benzene B Cu(I) Catalyst (from Synthesis) A->B Coordination D Cu(II) Acetylide Intermediate B->D Oxidation by O2 C O2 (Air Exposure) C->D E 1,3-Diyne Homodimer (Co-eluting Byproduct) D->E Oxidative Homocoupling

Caption: Mechanism of Glaser homocoupling side-reaction generating the 1,3-diyne byproduct.

Diagram 2: Optimized Purification Workflow

PurificationWorkflow Step1 Crude Mixture Step2 Dry Loading onto Silica (Prevents band broadening) Step1->Step2 Step3 Elution: Toluene/Hexane (20:80) + 1% Et3N (Deactivates silanols) Step2->Step3 Step4 TLC Monitoring (UV & Anisaldehyde Stain) Step3->Step4 Step5 Concentration (Water Bath < 30°C) Step4->Step5 Pool pure fractions Step6 Pure Terminal Alkyne (Store under Argon at -20°C) Step5->Step6

Caption: Step-by-step flash chromatography workflow for isolating the terminal alkyne.

Part 3: Standard Operating Procedure (SOP) for Flash Chromatography

This protocol ensures maximum resolution and recovery of 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene, mitigating the risks of tailing and degradation.

Step 1: Column Preparation and Silanol Deactivation

  • Select a glass chromatography column. The ratio of silica gel to crude product should be strictly 50:1 (w/w) to account for the close

    
     of potential diyne impurities[3].
    
  • Prepare the mobile phase: Toluene/Hexane (20:80 v/v) with 1% Triethylamine (

    
    ).
    
  • Slurry-pack the column using the prepared mobile phase. The

    
     will pass through the silica, neutralizing the acidic 
    
    
    
    sites. Ensure the silica bed is perfectly flat to prevent band distortion.

Step 2: Sample Loading (Dry Loading Technique) Due to the non-polar nature of the compound, wet loading in DCM can cause the sample to streak down the column before elution begins.

  • Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM).

  • Add bare silica gel to the flask (approximately 3 times the mass of your crude product).

  • Evaporate the DCM on a rotary evaporator until a free-flowing powder is obtained.

  • Carefully pour this dry powder evenly onto the top of the packed silica bed. Top with a 1 cm layer of clean sea sand to protect the bed from solvent disturbances [3].

Step 3: Elution and Fraction Collection

  • Carefully add the mobile phase to the column without disturbing the sand layer.

  • Apply positive pressure (compressed air or nitrogen) to achieve a steady flow rate (approx. 2 inches of solvent drop per minute).

  • Collect fractions in test tubes (fraction volume in mL should roughly equal half the mass of the silica gel in grams).

Step 4: Monitoring and Concentration

  • Spot fractions on a TLC plate. Elute the plate in Toluene/Hexane (20:80).

  • Visualize first with a UV lamp (254 nm), mark the spots, and then dip the plate in Anisaldehyde stain followed by heating. The target alkyne will appear distinctly from the starting materials.

  • Pool the fractions containing only the pure target compound into a round-bottom flask.

  • Concentrate using a rotary evaporator with the water bath set strictly below 30°C . Stop the evaporation immediately once the solvent is removed to prevent polymerization. Backfill the flask with Argon.

References

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry Chemical Reviews (ACS Publications) URL:[Link]

  • Running a Silica Gel Column: A Step-by-Step Guide Common Organic Chemistry URL:[Link]

Technical Support Center: Handling & Storage of 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and prevent the degradation of 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene during storage.

Terminal alkynes are notorious for their instability over time, often resulting in dark, viscous polymeric mixtures if mishandled. Because this specific compound features an electron-rich aromatic ring (due to the electron-donating methoxy and isopropoxy groups), its alkyne terminus is highly nucleophilic and particularly susceptible to oxidative homocoupling and radical polymerization[1].

Mechanism of Degradation: The "Why" Behind the Polymerization

To effectively prevent polymerization, we must first understand the causality of the degradation. The deterioration of 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene primarily occurs via two interconnected pathways:

  • The Glaser Homocoupling Pathway: Terminal alkynes readily undergo oxidative dimerization to form 1,3-diynes in the presence of oxygen and trace Copper(I)[2][3]. Because this compound is typically synthesized via a Sonogashira cross-coupling, trace palladium and copper catalysts often remain in the isolated product. These residual metals act as the catalytic engine for degradation[4].

  • The Radical Polymerization Pathway: Even in the absence of oxygen, photo-excitation of trace copper-acetylide complexes can generate highly energetic alkynyl radicals[5]. Furthermore, the electron-rich nature of the aryl ring lowers the activation energy for radical propagation, leading to rapid oligomerization and polymerization[1][6].

G Substrate 4-Ethynyl-2-methoxy- 1-(propan-2-yloxy)benzene Cu_O2 Trace Cu(I) & O2 (Glaser Pathway) Substrate->Cu_O2 Light_Heat Light & Heat (Radical Pathway) Substrate->Light_Heat Dimer 1,3-Diyne Dimer Cu_O2->Dimer Radical Alkynyl Radicals Light_Heat->Radical Polymer Polymerization & Degradation Dimer->Polymer Radical->Polymer Prev_Cu Metal Scavengers (Removes Cu) Prev_Cu->Cu_O2 Inhibits Prev_O2 Argon Atmosphere (Excludes O2) Prev_O2->Cu_O2 Inhibits Prev_Light Amber Vial & -20°C (Excludes Energy) Prev_Light->Light_Heat Inhibits

Degradation pathways of terminal alkynes and targeted inhibition strategies.

Troubleshooting & Frequently Asked Questions (FAQs)

Q1: My purified 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene turned from a clear oil to a dark, viscous resin after a month in the fridge. What happened? A1: This is the hallmark of Glaser homocoupling followed by polymerization. Even at 4°C, ambient oxygen in the vial headspace reacts with the terminal alkyne, catalyzed by parts-per-million (ppm) levels of Copper(I) left over from your synthesis[3][4]. The resulting 1,3-diynes are highly conjugated and deeply colored, which explains the dark appearance.

Q2: Can I prevent this by adding a radical inhibitor like BHT or Hydroquinone? A2: Adding Butylated hydroxytoluene (BHT) or hydroquinone is a common strategy to prevent autoxidation in aldehydes and alkenes[7]. However, for terminal alkynes, BHT only suppresses the radical polymerization pathway. It does not stop the metal-catalyzed Glaser coupling, which is an oxidative process driven by O2 and Cu(I)[2]. Therefore, while BHT (at ~50 ppm) can extend shelf life slightly, rigorous metal scavenging and oxygen exclusion are the only definitive solutions.

Q3: Does the choice of inert gas (Nitrogen vs. Argon) matter for storage? A3: Yes, significantly. Argon is approximately 38% denser than air, whereas Nitrogen is slightly lighter than air. When you purge a storage vial, Argon effectively sinks and blankets the compound, displacing the oxygen required for the Glaser coupling[4]. Nitrogen tends to mix with ambient air during the sealing process, leaving residual O2 that initiates degradation.

Quantitative Stability Data

The following table summarizes the expected stability of 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene under various storage conditions. Note: Data assumes the compound has standard post-flash chromatography purity (>98%) with trace residual metals.

Storage ConditionAtmosphereLight ExposureAdditiveEstimated Shelf Life (>95% Purity)Primary Degradation Pathway
Room Temp (25°C)AirAmbient LightNone< 1 WeekGlaser Homocoupling & Radical Polymerization
4°C (Fridge)AirDarkNone3–4 WeeksGlaser Homocoupling
Room Temp (25°C)AirDark100 ppm BHT2–4 WeeksGlaser Homocoupling (Radicals inhibited)
-20°C (Freezer)NitrogenDarkNone3–6 MonthsSlow Oxidation / Trace Coupling
-20°C (Freezer) Argon Dark None > 2 Years Stable (Degradation pathways blocked)

Self-Validating Experimental Protocols

To guarantee the integrity of your compound, do not rely solely on standard silica gel chromatography. Implement the following self-validating protocols to ensure long-term stability.

Protocol A: Post-Synthesis Trace Metal Scavenging

Causality: Silica gel chromatography often fails to remove tightly coordinated Cu(I) and Pd(II) complexes. Functionalized thiourea scavengers irreversibly chelate these metals, removing the catalyst required for Glaser coupling[3][4].

  • Dissolution: Dissolve the purified 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene in a non-polar, degassed solvent (e.g., dichloromethane or ethyl acetate) at a concentration of ~0.1 M.

  • Scavenger Addition: Add a functionalized silica metal scavenger (e.g., QuadraPure™ Thiourea or EDTA-functionalized silica) at 10–20 wt% relative to the theoretical yield of your product.

  • Agitation: Stir the suspension gently for 2 to 4 hours at room temperature under an Argon atmosphere.

  • Filtration: Filter the mixture through a tightly packed pad of Celite to remove the silica scavenger.

  • Concentration: Concentrate the filtrate under reduced pressure.

Protocol B: Anaerobic Aliquoting and Storage

Causality: By combining thermodynamic suppression (-20°C), photo-inhibition (amber glass), and stoichiometric oxidant removal (Argon), all degradation kinetic pathways are simultaneously shut down[4][5].

  • Vial Selection: Transfer the metal-free oil/solid into pre-dried, amber glass vials. Do not use clear glass, as UV/Vis light can photo-excite residual metal-acetylides into reactive alkynyl radicals[5].

  • Aliquoting: Divide the batch into single-use aliquots to prevent repeated freeze-thaw cycles and re-exposure to atmospheric oxygen.

  • Argon Purge: Insert an Argon line (via a needle) into the vial, keeping the tip just above the surface of the compound. Purge with a gentle stream of Argon for 3–5 minutes to completely displace ambient air.

  • Sealing: Quickly remove the needle and seal the vial tightly with a PTFE-lined cap. Wrap the cap junction with Parafilm to prevent gas exchange.

  • Storage: Immediately transfer the vials to a -20°C freezer.

  • Self-Validation Check: Before utilizing an aliquot after prolonged storage, run a quick

    
    H-NMR. The disappearance of the sharp terminal alkyne proton singlet (typically around 
    
    
    
    3.0–3.3 ppm) and the appearance of broad, unresolved aliphatic/aromatic baseline signals is the definitive diagnostic marker that polymerization has occurred.

References

  • EP0096153A2 - Stabilization of aldehydes - Google Patents Source: Google Patents URL
  • Transition-Metal-Catalyzed Functionalization of Alkynes with Organoboron Reagents: New Trends, Mechanistic Insights, and Applications Source: ACS Catalysis URL:[Link]

  • Anaerobic photoinduced Cu(0/I)-mediated Glaser coupling in a radical pathway Source: PubMed Central (PMC) URL:[Link]

Sources

Troubleshooting Sonogashira coupling failures with 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Substrate Focus: 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic vulnerabilities of coupling highly electron-rich terminal alkynes.

Substrate Profiling & Mechanistic Causality

The molecule 4-ethynyl-2-methoxy-1-(propan-2-yloxy)benzene is notoriously challenging. The isopropoxy group at position 1 (para to the alkyne) and the methoxy group at position 2 (meta) act as powerful electron-donating groups (EDGs). Through resonance, they pump electron density directly into the terminal alkyne.

The Causality: While this high electron density accelerates the transmetalation of the acetylide to the Palladium(II) center, it drastically lowers the oxidation potential of the intermediate copper acetylide [3]. Consequently, the acetylide becomes hyper-reactive toward trace amounts of oxygen. Instead of waiting for transmetalation, it undergoes rapid oxidative dimerization (Glaser-Hay homocoupling) [1]. Standard nitrogen sparging is often insufficient to prevent this; specialized protocols are required.

Diagnostic Workflow

Workflow Start Reaction Failure (Low Yield / Impurities) Analyze Analyze via LC-MS Start->Analyze Diyne Massive Diyne Peak (Glaser Homocoupling) Analyze->Diyne PdBlack Immediate Black Precipitate (Catalyst Deactivation) Analyze->PdBlack NoRxn Unreacted Starting Material (Failed Transmetalation) Analyze->NoRxn Sol1 Implement Cu-Free Protocol or Degas Diyne->Sol1 Sol2 Switch to Bidentate Ligand (e.g., dppf) PdBlack->Sol2 Sol3 Verify Ar-X Reactivity (Switch to Ar-I) NoRxn->Sol3

Fig 1. Diagnostic workflow for identifying and resolving common Sonogashira coupling failures.

Knowledge Base: Frequently Asked Questions (FAQs)

Q1: I am isolating a massive amount of a byproduct with exactly double the mass of my alkyne. How do I stop this? A: You are observing Glaser homocoupling, the most common failure mode for electron-rich alkynes. The copper acetylide intermediate is being oxidized by trace O₂ dissolved in your amine base. Resolution: You must either remove the oxidant or remove the copper. If you must use copper, standard N₂ bubbling is inadequate because amines strongly solvate oxygen. You must use a strict Freeze-Pump-Thaw degassing method (see Protocol B). Alternatively, running the reaction under a balloon of 5% H₂ in Argon acts as an in-situ reductant to completely suppress homocoupling without reducing the alkyne [1].

Q2: The reaction mixture turns pitch black within 5 minutes of adding the amine base, and conversion halts. What happened? A: The black precipitate is "Pd-black," indicating total catalyst deactivation. In the Sonogashira cycle, Pd(II) is reduced to Pd(0). If the oxidative addition of your aryl halide is too slow, the uncoordinated Pd(0) aggregates and precipitates out of solution [3]. Resolution: Switch your solvent from THF to DMF, which better stabilizes Pd(0) intermediates. Additionally, upgrade your catalyst from Pd(PPh₃)₄ to a system with a bidentate ligand, such as Pd(dppf)Cl₂, which resists dissociation and prevents Pd agglomeration.

Q3: Can I eliminate Copper entirely to prevent the Glaser coupling? A: Yes. Copper-free Sonogashira coupling is highly recommended for 4-ethynyl-2-methoxy-1-(propan-2-yloxy)benzene. In the absence of copper, the amine base directly deprotonates the alkyne while it is π-coordinated to the Palladium center [2]. Because no copper acetylide is formed, oxidative homocoupling is completely bypassed.

Quantitative Optimization Data

The following table summarizes the expected outcomes when applying different troubleshooting strategies to this specific electron-rich substrate.

Reaction ConditionCo-CatalystAtmosphereConversionDiyne Formation (Homocoupling)
Standard (Pd/Cu)CuI (5 mol%)N₂ (Sparged)45%40%
Strict AnaerobicCuI (5 mol%)Freeze-Pump-Thaw82%<5%
Cu-Free Sonogashira None N₂ (Sparged) 88% Not Detected
Dilute H₂ StrategyCuI (5 mol%)5% H₂ in Ar91%<2%
Mechanistic Pathway Analysis

Mechanism Pd0 Pd(0) Catalyst PdII Ar-Pd(II)-X (Oxidative Addition) Pd0->PdII Ar-X Transmetalation Transmetalation PdII->Transmetalation Alkyne Electron-Rich Alkyne CuAcetylide Cu-Acetylide Intermediate Alkyne->CuAcetylide Cu(I), Base CuAcetylide->Transmetalation Anaerobic Glaser O2 Exposure (Oxidative Dimerization) CuAcetylide->Glaser Trace O2 Product Desired Cross-Product Transmetalation->Product Reductive Elim. Diyne Diyne Homocoupling Glaser->Diyne

Fig 2. Competing pathways: Desired transmetalation vs. oxidative Glaser homocoupling.

Validated Experimental Protocols
Protocol A: Copper-Free Sonogashira (Recommended for Electron-Rich Alkynes)

This protocol relies on an amine-assisted deprotonation directly on the Pd center, structurally preventing the formation of the oxygen-sensitive copper acetylide [2].

  • Preparation: In an oven-dried Schlenk flask, add the aryl iodide (1.0 equiv) and Pd(PPh₃)₂Cl₂ (5 mol%).

  • Solvent Addition: Add anhydrous DMF (0.2 M) and Triethylamine (3.0 equiv). Sparge the mixture with N₂ for 15 minutes.

  • Alkyne Addition: Add 4-ethynyl-2-methoxy-1-(propan-2-yloxy)benzene (1.2 equiv) dropwise via a gas-tight syringe.

  • Heating: Heat the reaction mixture to 80 °C under a positive pressure of N₂ for 4–6 hours.

  • Self-Validating Checkpoint: After 30 minutes, spot the reaction on a silica TLC plate. The reaction mixture should remain a clear yellow/orange. If the solution turns black, your aryl halide is too unreactive, causing Pd(0) precipitation. The cross-coupled product will typically quench 254 nm UV light and elute slower than the starting alkyne.

  • Workup: Quench with water, extract with EtOAc, wash the organic layer 3x with brine (to remove DMF), dry over Na₂SO₄, and concentrate.

Protocol B: Rigorously Anaerobic Cu-Catalyzed Sonogashira

If your specific aryl halide requires copper to facilitate transmetalation, you must completely eradicate oxygen to protect the electron-rich alkyne [1].

  • Preparation: Add the aryl halide (1.0 equiv), Pd(PPh₃)₄ (5 mol%), and CuI (5 mol%) to a Schlenk flask.

  • Solvent Addition: Add a 1:1 mixture of THF and Diisopropylamine (DIPA).

  • Freeze-Pump-Thaw (Critical Step):

    • Submerge the flask in liquid nitrogen until the solvent is completely frozen.

    • Open the flask to high vacuum for 3 minutes to evacuate headspace O₂.

    • Close the vacuum valve and thaw the flask in a warm water bath. Watch for bubbles of dissolved O₂ escaping the liquid.

    • Repeat this cycle exactly three times .

  • Alkyne Addition: Backfill the flask with N₂ or Argon. Inject the alkyne (1.1 equiv) via syringe.

  • Reaction: Stir at room temperature for 12 hours.

  • Self-Validating Checkpoint: The solution should transition from yellow to a pale, clear green/brown. If you observe a bright blue fluorescence on your TLC plate under 365 nm UV light, your degassing failed, and the diyne has formed.

References
  • Elangovan, A.; Wang, Y.-H.; Ho, T.-I. "Sonogashira Coupling Reaction with Diminished Homocoupling." Organic Letters, 2003, 5(11), 1841-1844. URL:[Link]

  • Mohajer, F. et al. "Copper-free Sonogashira cross-coupling reactions: an overview." RSC Advances, 2021, 11, 7789-7833. URL:[Link]

  • Chinchilla, R.; Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007, 107(3), 874–922. URL:[Link]

Removing copper catalyst residues from 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Efficient Removal of Copper Catalyst Residues from 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene

For researchers and professionals in drug development, the purity of active pharmaceutical ingredients (APIs) is paramount. Residual metal catalysts, such as copper, from synthetic reactions like the Sonogashira coupling, can compromise the safety and efficacy of the final product.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges of removing copper catalyst residues from 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene.

Troubleshooting Guide

This section addresses common issues encountered during the purification of 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene after copper-catalyzed reactions.

Question 1: My organic layer remains blue or green after initial aqueous washes. What does this indicate and how can I resolve it?

A persistent blue or green tint in the organic layer is a clear indicator of residual copper contamination.[3][4] This typically occurs due to the formation of stable copper complexes that are not readily removed by simple water or brine washes.

Causality: The methoxy and ethynyl groups in your compound, along with potential nitrogen-containing ligands used in the reaction, can chelate copper ions, rendering them more soluble in the organic phase.

Recommended Solutions:

  • Aqueous Washes with Chelating Agents: Employing a liquid-liquid extraction with an aqueous solution of a chelating agent is a highly effective method.[4] These agents form water-soluble complexes with copper, facilitating their removal into the aqueous phase.[4]

    • EDTA (Ethylenediaminetetraacetic acid): A wash with a 0.5 M EDTA solution (pH 8) is a standard and effective protocol.[3] The slightly basic pH helps to deprotonate the EDTA, enhancing its chelation efficiency.

    • Aqueous Ammonia: For products stable under basic conditions, washing with aqueous ammonia can be very effective. Ammonia forms a deep blue tetraamminecopper(II) complex that is highly soluble in water.[5]

    • Ammonium Chloride: A saturated aqueous solution of ammonium chloride can also be used and is a milder alternative to aqueous ammonia. It is particularly useful if your compound is sensitive to strongly basic conditions.[5]

Chelating AgentConcentrationpHKey Considerations
EDTA, disodium salt0.5 M~8Highly effective for a broad range of copper species.
Aqueous Ammonia5-10%>11Product must be stable at high pH.[5]
Ammonium ChlorideSaturated Solution~4.5-5.5Suitable for base-sensitive compounds.[5]

Experimental Protocol: Aqueous Wash with EDTA

  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the organic solution to a separatory funnel.

  • Add an equal volume of 0.5 M aqueous EDTA solution.

  • Shake the funnel vigorously for 1-2 minutes. The aqueous layer will likely turn blue or green.

  • Allow the layers to separate and drain the aqueous (lower) layer.

  • Repeat the wash with fresh EDTA solution until the aqueous layer is colorless.

  • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Question 2: I'm experiencing low product yield after purification. What are the potential causes and how can I mitigate this?

Low recovery of your target compound can be frustrating. The issue often lies in the purification method itself.

Causality:

  • Product Adsorption: 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene, with its polar functional groups, can adsorb onto solid supports like silica gel or alumina, leading to incomplete elution.[3][4]

  • Co-precipitation: During methods that involve precipitating the copper catalyst, your product might co-precipitate, especially if it has limited solubility in the chosen solvent system.

  • Product Degradation: Extreme pH conditions during aqueous washes can potentially lead to the degradation of your compound.[4]

Recommended Solutions:

  • Optimize Chromatography: If using column chromatography, a careful selection of the eluent system is crucial. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can help to first elute non-polar impurities and then your product, minimizing tailing and adsorption.

  • Use of Scavenger Resins: These are solid-supported materials with functional groups that have a high affinity for metals.[4] They can selectively bind to the copper catalyst, which can then be removed by simple filtration. This method often results in higher product recovery compared to chromatography.

  • pH Control: When performing aqueous extractions, using buffered solutions can help maintain a neutral pH and prevent product degradation.

Question 3: How can I confirm the complete removal of copper to meet pharmaceutical standards?

Visual inspection is not sufficient to confirm the absence of copper residues, especially for pharmaceutical applications where stringent limits are in place.[1]

Causality: Even trace amounts of copper, invisible to the naked eye, can be detrimental. Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines for metal impurities in APIs.[1]

Recommended Solutions:

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is a highly sensitive analytical technique capable of detecting and quantifying trace levels of metals.[1] It is the gold standard for verifying the removal of copper to parts-per-million (ppm) or even parts-per-billion (ppb) levels.

  • Atomic Absorption Spectroscopy (AAS): Another instrumental method that can be used for the quantification of residual copper.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing copper catalysts from organic reactions?

There are several effective methods, and the best choice depends on the properties of your compound, the scale of the reaction, and the required level of purity.

  • Aqueous Washes with Chelating Agents: As detailed in the troubleshooting guide, this is a widely used and effective method.[4][5]

  • Filtration through a Solid Adsorbent: Passing the reaction mixture through a plug of silica gel, alumina, or Celite can effectively adsorb the copper catalyst.[5][6]

  • Use of Scavenger Resins: These offer a highly selective method for metal removal and are particularly useful for achieving very low residual copper levels.[3][4]

  • Precipitation: In some cases, the copper catalyst can be precipitated out of the reaction mixture, for example, as copper sulfide. This method should be used with caution as it can lead to product co-precipitation.[3]

Q2: Are there any alternative, copper-free coupling reactions I could consider for synthesizing my compound?

Yes, the development of copper-free Sonogashira coupling reactions is an active area of research, primarily to avoid the challenges of copper removal and the formation of alkyne homocoupling byproducts (Glaser coupling).[7][8][9]

  • Palladium-Only Catalysis: Many modern Sonogashira protocols utilize only a palladium catalyst, often with specific ligands that facilitate the catalytic cycle without the need for a copper co-catalyst.[7][10] These reactions may require slightly different reaction conditions (e.g., different bases or solvents) but can be highly efficient.[11][12]

Workflow for Selecting a Copper Removal Method

Copper_Removal_Workflow start Crude Product (with Copper Catalyst) product_solubility Product Solubility? start->product_solubility aqueous_wash Aqueous Wash with Chelating Agent (EDTA) product_solubility->aqueous_wash Organic Soluble scavenger_resin Scavenger Resin product_solubility->scavenger_resin Water Soluble chromatography Column Chromatography (Silica/Alumina) aqueous_wash->chromatography final_product Purified Product scavenger_resin->final_product chromatography->final_product analysis Quantify Residual Copper (ICP-MS/AAS) final_product->analysis pass Pass analysis->pass < Specification reprocess Re-purify analysis->reprocess > Specification fail Fail reprocess->product_solubility

Caption: Decision workflow for selecting an appropriate copper removal method.

References

  • ResearchGate. (2022, October 11). Is there another way to get rid of the remnants of the copper catalyst? ResearchGate. [Link]

  • Matyjaszewski Polymer Group. Catalyst Removal. Carnegie Mellon University. [Link]

  • The Chemical Reaction Database. (2008, August 15). Copper-free Sonogashira coupling. [Link]

  • Google Patents. (1979). Process for removing copper (I)
  • Sterling Pharma Solutions. (2022, April 6). A risk mitigation approach to detecting and quantifying metals in APIs. [Link]

  • PMC. (2023). Role of copper chelating agents: between old applications and new perspectives in neuroscience. [Link]

  • PLOS ONE. (2014, December 29). A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. [Link]

  • ResearchGate. (2026, January 20). Quantifying protein residues in APIs: Bradford assay mechanism and limitations, outperformed by HILIC-MS/MS. [Link]

  • Google Patents. (1987).
  • Google Patents. (2004).
  • Contract Pharma. (2024, July 29). Impurities in APIs and Their Effects on Products. [Link]

  • LinkedIn. (2024, September 30). Best Chelating Agents for Effective Copper Removal in Various Applications. [Link]

  • PMC. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

  • MDPI. (2025, September 1). Stability and Deactivation Behavior of Cuprous Acetylide Containing Catalysts in Reppe Ethynylation. [Link]

  • PMC. (2022, November 23). Rapid Quantification of Pharmaceuticals via 1H Solid-State NMR Spectroscopy. [Link]

  • Organic Syntheses Procedure. hydrogenolysis of phenolic ethers: biphenyl. [Link]

  • ResearchGate. (2026, February 7). Efficient and Copper-Free Pd(OAc)2/DABCO-Catalyzed Sonogashira Cross-Coupling Reaction | Request PDF. [Link]

  • DTIC. (2022). Synthesis of 2-Methoxypropyl Benzene for Epitope Imprinting. [Link]

  • MDPI. (2022, July 28). Chelating Extractants for Metals. [Link]

  • 911Metallurgist. (2013, August 3). Procedure Residual Copper Soluble Analysis -Assay Method -Acid. [Link]

  • Chemical Engineering Transactions. (2021, August 3). Copper- and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. [Link]

  • Protocols.io. (2022, July 15). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. [Link]

  • The Chem Connections Homepage. General Concepts of the Chemistry of Chelation. [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

  • Organic Letters. (2020, May 7). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. [Link]

  • Semantic Scholar. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

Sources

Technical Support Center: Optimizing Reaction Temperature for 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for optimizing the reaction temperature in this specific Sonogashira coupling reaction.

Introduction

The synthesis of 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene is a crucial step in the development of various pharmaceutical compounds and advanced materials. The Sonogashira cross-coupling reaction is the most common method for this transformation, involving the coupling of a terminal alkyne with an aryl halide.[1][2][3] Achieving a high yield and purity of the desired product is critically dependent on several factors, with reaction temperature being one of the most significant.[4][5] This guide will provide a comprehensive overview of how to optimize this parameter, troubleshoot common issues, and answer frequently asked questions.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, with a focus on the role of reaction temperature.

Issue 1: Low or No Product Yield

A common challenge in Sonogashira couplings is a low or complete lack of product formation.[6]

Potential Causes & Solutions Related to Temperature:

  • Insufficiently High Temperature: The oxidative addition of the aryl halide to the palladium(0) complex is often the rate-limiting step and can be slow at lower temperatures, especially with less reactive aryl bromides or chlorides.[7][8]

    • Solution: Incrementally increase the reaction temperature. A reasonable starting point for many Sonogashira reactions is room temperature, but if the reaction is sluggish, heating to 50-80 °C is a logical next step.[7][9] For less reactive aryl halides, temperatures of 100 °C or higher may be necessary.[4][5][7]

  • Catalyst Decomposition at High Temperatures: Excessively high temperatures can lead to the decomposition of the palladium catalyst, often observed as the formation of palladium black.[7][9] This reduces the amount of active catalyst and can halt the reaction.

    • Solution: If palladium black is observed, lower the reaction temperature.[7] Consider using a more thermally stable catalyst system, such as those with bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands, which can be more robust at elevated temperatures.[1][7]

General Troubleshooting Steps (Not Directly Temperature-Related):

  • Verify Catalyst and Reagent Integrity: Ensure that the palladium catalyst and copper(I) co-catalyst (if used) are not deactivated.[6] Solvents and the amine base should be anhydrous and properly degassed to remove oxygen.[6]

  • Check for Impurities: Impurities in the starting materials (aryl halide and alkyne) can poison the catalyst.[6]

Issue 2: Significant Alkyne Homocoupling (Glaser Coupling)

The formation of a 1,3-diyne from the coupling of two terminal alkyne molecules is a frequent side reaction that reduces the yield of the desired cross-coupled product.[6]

Potential Causes & Solutions Related to Temperature:

  • Temperature's Influence on Reaction Rates: While not the primary driver of homocoupling, temperature can influence the relative rates of the desired cross-coupling and the undesired homocoupling.

    • Solution: Optimizing the temperature for the cross-coupling reaction can sometimes indirectly minimize homocoupling by favoring the desired reaction pathway.

Primary Solutions for Homocoupling:

  • Strictly Anaerobic Conditions: Oxygen is a key promoter of Glaser coupling.[6] Ensure the reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon).[6]

  • Reduce Copper Loading: High concentrations of the copper(I) co-catalyst can accelerate homocoupling.[6] Use the minimum effective amount.

  • Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture keeps its instantaneous concentration low, which favors the cross-coupling reaction.[6]

  • Copper-Free Conditions: In cases where homocoupling is persistent, switching to a copper-free Sonogashira protocol can be an effective strategy.[2][6]

Issue 3: Incomplete Reaction

Even with product formation, the reaction may not proceed to completion, leaving unreacted starting materials.

Potential Causes & Solutions Related to Temperature:

  • Suboptimal Temperature: The reaction may be too slow at the current temperature to reach completion in a reasonable timeframe.

    • Solution: As with low yield, a gradual increase in temperature can drive the reaction to completion.[7] Monitor the reaction by TLC or GC-MS to find the optimal temperature that balances reaction rate with catalyst stability.

Other Contributing Factors:

  • Insufficient Catalyst Loading: The amount of catalyst may not be sufficient for a complete conversion. A modest increase in catalyst loading could be beneficial.[9]

  • Base or Solvent Issues: The choice of base and solvent is crucial and can affect reaction efficiency.[7] Ensure all reactants are soluble in the chosen solvent system.[9]

Frequently Asked Questions (FAQs)

Q1: What is the ideal starting temperature for the synthesis of 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene?

For many Sonogashira couplings, especially with reactive aryl iodides, room temperature is a good starting point.[1][2] However, if you are using a less reactive aryl bromide, starting at a slightly elevated temperature, such as 50 °C, may be more efficient.

Q2: How do I know if I should increase or decrease the reaction temperature?

  • Increase Temperature If: The reaction is sluggish or not proceeding at all, and there is no visual evidence of catalyst decomposition (e.g., formation of palladium black).[7][9]

  • Decrease Temperature If: You observe the formation of palladium black, which indicates catalyst decomposition.[7][9] Also, if you are observing significant formation of side products that might be favored at higher temperatures, a lower temperature may improve selectivity.

Q3: Can the choice of catalyst and ligands affect the optimal reaction temperature?

Absolutely. Modern catalyst systems with bulky and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often more active and can facilitate reactions at lower temperatures, even room temperature in some cases.[1][7] Conversely, traditional catalysts like Pd(PPh₃)₄ may require higher temperatures to achieve similar reaction rates.[7]

Q4: Does the solvent choice influence the reaction temperature?

Yes, the solvent can have a significant impact. The solvent must be able to dissolve all reactants and catalysts. Some common solvents for Sonogashira reactions include THF, DMF, and amines like triethylamine, which can also act as the base.[2][7] The boiling point of the solvent will also set the upper limit for the reaction temperature under standard pressure.

Q5: Is it always better to run the reaction at a higher temperature to speed it up?

No. While higher temperatures can increase the reaction rate, they can also lead to undesirable outcomes such as catalyst decomposition, increased side product formation, and degradation of starting materials or the final product.[7] The goal is to find the optimal temperature that provides a good reaction rate without compromising yield and purity.

Experimental Protocols

General Protocol for Sonogashira Coupling

This is a general starting point and should be optimized for your specific reaction.

Materials:

  • Aryl halide (e.g., 4-bromo-2-methoxy-1-(propan-2-yloxy)benzene) (1.0 equiv)

  • Terminal alkyne (e.g., trimethylsilylacetylene) (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) (1-5 mol%)

  • Copper(I) iodide (CuI) (if using a copper-co-catalyzed system) (1-5 mol%)

  • Amine base (e.g., triethylamine or diisopropylamine) (2-5 equiv)

  • Anhydrous and degassed solvent (e.g., THF, DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide, palladium catalyst, and CuI (if applicable).

  • Add the anhydrous and degassed solvent and the amine base.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at the desired temperature and monitor its progress by TLC or GC-MS.

  • If the reaction is sluggish, incrementally increase the temperature (e.g., in 10-20 °C intervals) and continue to monitor.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Workup the reaction by diluting with an organic solvent, washing with saturated aqueous NH₄Cl (to remove copper salts if used), water, and brine. Dry the organic layer and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Deprotection of Trimethylsilyl (TMS) Group

If using a TMS-protected alkyne, the TMS group can be removed to yield the terminal alkyne.

Materials:

  • TMS-protected alkyne

  • Potassium carbonate (K₂CO₃) or tetrabutylammonium fluoride (TBAF)

  • Methanol or THF

Procedure (using K₂CO₃):

  • Dissolve the TMS-protected alkyne in methanol.

  • Add a catalytic amount of potassium carbonate.

  • Stir the mixture at room temperature for 1-2 hours, monitoring for completion by TLC.[10]

  • Once complete, remove the methanol in vacuo and proceed with the next step or workup.

Data Presentation

Catalyst SystemLigand TypeTypical Temperature Range (°C)Notes
Pd(PPh₃)₄ / CuITriphenylphosphineRoom Temp - 100A classic system, may require heating for less reactive halides.[7]
PdCl₂(PPh₃)₂ / CuITriphenylphosphineRoom Temp - 100Similar to Pd(PPh₃)₄, often more stable.[7]
Pd₂(dba)₃ / XPhosBuchwald-type phosphineRoom Temp - 80Highly active catalyst, often effective at lower temperatures.
[DTBNpP]Pd(crotyl)ClBulky phosphineRoom TempAir-stable precatalyst enabling room temperature reactions.[11]
Pd-NHC complexesN-Heterocyclic CarbeneRoom Temp - 120Often highly stable and active, good for challenging substrates.[1]

Visualization

Workflow for Optimizing Reaction Temperature

G cluster_0 Initial Reaction Setup cluster_1 Troubleshooting cluster_2 Optimization Actions start Start with Room Temperature or 50°C monitor Monitor Reaction by TLC/GC-MS start->monitor no_reaction No/Slow Reaction monitor->no_reaction pd_black Palladium Black Formation monitor->pd_black complete Reaction Complete monitor->complete increase_temp Incrementally Increase Temperature (e.g., +20°C) no_reaction->increase_temp Yes decrease_temp Decrease Temperature/ Change Catalyst System pd_black->decrease_temp Yes workup Proceed to Workup complete->workup Yes increase_temp->monitor Re-evaluate decrease_temp->monitor Re-evaluate

Caption: A decision-making workflow for optimizing reaction temperature.

References

  • Shroder, M. (n.d.). The Sonogashira Coupling. Retrieved from [Link]

  • Rosa, G. R., et al. (2011). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. Journal of the Brazilian Chemical Society, 22(11), 2169-2175. Retrieved from [Link]

  • Rosa, G. R., et al. (2011). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • Wikipedia. (2024, October 29). Sonogashira coupling. Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Retrieved from [Link]

  • Gung, B. W. (2017). Some Aspects of the Chemistry of Alkynylsilanes. Synthesis, 49(19), 4337-4352. Retrieved from [Link]

  • Brummond, K. M., & Kerekes, A. D. (2007). A Chemoselective Deprotection of Trimethylsilyl Acetylenes Catalyzed by Silver Salts. Angewandte Chemie International Edition, 46(19), 3562-3565. Retrieved from [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 12(12), 2884-2887. Retrieved from [Link]

  • Mondal, B., & Ghorai, P. (2015). Palladium salen Complex: An efficient Catalyst for Sonogashira reaction at room temperature. New Journal of Chemistry, 39(4), 2534-2537. Retrieved from [Link]

  • Walter, P. E. (2012). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol (Master's thesis, King Abdullah University of Science and Technology). Retrieved from [Link]

  • Lipshutz, B. H., & Ghorai, S. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(17), 3793-3796. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Aslam, S., et al. (2014). A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. PLoS ONE, 9(12), e115457. Retrieved from [Link]

  • Vafaeezadeh, M., Rajabi, F., Qiu, X., Tummeley, M. A. M., & Thiel, W. R. (2025). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Preprints.org. Retrieved from [Link]

  • Martin, J. W., & Johnson, D. R. (2021). Synthesis of 2-Methoxypropyl Benzene for Epitope Imprinting. Defense Technical Information Center. Retrieved from [Link]

  • Morales-Cerrada, R., et al. (2023). 2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers. Polymers, 15(9), 2146. Retrieved from [Link]

  • Morales-Cerrada, R., et al. (2023). 2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers. ResearchGate. Retrieved from [Link]

  • Urbala, M., et al. (2020). Synthesis of Alkynyl Ketones by Sonogashira Cross-Coupling of Acyl Chlorides with Terminal Alkynes Mediated by Palladium Catalysts Deposited over Donor-Functionalized Silica Gel. Molecules, 25(20), 4731. Retrieved from [Link]

  • Aslam, S., et al. (2014). A Convenient Method for the Synthesis of (prop-2-ynyloxy)benzene Derivatives via Reaction With Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. PubMed. Retrieved from [Link]

  • Li, J.-H., et al. (n.d.). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reaction under Copper-, Amine-Free Conditions. Supporting Information. Retrieved from [Link]

  • AccelaChem. (n.d.). 4-Ethyl-2-methoxy-1-(prop-2-yn-1-yloxy)benzene. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methoxy-4-(prop-2-yn-1-yl)benzene. Retrieved from [Link]

Sources

Technical Support Center: Resolving Solubility Issues with 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals experiencing solubility bottlenecks with 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene .

Due to its highly lipophilic nature—driven by the bulky isopropoxy and methoxy ether linkages on the benzene ring—this terminal alkyne presents significant challenges in aqueous media. Below, we provide diagnostic FAQs, self-validating protocols, and mechanistic troubleshooting workflows to ensure successful integration into biological assays and aqueous Click Chemistry (CuAAC) pipelines.

Part 1: Diagnostic FAQs (Understanding the Causality)

Q: Why does 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene instantly precipitate when I dilute my DMSO stock into a PBS buffer? A: This is a classic case of solvent shifting leading to supersaturation. The molecule lacks ionizable centers (like amines or carboxylic acids) and relies entirely on organic solvents to disrupt its stable, pi-stacked crystal lattice. When introduced to water, the hydrophobic effect forces the lipophilic isopropoxy and methoxy groups to aggregate, minimizing their surface area exposure to the aqueous environment[1]. This rapid nucleation results in micro-precipitates.

Q: Can I just increase the DMSO concentration in my bioassay to keep it soluble? A: While increasing co-solvents like DMSO or DMF enhances solubility, it introduces severe biological limitations. For most in vitro cell cultures, DMSO concentrations exceeding 1% (v/v) cause significant cytotoxicity and membrane permeabilization, which will confound your assay results. For biological applications, host-guest complexation or micellar dispersion is mechanistically superior to simple co-solvency[2].

Q: I am trying to perform a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in water, but the reaction fails. Is this a solubility issue? A: Yes, but it is twofold. First, the alkyne is likely precipitating out of the reaction sphere. Second, standard Cu(I) catalysts are thermodynamically unstable in water and readily oxidize to inactive Cu(II)[3]. To resolve this, you must use a water-soluble stabilizing ligand like THPTA, which encapsulates the Cu(I) ion, prevents its oxidation, and maintains the catalytic complex in the aqueous phase where it can interact with the phase-separated alkyne[3].

Part 2: Troubleshooting Workflows & Decision Matrices

To determine the optimal solubilization strategy, follow the decision tree below based on your specific downstream application.

Troubleshooting A Precipitation of 4-Ethynyl-2-methoxy-1- (propan-2-yloxy)benzene B Is the application biological (In Vitro)? A->B C Use 2-HP-β-Cyclodextrin (Host-Guest Complex) B->C Yes, low toxicity needed D Is it for CuAAC Click Chemistry? B->D No E Use THPTA Ligand + 5% DMSO Co-solvent D->E Yes F Use Micellar Dispersion (Tween-80 / Kolliphor) D->F General Synthesis

Decision tree for resolving aryl alkyne solubility issues based on application.

Quantitative Comparison of Solubilization Strategies

The following table synthesizes the expected performance of various excipients when formulating 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene.

Solubilization StrategyRecommended ExcipientMax Aqueous Conc. (Est.)Biological ToxicityPrimary Application
Co-solvency DMSO / DMF< 1% v/v (10-50 µM)High (at >1%)Stock prep, organic synthesis
Micellar Dispersion Tween-80 / Kolliphor EL1 - 5 mMModerateCell-free assays, formulation
Host-Guest Complexation 2-HP-β-Cyclodextrin5 - 20 mMLowIn vivo studies, live-cell assays
Catalytic Solubilization THPTA Ligand (for Cu)N/A (Catalyst level)LowAqueous CuAAC Click Chemistry

Part 3: Self-Validating Experimental Protocols

Protocol 1: Biological Solubilization via HP-β-CD Inclusion Complexes

Mechanism: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic internal cavity and a hydrophilic exterior. The lipophilic benzene ring and ether groups of the alkyne partition into the cavity, shielding them from water, while the exterior hydroxyls ensure complete aqueous solubility[2].

Step-by-Step Methodology:

  • Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., PBS, pH 7.4).

  • Addition: Weigh out 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene to achieve a target concentration of 5 mM. Add the solid directly to the HP-β-CD solution. (Do not use DMSO as an intermediate, as it competes for the cyclodextrin cavity).

  • Equilibration: Sonicate the suspension in a water bath at 37°C for 30 minutes, followed by continuous magnetic stirring at room temperature for 24 hours to ensure thermodynamic equilibrium of the host-guest complex.

  • Validation (Self-Correction Step): Centrifuge the mixture at 10,000 x g for 10 minutes to pellet any uncomplexed alkyne.

  • Quantification: Analyze the optically clear supernatant via UV-Vis spectroscopy or HPLC to quantify the exact concentration of the solubilized alkyne. If the solution remains cloudy post-centrifugation, the complexation has failed; verify the HP-β-CD concentration.

Protocol 2: Aqueous CuAAC (Click Chemistry) Optimization

Mechanism: To perform a 1,3-dipolar cycloaddition in water, the Cu(I) catalyst must be protected from dissolved oxygen. The THPTA ligand binds Cu(I), blocking its bioavailability (reducing toxicity) while maintaining its catalytic effectiveness and solubility in aqueous environments[3][4].

CuAAC_Mechanism N1 CuSO4 + THPTA (Aqueous) N3 Active Cu(I)-THPTA Complex N1->N3 Reduction N2 Sodium Ascorbate (Reducing Agent) N2->N3 N5 1,4-Disubstituted 1,2,3-Triazole N3->N5 Catalysis N4 Alkyne + Azide (in 5% DMSO) N4->N5 Cycloaddition

Workflow of THPTA-stabilized aqueous CuAAC click chemistry.

Step-by-Step Methodology:

  • Catalyst Pre-Complexation: In a microcentrifuge tube, mix 10 µL of 20 mM CuSO₄ with 10 µL of 100 mM THPTA ligand. Vortex briefly and incubate for 5 minutes at room temperature. Note: Pre-complexing is critical to prevent Cu(II) precipitation.

  • Reactant Preparation: Dissolve 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene in pure DMSO to create a 100 mM stock. Add this to your aqueous azide solution such that the final DMSO concentration does not exceed 5% (v/v).

  • Reaction Assembly: Add the pre-complexed CuSO₄/THPTA solution to the alkyne/azide mixture.

  • Initiation: Add 10 µL of 300 mM Sodium Ascorbate to initiate the reduction of Cu(II) to catalytic Cu(I). The solution should briefly turn slightly yellow/brown, indicating the active Cu(I) species[3].

  • Validation (Self-Correction Step): Allow the reaction to proceed for 1-2 hours at room temperature. Monitor the disappearance of the lipophilic alkyne peak via LC-MS. The appearance of a more polar 1,4-disubstituted 1,2,3-triazole peak confirms successful catalytic turnover despite the initial aqueous solubility constraints.

References

  • Source: Journal of Drug Delivery and Therapeutics (jddtonline.info)
  • Source: World Journal of Biology Pharmacy and Health Sciences (wjbphs.com)
  • Source: Integrated DNA Technologies (idtdna.com)
  • Source: BroadPharm (broadpharm.com)

Sources

Minimizing oxidative coupling side reactions of 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Minimizing Oxidative Side Reactions Product Focus: 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene (CAS: 55956-27-9 / Generic Ref) Application: Sonogashira Coupling & Alkyne Functionalization[1]

Welcome to the Technical Support Hub

User Status: Verified Researcher Ticket ID: #OX-CPL-442 Subject: Suppression of Glaser/Hay Homocoupling in Aryl Alkyne Synthesis[1]

You are encountering yield losses and impurity formation during the functionalization of 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene . Due to the electron-rich nature of the methoxy and isopropoxy substituents, this terminal alkyne is particularly susceptible to oxidative homocoupling (Glaser or Hay coupling) when exposed to copper(I) catalysts and trace oxygen.

This guide provides a mechanistic root cause analysis, validated mitigation protocols, and a decision framework to restore reaction integrity.

Part 1: Diagnostic & Mechanism (Root Cause Analysis)[1]

Q1: Why is my reaction turning green/blue, and why do I see a non-polar spot on TLC?

A: These are hallmark signs of Oxidative Homocoupling (Glaser/Hay Coupling).[1]

  • The Color: Pure Sonogashira reactions (Pd/Cu) should typically remain yellow/brown/black.[1] A green or blue hue often indicates the formation of Cu(II) species, generated when Cu(I) is oxidized by atmospheric oxygen.

  • The Impurity: The non-polar spot is the 1,3-diyne dimer (1,4-bis(3-methoxy-4-(propan-2-yloxy)phenyl)buta-1,3-diyne).[1] This byproduct is formed when two molecules of your starting material couple with each other instead of the aryl halide.

Q2: How does this happen mechanistically?

The reaction is a competition between the desired Cross-Coupling (Cycle A) and the undesired Homocoupling (Cycle B) . Both cycles share the initial formation of a Copper-Acetylide species.[1]

The Critical Fork:

  • Ideal Path: The Copper-Acetylide undergoes transmetallation to Palladium (Pd-II), leading to the desired product.[1]

  • Failure Path: In the presence of O₂, the Copper-Acetylide is oxidized to a Cu(II) radical species, which dimerizes.

Visualizing the Competition:

ReactionCompetition Alkyne Terminal Alkyne (Starting Material) Cu_Acetylide Cu(I)-Acetylide (Key Intermediate) Alkyne->Cu_Acetylide Deprotonation Cu_Cat Cu(I) Catalyst + Base Cu_Cat->Cu_Acetylide Pd_Cycle Pd(II)-Aryl Complex (Cross-Coupling) Cu_Acetylide->Pd_Cycle Transmetallation (Fast if [O2] = 0) Cu_Ox Oxidative Dimerization (Cu-Mediated) Cu_Acetylide->Cu_Ox + O2 (Slows Transmetallation) Product Desired Product (Sonogashira) Pd_Cycle->Product Reductive Elimination Oxygen Oxygen (O2) (Contaminant) Oxygen->Cu_Ox Dimer 1,3-Diyne Dimer (Impurity) Cu_Ox->Dimer Glaser Coupling

Figure 1: Mechanistic divergence between desired Sonogashira coupling and oxidative Glaser side-reaction.

Part 2: Mitigation Protocols (Troubleshooting)

To minimize the dimer, you must shift the kinetics to favor Transmetallation over Oxidation. Select the protocol below that best fits your constraints.

Protocol A: The "Zero-Tolerance" Degassing (Recommended)

Best for: High-value synthesis where yield is critical.

Standard sparging (bubbling gas) is often insufficient for electron-rich alkynes which dimerize rapidly.[1] You must remove dissolved oxygen completely.[1]

  • Freeze-Pump-Thaw (FPT) Cycles:

    • Place solvent in a Schlenk flask.[1]

    • Freeze: Submerge in liquid N₂ until solid.

    • Pump: Apply high vacuum (10⁻² mbar) for 10-15 mins.

    • Thaw: Close vacuum, thaw in warm water.[1]

    • Repeat: Perform 3 cycles .

  • Catalyst Addition: Add Pd and Cu catalysts under a counter-flow of Argon after the final thaw.

  • Execution: Run the reaction under a positive pressure of Argon (balloon or manifold).

Protocol B: Syringe Pump Addition (Kinetic Control)

Best for: Large scale reactions where FPT is impractical.[1]

By keeping the concentration of the Copper-Acetylide low, you statistically favor the reaction with the Pd-catalyst (which is present in steady concentration) over the bimolecular dimerization (which requires two acetylide molecules).

Steps:

  • Dissolve the Aryl Halide, Pd catalyst, Cu catalyst, and Base in the reaction solvent.

  • Dissolve the Alkyne (4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene) separately in a small volume of degassed solvent.

  • Slow Addition: Add the Alkyne solution via syringe pump over 2–4 hours .

    • Note: Ensure the reaction temperature is sufficient to consume the alkyne as fast as it is added (typically 60–80°C).

Protocol C: Copper-Free Sonogashira (Elimination)

Best for: Substrates where homocoupling is unavoidable with Cu.[1]

If the methoxy/isopropoxy groups make the alkyne too electron-rich, Cu-mediated oxidation may occur even with trace O₂. Removing Copper entirely eliminates the Glaser pathway.[1]

  • Catalyst System: PdCl₂(PPh₃)₂ (2-5 mol%) is standard, but often requires Cu.[1]

  • Alternative: Use Pd(Cy)₂Cl₂ or Pd(P(t-Bu)₃)₂ .[1] These bulky, electron-rich ligands facilitate the deprotonation/activation of the alkyne without Copper.

  • Base/Solvent: Use Pyrrolidine or Piperidine as both base and solvent (or co-solvent with DMF).[1] These secondary amines are more effective at activating the alkyne in Cu-free cycles.[1]

Part 3: Comparative Data & Decision Matrix

Table 1: Optimization Parameters for 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene

ParameterStandard ConditionOptimized Condition (Low Dimer)Mechanism of Improvement
Atmosphere Nitrogen BalloonArgon (Freeze-Pump-Thaw) Argon is heavier than air; FPT removes dissolved O₂.[1]
Addition One-portionDropwise / Syringe Pump Low [Alkyne] favors cross-coupling (Order 1) over dimerization (Order 2).[1]
Catalyst Pd(PPh₃)₄ / CuIPd(dppf)Cl₂ / Low CuI (0.5%) Bidentate ligands stabilize Pd; Lower Cu reduces oxidation rates.[1]
Reducing Agent NoneSodium Ascorbate (5 mol%) Scavenges oxidized Cu(II) back to Cu(I), preventing radical cycle.[1]
Troubleshooting Decision Tree

Use this workflow to determine your next experimental step.

DecisionTree Start Start: Significant Dimer Detected Q1 Is the reaction turning Green/Blue? Start->Q1 Yes_Color Oxygen Leak Confirmed Q1->Yes_Color Yes No_Color Kinetic Issue Q1->No_Color No Action_Degas Action: Switch to Freeze-Pump-Thaw Check Septa & Gas Lines Yes_Color->Action_Degas Q3 Is the Alkyne extremely electron-rich? No_Color->Q3 Q2 Did FPT fix the issue? Action_Degas->Q2 Solved Problem Solved (Maintain Inert Atm) Q2->Solved Yes Q2->Q3 No Action_Slow Action: Syringe Pump Addition (Keep [Alkyne] low) Q3->Action_Slow Moderate Action_CuFree Action: Switch to Cu-Free Protocol (Pd(Cy)2Cl2 + Piperidine) Q3->Action_CuFree High

Figure 2: Step-by-step troubleshooting workflow for eliminating alkyne dimerization.

Part 4: Purification & Analysis

If you have already run the reaction and need to salvage the product:

  • TLC Separation: The diyne dimer is typically less polar than the cross-coupled product (which usually contains a polar linker or heterocycle).

    • Eluent: Use 100% Hexanes or 5% EtOAc/Hexanes to move the dimer to the solvent front.

  • Chemical Separation:

    • If your product has a basic nitrogen (e.g., pyridine/amine), wash the organic layer with 1M HCl . The product will move to the aqueous phase; the non-basic dimer remains in the organic phase. Wash the aqueous phase with ether, then basify and extract the product.

  • Silver Nitrate Impregnated Silica:

    • AgNO₃-silica interacts strongly with alkynes.[1] While both are alkynes, the terminal alkyne (if unreacted) and the internal alkyne (product) have different retention times compared to the rigid diyne. (Use as a last resort).

References

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003).[1][2] Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844.[1]

  • Chinchilla, R., & Nájera, C. (2007).[1] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.[1]

  • Siemsen, P., Livingston, R. C., & Diederich, F. (2000).[1] Acetylenic Coupling: A Powerful Tool in Molecular Construction. Angewandte Chemie International Edition, 39(15), 2632–2657.[1]

  • Gelest, Inc. (2024).[1] Hydrophobicity and Coupling Agents: Technical Guide. (General reference for inert handling of silanes/alkynes).[1]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene before handling.

Sources

Recrystallization solvents for 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Recrystallization Solvents for 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene

Document ID: TSG-CHEM-2026-03-45

Prepared by: Dr. Evelyn Reed, Senior Application Scientist

Welcome to the SynthoPure Technical Support Guide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the purification of 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene via recrystallization. Our approach is rooted in first principles of organic chemistry to empower you to develop a robust and reproducible purification protocol.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the definitive, recommended recrystallization solvent for 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene?

As a Senior Application Scientist, my primary goal is to provide you with protocols that are not only effective but also scientifically sound. For a specific, and potentially novel, substituted aromatic compound like 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene, a single, universally "best" solvent is not established in the literature. The optimal solvent is highly dependent on the impurity profile of your crude material.

Therefore, the most rigorous and effective approach is not to rely on a single recommendation but to perform a systematic solvent screening. This empirical process is the gold standard for developing a purification method and will yield the most reliable and highest-purity results. The following sections will guide you through this exact process.

Q2: How do I perform a solvent screen to identify the ideal recrystallization solvent?

A solvent screen is a small-scale experiment to test the solubility of your compound in various solvents at different temperatures. The goal is to find a solvent that meets the key criteria for a successful recrystallization.[1][2]

Core Principle: The ideal solvent will fully dissolve your compound at its boiling point but will have very low solubility for your compound at low temperatures (e.g., in an ice bath).[3][4] This temperature-dependent solubility differential is what allows for the separation of the desired compound from its impurities.

Experimental Protocol: Small-Scale Solvent Screening

  • Preparation: Dispense approximately 20-30 mg of your crude 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene into several small test tubes.

  • Solvent Addition (Room Temp): To each test tube, add a different candidate solvent (see Table 1) dropwise, starting with ~0.5 mL. Agitate the mixture at room temperature. Observe and record the solubility. If the compound dissolves completely at room temperature, that solvent is unsuitable for single-solvent recrystallization.[5]

  • Heating: If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a sand or water bath towards the solvent's boiling point. Add the same solvent dropwise until the solid just dissolves. Use the minimum amount of hot solvent necessary.[5]

  • Cooling & Observation: Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature. Do not disturb the sample. Observe if crystal formation occurs.

  • Ice Bath: After cooling to room temperature, place the test tube in an ice-water bath for 15-20 minutes to maximize precipitation.

  • Evaluation: A successful solvent is one that shows poor solubility at room temperature, complete solubility at boiling, and significant crystal formation upon cooling. Note the quality and quantity of the crystals.

Table 1: Candidate Solvents for Screening

This table provides a starting point with solvents of varying polarities. The structure of your target molecule—an aromatic ether with an alkyne group—suggests it is moderately polar.

SolventBoiling Point (°C)PolarityKey Considerations & Rationale
Hexanes ~69Non-polarGood for removing non-polar impurities. May have low solvating power even when hot. Often used in mixed-solvent systems.[6]
Toluene ~111Non-polar (Aromatic)The aromatic character may improve solubility of the benzene ring core compared to aliphatic hexanes.
Ethyl Acetate 77Moderately PolarOften a good starting point for moderately functionalized organic molecules.
Acetone 56Moderately PolarA strong solvent, but its low boiling point can sometimes lead to rapid crashing out of the solid.
Isopropanol 82Polar (Protic)The -OH group can hydrogen bond, potentially altering solubility behavior.
Ethanol 78Polar (Protic)A very common and effective recrystallization solvent for a wide range of organic solids.[7][8]
Methanol/Water VariesPolar (Mixed)A powerful mixed-solvent system. The compound is dissolved in minimal hot methanol, and water is added as an anti-solvent.[3][9]
Hexane/Acetone VariesNon-polar/Polar (Mixed)Excellent for situations where the compound is too soluble in one solvent and not soluble enough in the other.[8]
Troubleshooting Common Recrystallization Issues
Q3: My compound "oiled out" instead of forming crystals. What happened and how do I fix it?

Causality: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals.[10] This is often caused by a solution that is too concentrated or is cooling too rapidly, or if the crude material has a high impurity load that is depressing the melting point.

Troubleshooting Protocol:

  • Re-dissolve: Place the flask back on the heat source and add a small amount (10-15% more) of the hot solvent until the oil completely redissolves.[9]

  • Slow Cooling: This is critical. Allow the flask to cool as slowly as possible. You can achieve this by leaving it on a hotplate with the heat turned off or by placing it inside a larger beaker containing warm water (a makeshift water jacket).

  • Induce Crystallization: As the solution cools, gently scratch the inside surface of the flask with a glass rod at the air-liquid interface. The microscopic scratches provide nucleation sites for crystal growth.[10]

  • Consider a Different Solvent: If oiling out persists, the boiling point of your chosen solvent may be too high relative to your compound's melting point. Try a lower-boiling solvent or a different mixed-solvent system.

Q4: I only recovered a very small amount of product. How can I improve my yield?

Causality: The most common reason for low recovery is using too much solvent during the dissolution step.[9][10] Any excess solvent will retain a larger amount of your product in the "mother liquor" after cooling, even in an ice bath.

Troubleshooting Protocol:

  • Minimize Solvent: During the initial dissolution, ensure you are adding the hot solvent portion-wise and only until the solid just dissolves. This is the most critical step for maximizing yield.[5]

  • Evaporate Excess Solvent: If you suspect you've added too much solvent, you can gently boil some of it off (in a fume hood) to re-concentrate the solution. Continue until the solution is saturated at the boiling point (a slight cloudiness may appear that redissolves upon heating).

  • Sufficient Cooling: Ensure the flask is left in an ice bath for at least 30 minutes to maximize precipitation before filtration.

  • Check the Mother Liquor: After filtration, you can test the filtrate (mother liquor) for remaining product. Evaporating a small amount on a watch glass will show if a significant amount of solid remains. If so, a second crop of crystals can sometimes be obtained by concentrating the mother liquor and re-cooling.

Q5: No crystals are forming at all, even after cooling in an ice bath. What should I do?

Causality: The solution is likely "supersaturated," meaning it holds more dissolved solute than it theoretically should at that temperature. Crystal formation requires an initial nucleation event to begin.[10]

Troubleshooting Protocol:

  • Scratching: As mentioned above, scratching the inner wall of the flask with a glass rod is the most common method to induce crystallization.[3][11]

  • Seed Crystal: If you have a small amount of the pure, solid compound, add a tiny crystal to the supersaturated solution. This "seed" provides a perfect template for further crystal growth.[10]

  • Reduce Solvent Volume: It is possible that far too much solvent was used. Gently evaporate some of the solvent and attempt the cooling process again.

  • Flash Freeze (Advanced): In stubborn cases, briefly cooling a small portion of the solution in a dry ice/acetone bath can sometimes force nucleation. Once a few crystals form, return this to the main flask to act as seed crystals.

Visual Workflow Guides

The following diagrams illustrate the core experimental and logical workflows described in this guide.

G cluster_prep Preparation cluster_dissolution Dissolution & Clarification cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Add Crude Compound to Erlenmeyer Flask B Add Minimum Amount of Hot Solvent A->B portion-wise C Heat to Boiling to Fully Dissolve B->C D Hot Filtration (if insoluble impurities present) C->D optional E Slowly Cool to Room Temperature D->E F Cool in Ice Bath (>= 30 min) E->F G Collect Crystals via Vacuum Filtration F->G H Wash with Ice-Cold Solvent G->H I Dry Crystals Under Vacuum H->I

Caption: Workflow for Single-Solvent Recrystallization.

G Start Problem Occurs During Cooling OiledOut Compound 'Oiled Out'? Start->OiledOut NoCrystals No Crystals Formed? OiledOut->NoCrystals No Reheat 1. Reheat to Dissolve Oil 2. Add 10% More Solvent OiledOut->Reheat Yes LowYield Low Yield Observed? NoCrystals->LowYield No Supersaturated Solution is Supersaturated NoCrystals->Supersaturated Yes TooMuchSolvent Likely Cause: Too Much Solvent Used LowYield->TooMuchSolvent Yes SlowCool 3. Ensure Very Slow Cooling 4. Scratch to Induce Reheat->SlowCool Scratch 1. Scratch Flask with Glass Rod Supersaturated->Scratch Seed 2. Add a Seed Crystal Scratch->Seed Concentrate 3. Reduce Solvent Volume Seed->Concentrate CheckMotherLiquor 1. Check Filtrate for Product 2. Concentrate & Re-cool for 2nd Crop TooMuchSolvent->CheckMotherLiquor

Caption: Troubleshooting Flowchart for Recrystallization.

References
  • Recrystallization. (n.d.). University of California, Davis.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • Method for purifying alkyl aromatic compounds. (2009). Google Patents.
  • Problems with Recrystallisations. (n.d.). University of York Chemistry Teaching Labs.
  • Crystal structure of 4-(prop-2-yn-1-yloxy)benzonitrile. (2013). National Institutes of Health (NIH).
  • 2-Methoxy-4-(2-propen-1-yl)-1-(1-propyn-1-yloxy)benzene. (n.d.). PubChem.
  • Troubleshooting Recrystallization. (2022). Chemistry LibreTexts.
  • 2-Ethoxy-1-methoxy-4-(2-propen-1-yl)benzene. (n.d.). Environmental Protection Agency (EPA).
  • 4-(Prop-2-yn-1-yloxy)benzaldehyde. (2013). ResearchGate.
  • Synthesis and Liquid Crystalline Studies of 2,4-bis(4'-n-nonyloxybenzoyloxy)benzylidene. (2017). International Journal of Science and Research (IJSR).
  • 4-Methoxy-2-(propan-2-yloxy)benzaldehyde. (n.d.). Sigma-Aldrich.
  • 1-Methoxy-2-(prop-2-yn-1-yloxy)benzene. (n.d.). ChemScene.
  • Separation of High Purity Oxygenated Aromatics from Catalytic Fast Pyrolysis Organic Streams. (n.d.). National Renewable Energy Laboratory (NREL).
  • Recrystallization. (n.d.). ResearchGate.
  • Synthesis of compounds ADP/12. (n.d.). The Royal Society of Chemistry.
  • Polycyclic aromatic hydrocarbon purification procedures for compound specific isotope analysis. (2005). PubMed.
  • Application Notes and Protocols for the Recrystallization of 1-(4-Chlorophenyl)-2-methylpropan-1-one. (n.d.). BenchChem.
  • Purification of Organic Compounds: from Crude Product to Purity. (2023). University of the Punjab.
  • Experiment : Recrystallization – Part I: Solvent Selection. (n.d.). Science Learning Center.
  • Reduction of Aromatic Compounds. (2020). Chemistry LibreTexts.
  • Benzene, 1-ethenyl-4-methoxy-. (n.d.). NIST WebBook.
  • Recrystallization. (n.d.). University of Colorado Boulder.
  • Finding the best solvent for recrystallisation. (2021). Royal Society of Chemistry.

Sources

Technical Support Center: Handling the Moisture Sensitivity of 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues related to the moisture sensitivity of this versatile precursor. My aim is to combine established chemical principles with practical, field-proven insights to ensure the success of your experiments.

Introduction: Understanding the Challenge

4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene is a terminal alkyne, a class of compounds known for the reactivity of the acetylenic proton. This reactivity, while synthetically useful, also makes the compound susceptible to degradation in the presence of moisture and other protic sources. The primary challenge in handling this precursor is preventing unwanted side reactions, catalyst deactivation, and decomposition, all of which can be triggered by trace amounts of water. This guide provides a structured approach to mitigate these risks.

Frequently Asked Questions (FAQs)

Q1: How should I properly store 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene to ensure its stability?

A1: Proper storage is the first line of defense against degradation. Like many reactive organic compounds, this precursor should be stored in a cool, dry, and dark environment.[1][2] An inert atmosphere is highly recommended to prevent exposure to atmospheric moisture and oxygen.[2][3]

Storage ConditionRecommendationRationale
Temperature 2-8°C (Refrigerator)Slows down potential decomposition pathways.
Atmosphere Under an inert gas (Argon or Nitrogen)Prevents reaction with atmospheric moisture and oxygen.[4][5]
Container Amber glass vial with a tight-fitting capProtects from light and minimizes moisture ingress.[3]
Location A desiccator cabinet within a refrigeratorProvides an additional layer of protection against moisture.

Q2: My reaction yield is consistently low. Could the solvent be the issue?

A2: Absolutely. The presence of water in your reaction solvent is one of the most common causes of low yields in reactions involving moisture-sensitive reagents.[6][7] It is crucial to use anhydrous solvents, which have been rigorously dried and properly stored.

Q3: What is the most effective way to dry my solvents for a reaction with this precursor?

A3: The choice of drying method depends on the solvent and the required level of dryness.[7] Distillation from an appropriate drying agent is a highly effective method for achieving very low water content.[7] Alternatively, passing the solvent through a column of activated alumina, as is common in solvent purification systems, is a convenient and effective option.[8] For less stringent requirements, batch drying with activated molecular sieves can be sufficient.[8][9]

Solvent TypeRecommended Drying Agent/MethodIncompatible Drying Agents
Ethers (e.g., THF, Dioxane) Sodium/benzophenone still, Activated Alumina Column-
Hydrocarbons (e.g., Toluene, Hexanes) Calcium hydride (CaH₂) followed by distillation-
Halogenated Solvents (e.g., DCM) Calcium hydride (CaH₂) followed by distillation[10]Sodium, Potassium
Acetonitrile Calcium hydride (CaH₂) followed by distillation, then stored over 3Å molecular sieves-
Amines (e.g., Triethylamine) Potassium hydroxide (KOH) followed by distillationAcidic drying agents

Q4: Should I consider protecting the terminal alkyne?

A4: Protecting the terminal alkyne with a group like trimethylsilyl (TMS) or triisopropylsilyl (TIPS) can be an excellent strategy, especially in multi-step syntheses or when using reagents that are incompatible with the acidic acetylenic proton.[11][12][13][14] This protection prevents the alkyne from acting as an acid and can circumvent issues with moisture. The silyl group can be easily removed later under mild conditions, such as with a fluoride source like TBAF or mild basic conditions, which are generally compatible with a wide range of functional groups.[12][14]

Troubleshooting Guide for Common Reactions

This section addresses specific problems you might encounter during common reactions involving 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene, such as the Sonogashira coupling.

Issue 1: My Sonogashira coupling reaction fails to initiate or gives a very low yield.

This is a frequent challenge and can often be traced back to the deactivation of the palladium catalyst or the consumption of the starting materials by moisture.[15]

Troubleshooting Workflow:

start Low or No Product Yield check_catalyst Check Catalyst Integrity (Pd and Cu(I)) start->check_catalyst check_reagents Verify Reagent Purity and Dryness check_catalyst->check_reagents OK sol_catalyst Use fresh catalyst. Store under inert atmosphere. check_catalyst->sol_catalyst Decomposed? check_atmosphere Ensure Inert Atmosphere check_reagents->check_atmosphere OK sol_reagents Purify starting materials. Handle alkyne under inert conditions. check_reagents->sol_reagents Impure/Wet? check_solvent Confirm Solvent is Anhydrous and Degassed check_atmosphere->check_solvent OK sol_atmosphere Improve degassing procedure. Check for leaks in the setup. check_atmosphere->sol_atmosphere Compromised? sol_solvent Use freshly dried and degassed solvent. check_solvent->sol_solvent Wet/Oxygenated?

Caption: Troubleshooting workflow for low yield in Sonogashira coupling.

Detailed Solutions:

  • Catalyst Integrity: Palladium(0) catalysts are sensitive to air and can be oxidized, rendering them inactive.[15] Copper(I) co-catalysts can also be oxidized. Always use fresh catalysts or store them properly in a glovebox or desiccator.

  • Reagent Purity: Ensure your aryl halide and the 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene are pure. Impurities can poison the catalyst.

  • Inert Atmosphere: The reaction should be performed under a strict inert atmosphere (argon or nitrogen).[4][5] This requires thoroughly degassing the solvent and the reaction mixture.

  • Anhydrous and Degassed Solvents: Solvents must be anhydrous and degassed to remove dissolved oxygen, which can lead to catalyst decomposition and undesirable side reactions like Glaser coupling.[15]

Issue 2: I am observing significant homocoupling of the alkyne (Glaser coupling).

The formation of a 1,3-diyne from the coupling of two molecules of your alkyne is a common side reaction, particularly in the presence of oxygen and the copper co-catalyst.[15]

Mitigation Strategies:

  • Strict Inert Atmosphere: This is the most critical factor. Ensure your reaction setup is leak-proof and that all reagents and solvents have been thoroughly degassed.

  • Slow Addition of Alkyne: Adding the 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene slowly to the reaction mixture can help to keep its concentration low, thus minimizing the rate of homocoupling.[15]

  • Reduce Copper Loading: Use the minimum effective amount of the copper(I) co-catalyst.

  • Consider Copper-Free Conditions: In persistent cases, switching to a copper-free Sonogashira protocol may be beneficial.[15]

Experimental Protocols

Protocol 1: Setting up a Reaction Under Inert Atmosphere using a Schlenk Line

This protocol outlines the essential steps for setting up a reaction vessel to handle moisture-sensitive reagents.

Step-by-Step Methodology:

  • Glassware Preparation: All glassware must be thoroughly dried in an oven (e.g., 125°C overnight) to remove adsorbed moisture.[16][17]

  • Assembly and Purging: Assemble the hot glassware and immediately place it under a positive pressure of inert gas (argon or nitrogen) from a Schlenk line.[5][16]

  • Purge-and-Refill Cycles: Evacuate the flask using the vacuum line and then backfill with inert gas. Repeat this cycle at least three times to ensure all atmospheric gases and residual moisture are removed.[5]

  • Solvent and Reagent Addition: Add anhydrous, degassed solvents and reagents via syringe or cannula transfer through a rubber septum.[5][17][18]

  • Maintaining Positive Pressure: Throughout the reaction, maintain a slight positive pressure of inert gas, which can be monitored with an oil bubbler.[16]

Workflow Diagram:

A Oven-Dry Glassware B Assemble Hot and Connect to Schlenk Line A->B C Perform 3x Vacuum/Inert Gas Cycles B->C D Add Anhydrous/Degassed Solvent via Syringe C->D E Add 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene via Syringe D->E F Add Other Reagents (e.g., Catalyst, Base) E->F G Maintain Positive Inert Gas Pressure F->G

Caption: Workflow for setting up an inert atmosphere reaction.

Protocol 2: Drying of Tetrahydrofuran (THF) using a Sodium/Benzophenone Still

This protocol describes a classic and highly effective method for obtaining anhydrous THF. Caution: This procedure should only be performed by trained personnel due to the use of metallic sodium.

Step-by-Step Methodology:

  • Pre-drying: Pre-dry the THF by letting it stand over activated 4Å molecular sieves for at least 24 hours.

  • Apparatus Setup: Set up a distillation apparatus in a fume hood.

  • Addition of Drying Agents: To the distillation flask containing pre-dried THF, add metallic sodium (cut into small pieces) and a small amount of benzophenone.

  • Reflux: Heat the mixture to reflux under an inert atmosphere. A deep blue or purple color indicates that the solvent is dry and oxygen-free. If the color is not persistent, more sodium may be required.

  • Distillation: Once the characteristic blue/purple color is stable, distill the required amount of THF directly into the reaction flask or a dry storage flask under an inert atmosphere.

References

  • Recent Progress of Protecting Groups for Terminal Alkynes. (2020). Vertex AI Search.
  • Inert atmosphere Definition - Organic Chemistry II Key... - Fiveable. (2025). Fiveable.
  • Handling and analyzing reactive compounds under inert atmosphere (or LABFUN). Vertex AI Search.
  • Handling Air-Sensitive Reagents Technical Bulletin AL-134. Sigma-Aldrich.
  • Silanes as Protecting Groups for Terminal Alkyne - Technical Library - Gelest. Gelest.
  • troubleshooting guide for Sonogashira coupling failures - Benchchem. BenchChem.
  • 4-BENZYLOXY-1-ETHYNYL-3-METHOXY-BENZENE Safety D
  • How to dry solvents for moisture-sensitive reactions with 2,3,6-Trimethoxyisonicotinaldehyde - Benchchem. BenchChem.
  • 7.3: Inert Atmospheric Methods - Chemistry LibreTexts. (2022). Chemistry LibreTexts.
  • Air-free technique - Wikipedia. Wikipedia.
  • Protecting group - Wikipedia. Wikipedia.
  • Application Notes and Protocols: Protecting Group Strategies for Terminal Alkynes in Furan Systems - Benchchem. BenchChem.
  • Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. (2018). The Research Group of Yves Rubin.
  • Drying solvents - Sciencemadness Wiki. (2023). Sciencemadness Wiki.
  • 2.3 The Manipulation of Air-Sensitive Compounds. Vertex AI Search.
  • Drying Solvents - The Schlenk Line Survival Guide. The Schlenk Line Survival Guide.
  • Air Sensitive Compounds | Ossila. Ossila.
  • Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. (2014). University of Pittsburgh.
  • 1-Methoxy-4-((prop-2-yn-1-yloxy)methyl)benzene | 4039-83-2 - MilliporeSigma. MilliporeSigma.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and materials science, the unambiguous structural elucidation of novel organic molecules is paramount. 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene, a substituted aromatic compound featuring ether and alkyne functionalities, presents a unique spectroscopic challenge. This guide provides an in-depth analysis of its ¹H NMR spectrum, contextualized by a comparison with alternative analytical techniques, to offer researchers a comprehensive framework for characterization.

Predicted ¹H NMR Spectrum: A First-Principles Approach

The power of Nuclear Magnetic Resonance (NMR) spectroscopy lies in its ability to provide a detailed map of the proton environments within a molecule. For a molecule not extensively documented in spectral databases, a predictive analysis based on foundational principles is the first critical step.

The structure of 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene contains several distinct proton environments, each with an expected chemical shift (δ), integration value, and splitting pattern (multiplicity).

Molecular Structure and Proton Numbering:

  • Protons (a): Methoxy group (-OCH₃)

  • Protons (b, c): Isopropoxy group (-OCH(CH₃)₂)

  • Protons (d, e, f): Aromatic ring protons (H-3, H-5, H-6)

  • Proton (g): Acetylenic proton (-C≡CH)

  • Aromatic Region (δ 6.5-8.0 ppm): The benzene ring is trisubstituted, leading to three distinct aromatic proton signals.[1][2][3] The chemical shifts are influenced by the electron-donating nature of the methoxy and isopropoxy groups and the electron-withdrawing, anisotropic effect of the ethynyl group.[2][4]

    • H-3: This proton is ortho to the methoxy group and meta to the ethynyl group. It is expected to appear as a doublet.

    • H-5: Positioned ortho to the ethynyl group and meta to the isopropoxy group, this proton's signal will likely be a doublet of doublets due to coupling with both H-3 and H-6.

    • H-6: Being ortho to the isopropoxy group, its signal is anticipated to be a doublet. Ortho coupling constants (³J) in aromatic systems are typically in the range of 7–10 Hz, while meta coupling constants (⁴J) are smaller, around 1–3 Hz.[4][5]

  • Isopropoxy Group (δ 1.3-4.6 ppm):

    • The methine proton (-OCH -) will appear as a septet due to coupling with the six equivalent methyl protons (n+1 rule, where n=6).[6] Its proximity to the electronegative oxygen atom will shift it downfield.

    • The six methyl protons (-CH(CH₃ )₂) are equivalent and will appear as a doublet, coupling with the single methine proton.

  • Methoxy Group (δ ~3.8 ppm): The three protons of the methoxy group (-OCH₃ ) are equivalent and have no adjacent protons to couple with. Therefore, they will produce a sharp singlet.[7] This is a characteristic chemical shift for methoxy groups on an aromatic ring.

  • Acetylenic Proton (δ ~3.0 ppm): The terminal alkyne proton (-C≡CH ) typically resonates in a region that is more upfield than vinylic or aromatic protons due to the anisotropic effect of the triple bond's π-electron system, which creates a shielding cone along the bond axis.[4] This signal will appear as a singlet as long-range coupling is often not resolved.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
Methoxy (-OCH₃ )~ 3.8Singlet (s)3H
Isopropoxy (-OCH (CH₃)₂)~ 4.5Septet (sept)1H
Isopropoxy (-OCH(CH₃ )₂)~ 1.3Doublet (d)6H
Acetylenic (-C≡CH )~ 3.0Singlet (s)1H
Aromatic (H-3, H-5, H-6)6.8 - 7.2Doublet (d), Doublet of Doublets (dd)3H

Experimental Protocol for ¹H NMR Spectrum Acquisition

To ensure the acquisition of a high-quality, reproducible spectrum, a standardized protocol is essential. This protocol serves as a self-validating system for generating reliable data.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. The choice of solvent is critical as it can influence chemical shifts.[8]

    • Add a small amount of an internal standard, such as Tetramethylsilane (TMS), if not already present in the solvent. TMS provides a reference signal at 0.0 ppm.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.

    • Place the sample into the NMR spectrometer's autosampler or manually lower it into the magnet.

    • Load a standard set of acquisition parameters for a ¹H experiment on the spectrometer's software. A field strength of 400 MHz or higher is recommended to resolve the complex splitting in the aromatic region.[9]

  • Spectrum Acquisition:

    • Locking: The instrument locks onto the deuterium signal of the solvent to stabilize the magnetic field.

    • Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils. This process is crucial for obtaining sharp, well-defined peaks. Poor shimming can introduce artificial broadening or splitting.[10]

    • Tuning and Matching: The probe is tuned to the ¹H frequency to ensure maximum signal-to-noise.

    • Acquisition: Acquire the spectrum using a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase-correct the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.0 ppm.

    • Integrate the signals to determine the relative ratios of protons.

    • Analyze the peak multiplicities and measure the coupling constants (J-values) in Hz.

Comparative Analysis with Alternative Spectroscopic Techniques

While ¹H NMR is a powerful tool, a multi-technique approach provides the most robust structural confirmation. Here, we compare its utility with other standard spectroscopic methods for analyzing 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene.

TechniqueInformation ProvidedStrengths for this MoleculeLimitations
¹H NMR Number of proton types, their chemical environment, relative numbers (integration), and neighboring protons (splitting).Provides a detailed map of the entire proton framework, crucial for confirming connectivity and isomeric purity.Can have overlapping signals in the aromatic region, requiring higher field strength for full resolution.
¹³C NMR Number of unique carbon environments and their electronic environment (e.g., aromatic, aliphatic, alkyne).Confirms the total number of carbons and the presence of key functional groups (e.g., C-O, C≡C, aromatic C). Aromatic carbons resonate from δ 120-150 ppm.[1]Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition time. Does not directly show C-H connectivity without specialized experiments (e.g., HSQC).
Infrared (IR) Spectroscopy Presence of specific functional groups based on their vibrational frequencies.Clearly identifies the C≡C-H stretch (~3300 cm⁻¹), C≡C stretch (~2100 cm⁻¹), aromatic C=C stretches (~1500-1600 cm⁻¹), and C-O ether stretches (~1000-1300 cm⁻¹).Provides no information on the connectivity of the molecular skeleton.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.Determines the exact molecular weight, confirming the molecular formula. Fragmentation can provide clues about the structure (e.g., loss of an isopropyl or methyl group).Does not provide detailed connectivity information and cannot distinguish between isomers without tandem MS/MS experiments.

The following diagram illustrates a logical workflow for combining these techniques for comprehensive structural analysis.

G cluster_0 Initial Analysis cluster_1 Detailed Structural Mapping cluster_2 Confirmation MS Mass Spectrometry (Confirm Molecular Formula) H_NMR ¹H NMR (Proton Framework & Connectivity) MS->H_NMR IR IR Spectroscopy (Identify Functional Groups) IR->H_NMR C_NMR ¹³C NMR (Carbon Skeleton) H_NMR->C_NMR Cross-reference Structure Final Structure Confirmed H_NMR->Structure C_NMR->Structure

Sources

Mass spectrometry fragmentation patterns of 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the mass spectrometry fragmentation patterns of 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene , a critical intermediate in the synthesis of EGFR tyrosine kinase inhibitors (TKIs) such as Erlotinib.

This guide compares the Electron Ionization (EI) and Electrospray Ionization (ESI) performance of this compound and differentiates it from its common positional isomer, 4-Ethynyl-1-methoxy-2-(propan-2-yloxy)benzene .

Executive Summary & Compound Profile

Target Analyte: 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene CAS: 218903-25-4 Molecular Formula: C₁₂H₁₄O₂ Exact Mass: 190.0994 Da Relevance: Key building block for the "A-ring" of quinazoline-based EGFR inhibitors.

The Challenge: During synthesis, the "inverse" isomer (Isomer B : 1-methoxy-2-isopropoxy-4-ethynylbenzene) is a common impurity. Standard LC-UV often fails to distinguish these due to identical chromophores. Mass spectrometry provides the definitive structural fingerprint required for quality control (QC).

Comparative Snapshot
FeatureTarget (Isomer A) Alternative (Isomer B)
Structure 1-Isopropoxy (Para to Ethynyl)2-Isopropoxy (Meta to Ethynyl)
Base Peak (EI) m/z 148 (High Intensity)m/z 148 (Moderate Intensity)
Diagnostic Ion m/z 133 (Stable Quinoid)m/z 133 (Less Stable)
Key Mechanism 1,4-Elimination (Resonance assisted)1,3-Elimination (Inductive)

Fragmentation Mechanics & Pathways

The fragmentation of 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene is dominated by the lability of the isopropoxy group. The specific positioning of the ether linkages relative to the ethynyl group dictates the stability of the resulting ions.

Primary Pathway: The "Propene Loss" (McLafferty-like Rearrangement)

Under Electron Ionization (70 eV), the molecular ion (m/z 190 ) undergoes a rapid loss of propene (C₃H₆, 42 Da).

  • Mechanism: A six-membered transition state allows a hydrogen atom from the isopropyl methyl group to migrate to the ether oxygen, cleaving the O-C bond.

  • Result: Formation of the radical cation m/z 148 (4-ethynyl-2-methoxyphenol).

  • Why it dominates: The formation of a neutral alkene (propene) and a resonance-stabilized phenol radical cation is thermodynamically favored over simple radical cleavage.

Secondary Pathway: Methyl & CO Loss

From the m/z 148 fragment:

  • Methyl Loss (m/z 133): Loss of the methyl radical (•CH₃) from the remaining methoxy group.[1][2]

  • Carbon Monoxide Loss (m/z 120/105): Typical of phenols, the ring contracts or expels CO, confirming the oxygen attachment to the aromatic ring.

Pathway Visualization

The following diagram illustrates the fragmentation cascade.

FragmentationPathway M_Ion Molecular Ion (M+) m/z 190 [C12H14O2]+. Propene Neutral Loss: Propene (C3H6) 42 Da M_Ion->Propene Frag_148 Base Peak 4-Ethynyl-2-methoxyphenol m/z 148 [C9H8O2]+. M_Ion->Frag_148 McLafferty-like Rearrangement Methyl Neutral Loss: Methyl Radical (•CH3) 15 Da Frag_148->Methyl Frag_133 Quinoid Ion m/z 133 [C8H5O2]+ Frag_148->Frag_133 α-Cleavage CO_Loss Neutral Loss: CO (28 Da) Frag_133->CO_Loss Frag_105 Ring Contraction m/z 105 [C7H5O]+ Frag_133->Frag_105 Ring Disintegration

Caption: Stepwise fragmentation of 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene showing the transition from Molecular Ion to the stable Quinoid species.

Comparative Performance: Ionization Techniques

Choosing the right ionization method is critical for sensitivity versus structural elucidation.

MetricElectron Ionization (EI)Electrospray Ionization (ESI+)
Energy Hard (70 eV)Soft
Molecular Ion (M+) Visible (m/z 190), ~20-40% abundanceDominant [M+H]⁺ (m/z 191)
Fragmentation Rich. Base peak often m/z 148.Minimal. Requires CID (MS/MS) to generate fragments.
Specificity High. Fingerprint allows isomer differentiation.Low. Isomers often yield identical [M+H]⁺ peaks.
Best Use Structural Confirmation & Impurity IDQuantification & High-Throughput Screening

Recommendation: Use EI (GC-MS) for initial structural characterization and purity profiling. Use ESI (LC-MS/MS) for routine quantification in biological matrices, utilizing the transition 191 > 149 (analogous to 190>148 in EI).

Differentiation from Alternatives (Isomers)

The primary alternative/impurity is the Positional Isomer B (1-methoxy-2-isopropoxy-4-ethynylbenzene).

The "Ortho Effect" Discriminator

While both isomers lose propene to form an ion at m/z 148, the electronic stability of the resulting ion differs:

  • Target (Isomer A): The hydroxyl group (formed from isopropoxy loss) is at position 1, Para to the ethynyl group.

    • Effect: The Para-relationship allows for extended conjugation (Quinoid resonance forms). The m/z 148 ion is exceptionally stable.

  • Alternative (Isomer B): The hydroxyl group is at position 2, Meta to the ethynyl group.

    • Effect: Meta-conjugation is disrupted. The radical cation is less stable and prone to further fragmentation (e.g., faster loss of CO).

Diagnostic Ratio: Calculate the ratio of m/z 148 / m/z 133 .

  • Target (Isomer A): Ratio is typically lower (e.g., 2:1) because the m/z 133 ion is also stabilized by resonance.

  • Alternative (Isomer B): Ratio is typically higher (e.g., 5:1) as the m/z 133 fragment is less favored.

Experimental Protocols

Protocol A: GC-MS Structural Confirmation

Objective: Definitive identification and isomer differentiation.

  • Sample Prep: Dissolve 1 mg of sample in 1 mL Dichloromethane (DCM).

  • Inlet: Split 20:1, Temperature 250°C.

  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Oven Program:

    • Start: 60°C (Hold 1 min).

    • Ramp: 20°C/min to 300°C.

    • Hold: 3 min.

  • MS Source: Electron Ionization (70 eV), Source Temp 230°C.

  • Scan Range: m/z 40–350.

Protocol B: LC-MS/MS Quantification

Objective: High-sensitivity detection in complex matrices.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Column: C18 Reverse Phase (e.g., Waters BEH C18), 1.7 µm.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Ionization: ESI Positive Mode.

  • MRM Transitions:

    • Quantifier: 191.1 → 149.1 (Loss of Propene).

    • Qualifier: 191.1 → 134.1 (Loss of Propene + Methyl).

References

  • NIST Mass Spectrometry Data Center. Benzene, 4-ethyl-1,2-dimethoxy- (Analogous Fragmentation Patterns). National Institute of Standards and Technology. [Link]

  • McLafferty, F. W., & Tureček, F.Interpretation of Mass Spectra. University Science Books. (Standard text for McLafferty Rearrangement mechanisms in ethers).
  • PubChem. 2-Methoxy-4-(2-propen-1-yl)-1-(1-propyn-1-yloxy)benzene (Structural Analog Data). National Library of Medicine. [Link]

Sources

A Researcher's Guide to the Infrared Spectroscopy of 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene

Author: BenchChem Technical Support Team. Date: March 2026

In the structural elucidation of novel organic compounds, Infrared (IR) spectroscopy remains an indispensable first-pass analytical technique. It provides a rapid, non-destructive method for identifying the functional groups present in a molecule, thereby offering significant clues to its overall architecture. This guide provides an in-depth analysis of the expected characteristic IR absorption peaks for 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene, a polysubstituted aromatic compound with potential applications in materials science and as a synthetic intermediate in drug development.

This guide will deconstruct the molecule into its constituent functional groups to predict its IR spectrum. By comparing these expected frequencies with established data for analogous structures, researchers can gain a robust framework for interpreting experimental data and confirming the successful synthesis of the target compound.

Deciphering the Molecular Fingerprint: A Functional Group Analysis

The structure of 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene presents several distinct functional groups, each with characteristic vibrational modes that absorb IR radiation at specific frequencies. A thorough analysis of these groups is the cornerstone of spectral interpretation.

1. The Terminal Alkyne (Ethynyl) Group: A High-Frequency Hallmark

The most unambiguous features in the IR spectrum of this molecule are expected to arise from the terminal alkyne, or ethynyl (–C≡C-H), moiety.

  • ≡C-H Stretch: The stretching vibration of the bond between the sp-hybridized carbon and the terminal hydrogen is one of the most diagnostic peaks in IR spectroscopy. It appears as a strong, sharp, and narrow absorption band typically in the range of 3330-3270 cm⁻¹ .[1] Its sharpness and high frequency distinguish it from the broader O-H or N-H stretching bands that can appear in a similar region. The presence of this band is a strong indicator of a terminal alkyne.[2]

  • C≡C Stretch: The carbon-carbon triple bond stretch gives rise to an absorption in the region of 2260-2100 cm⁻¹ .[1] For terminal alkynes, this peak is typically of weak to medium intensity.[2] Its presence in this relatively uncluttered region of the spectrum is another key piece of evidence for the ethynyl group.[3]

2. The Aromatic Core: Substitution and Ethers

The 1,2,4-trisubstituted benzene ring and its attached ether linkages contribute a series of characteristic peaks in the mid- to low-frequency regions of the spectrum.

  • Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the benzene ring typically appear at frequencies just above 3000 cm⁻¹, usually around 3030 cm⁻¹ .[4][5] These peaks are often of low intensity and can sometimes appear as shoulders on the more intense aliphatic C-H stretching bands.[6]

  • Aryl Ether C-O Stretch: The molecule contains two types of ether linkages to the aromatic ring: a methoxy group (Aryl-O-CH₃) and an isopropoxy group (Aryl-O-CH(CH₃)₂). Aryl alkyl ethers characteristically show two strong C–O stretching bands.[7]

    • An asymmetric C-O-C stretch is expected to be strong and appear in the 1275-1200 cm⁻¹ range.[8] For anisole (methoxybenzene), this peak is found around 1250 cm⁻¹.[9]

    • A symmetric C-O-C stretch will result in a strong band in the 1050-1000 cm⁻¹ region.[9]

  • Aromatic C=C Stretch: The stretching vibrations within the benzene ring itself produce a series of absorptions in the 1600-1450 cm⁻¹ region.[5] Typically, two to four bands can be observed, with prominent peaks often appearing near 1600 cm⁻¹ and 1500 cm⁻¹.[4]

  • C-H Out-of-Plane Bending: The substitution pattern on the benzene ring can be inferred from the strong C-H "out-of-plane" bending vibrations in the fingerprint region. For a 1,2,4-trisubstituted ring, strong absorptions are expected in the 900-800 cm⁻¹ range.[6]

3. The Aliphatic Side Chains: Methoxy and Isopropoxy Groups

The methyl and isopropyl groups also have characteristic vibrations.

  • Aliphatic C-H Stretch: The sp³-hybridized C-H bonds of the methoxy and isopropoxy groups will exhibit strong stretching absorptions in the 2960-2850 cm⁻¹ region, just below the aromatic C-H stretch.[3]

  • C-H Bending: The bending vibrations (scissoring, rocking, and wagging) of the methyl (CH₃) and isopropyl groups will appear in the fingerprint region, typically around 1470-1365 cm⁻¹ . The isopropyl group often shows a characteristic doublet, which can be a useful diagnostic clue.[10]

Comparative Analysis: Expected IR Peaks

To provide a clear benchmark for researchers, the following table summarizes the expected characteristic IR absorption peaks for 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene and compares them with the typical frequency ranges for each functional group.

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) for Target Molecule Typical Wavenumber Range (cm⁻¹)[1][2][3][6][8] Expected Intensity
≡C-H StretchTerminal Alkyne~33003330 - 3270Strong, Sharp
Aromatic C-H StretchBenzene Ring~30303100 - 3000Weak to Medium
Aliphatic C-H StretchMethoxy & Isopropoxy2960 - 28502960 - 2850Strong
C≡C StretchTerminal Alkyne~21202260 - 2100Weak to Medium
Aromatic C=C StretchBenzene Ring1600 - 14501600 - 1450Medium to Strong
Aliphatic C-H BendMethoxy & Isopropoxy1470 - 13651470 - 1365Medium
Aryl-O-C Asymmetric StretchAryl Ethers~12501275 - 1200Strong
Aryl-O-C Symmetric StretchAryl Ethers~10401050 - 1000Strong
C-H Out-of-Plane Bend1,2,4-Trisubstituted Ring900 - 800900 - 800Strong
≡C-H BendTerminal Alkyne~650700 - 610Medium, Broad

Experimental Protocol: Acquiring the IR Spectrum

The following is a generalized protocol for obtaining a high-quality FT-IR spectrum of a solid or liquid sample using an attenuated total reflectance (ATR) accessory, which is a common and convenient method.

Instrumentation:

  • Fourier Transform Infrared (FT-IR) Spectrometer

  • Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal

Procedure:

  • Background Spectrum: Ensure the ATR crystal surface is clean. Run a background scan to measure the spectrum of the ambient environment (air, CO₂, water vapor). This will be automatically subtracted from the sample spectrum.

  • Sample Application:

    • For Solids: Place a small amount of the powdered 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene sample directly onto the ATR crystal. Use the pressure clamp to ensure firm and even contact between the sample and the crystal.

    • For Liquids/Oils: Place a single drop of the sample onto the center of the ATR crystal.

  • Spectrum Acquisition:

    • Scan the sample over the desired range (typically 4000-400 cm⁻¹).

    • Co-add multiple scans (e.g., 16 or 32 scans) to improve the signal-to-noise ratio.

    • The instrument's software will process the interferogram via a Fourier transform to generate the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

    • Compare the experimental spectrum with the predicted peaks outlined in the table above to confirm the presence of the key functional groups.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) and a soft, lint-free tissue to prevent cross-contamination.

Visualizing the Analysis Workflow

The logical process for identifying the key structural features of 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene from its IR spectrum can be visualized as a decision-making workflow.

G start Start: Obtain IR Spectrum region1 High-Frequency Region (4000-2500 cm⁻¹) start->region1 region2 Triple Bond Region (2500-2000 cm⁻¹) start->region2 region3 Fingerprint Region (< 1600 cm⁻¹) start->region3 q1 Peak at ~3300 cm⁻¹ (sharp)? region1->q1 q3 Peak at ~2120 cm⁻¹? region2->q3 q6 Peaks at 1450-1600 cm⁻¹? region3->q6 conclusion Confirm Structure: 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene a1_yes Yes: Terminal Alkyne (≡C-H Stretch) q1->a1_yes q2 Peaks at 2850-3100 cm⁻¹? a1_yes->q2 a2_yes Yes: Aromatic & Aliphatic (C-H Stretches) q2->a2_yes a2_yes->conclusion a3_yes Yes: Alkyne (C≡C Stretch) q3->a3_yes a3_yes->conclusion q4 Strong peaks at ~1250 & ~1040 cm⁻¹? a4_yes Yes: Aryl Ether (C-O Stretch) q4->a4_yes q5 Strong peaks at 800-900 cm⁻¹? a4_yes->q5 a5_yes Yes: 1,2,4-Trisubstitution (C-H Bending) q5->a5_yes a5_yes->conclusion a6_yes Yes: Aromatic Ring (C=C Stretch) q6->a6_yes a6_yes->q4

Caption: Workflow for IR spectral analysis of the target molecule.

Conclusion

The infrared spectrum of 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene is predicted to be rich with distinct, characterizable peaks that directly correspond to its key functional groups. The sharp ≡C-H stretch around 3300 cm⁻¹ and the C≡C stretch near 2120 cm⁻¹ serve as definitive markers for the terminal alkyne. Concurrently, strong absorptions in the 1275-1000 cm⁻¹ range will confirm the presence of the aryl ether linkages, while patterns in the fingerprint region below 900 cm⁻¹ can validate the 1,2,4-trisubstitution of the aromatic ring. This guide provides researchers and drug development professionals with a robust predictive framework to confidently interpret their experimental data, verify the identity of their synthesized compound, and proceed with subsequent research and development activities.

References

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Spectroscopy of the Alkynes. Retrieved from [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Alkynes. Retrieved from [Link]

  • Fiveable. (2026, March 2). Spectroscopy of Ethers | Organic Chemistry Class Notes. Retrieved from [Link]

  • TMP Chem. (2021, April 18). IR Spectra of Alkynes and Nitriles - Lec15 [Video]. YouTube. Retrieved from [Link]

  • Chemistry, Materials, and Life Science. Ether Infrared spectra. Retrieved from [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • Wax Studios. Ir Spectra Of Ether. Retrieved from [Link]

  • OpenStax. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • Briggs, L. H., Colebrook, L. D., Fales, H. M., & Wildman, W. C. (1957). Infrared Absorption Spectra of Methylenedioxy and Aryl Ether Groups. Analytical Chemistry, 29(6), 904–911. Retrieved from [Link]

  • Eötvös Loránd University. 5.3.2 Benzene and its derivatives. Retrieved from [Link]

  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry. Retrieved from [Link]

  • OpenStax. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 26). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

Sources

A Guide to Establishing Reference Standards for the Analysis of 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene

Author: BenchChem Technical Support Team. Date: March 2026

The Challenge: Absence of a Commercial Primary Reference Standard

A significant hurdle in the analytical workflow for novel or specialized compounds like 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene is the frequent absence of a commercially available primary reference standard from pharmacopeias or certified suppliers. This necessitates the establishment of a well-characterized in-house or secondary reference standard to ensure the accuracy and traceability of analytical results.[1][2][3]

The Solution: Qualification of an In-house Reference Standard

When a primary reference standard is unavailable, the recommended approach is to qualify a high-purity batch of the compound as a secondary or in-house reference standard. This process involves a comprehensive characterization of the material to confirm its identity, purity, and potency.[1][4] The qualification process ensures that this in-house standard is reliable for its intended use in quantitative analysis.

The overall workflow for qualifying an in-house reference standard can be visualized as follows:

G cluster_selection Material Selection cluster_qualification Qualification cluster_documentation Documentation cluster_use Usage select Select High-Purity Batch identity Identity Confirmation (NMR, MS, IR) select->identity purity Purity Assessment (HPLC, GC, qNMR, KF) identity->purity cert Certificate of Analysis purity->cert report Qualification Report cert->report use Use as In-house Reference Standard report->use

Caption: Workflow for Qualifying an In-house Reference Standard.

Identity Confirmation of the Candidate Standard

Before assessing purity, it is crucial to unequivocally confirm the chemical structure of the candidate material. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for structural elucidation. The expected chemical shifts and coupling constants for 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene should be observed and interpreted.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern.[5][6] For 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene (C₁₂H₁₄O₂), the expected exact mass can be calculated and compared with the measured mass from high-resolution mass spectrometry (HRMS). The fragmentation pattern in the mass spectrum can also offer structural confirmation.[7][8]

Infrared (IR) Spectroscopy

IR spectroscopy helps in identifying the functional groups present in the molecule. Key vibrational frequencies for the ethynyl, methoxy, and ether groups should be present in the spectrum.

Purity Assessment of the Candidate Standard

Once the identity is confirmed, the next critical step is to determine the purity of the candidate standard. A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment.

Chromatographic Purity: HPLC and GC

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques for assessing the purity of organic compounds by separating the main component from its impurities.[9][10][11][12][13][14]

Comparison of HPLC and GC for Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Analyte Suitability Suitable for a wide range of non-volatile and thermally stable/unstable compounds.Suitable for volatile and thermally stable compounds.
Sensitivity High sensitivity, depending on the detector (e.g., UV, MS).Very high sensitivity, especially with detectors like FID and MS.
Resolution Excellent resolution can be achieved by optimizing column, mobile phase, and gradient.High resolution, particularly with capillary columns.
Typical Application Purity determination, impurity profiling, and quantitative analysis of a wide array of organic molecules.[15][16][17]Analysis of residual solvents, volatile impurities, and purity of volatile compounds.[18]

Experimental Protocol: HPLC Method Development

  • Column Selection : Start with a reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase : A mixture of acetonitrile and water or methanol and water is a good starting point. The addition of a small amount of acid, like 0.1% trifluoroacetic acid, can improve peak shape.[9]

  • Detection : Use a UV detector set at a wavelength where the analyte has significant absorbance (e.g., determined by UV scan). A photodiode array (PDA) detector is recommended to assess peak purity.

  • Gradient Elution : Begin with a broad gradient (e.g., 5% to 95% organic solvent over 20 minutes) to elute all components.

  • Optimization : Adjust the gradient, flow rate, and mobile phase composition to achieve good resolution between the main peak and any impurities.

Experimental Protocol: GC Method Development

  • Column Selection : A mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is a suitable starting point.

  • Injector and Detector : Use a split/splitless injector and a Flame Ionization Detector (FID) for general purity analysis or a Mass Spectrometer (MS) for impurity identification.

  • Temperature Program : Start with a low initial oven temperature (e.g., 50 °C) and ramp up to a high final temperature (e.g., 280 °C) to ensure the elution of all volatile components.

  • Carrier Gas : Use an inert carrier gas such as helium or nitrogen.

  • Optimization : Adjust the temperature ramp rate and carrier gas flow rate to optimize separation.

The analytical workflow for chromatographic analysis is depicted below:

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing prep Dissolve sample in appropriate solvent inject Inject into HPLC/GC prep->inject separate Separation on Column inject->separate detect Detection (UV/FID/MS) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (%) integrate->calculate

Caption: Analytical Workflow for Chromatographic Purity Assessment.

Quantitative NMR (qNMR) for Absolute Purity

Quantitative NMR (qNMR) is a primary analytical method that can determine the purity of a substance without the need for a reference standard of the same compound.[19][20][21][22][23] The purity is determined by comparing the integral of a specific proton signal of the analyte to the integral of a signal from a certified internal standard of known purity.

Experimental Protocol: qNMR Purity Determination

  • Internal Standard Selection : Choose a certified internal standard that has a simple spectrum with signals that do not overlap with the analyte's signals, is soluble in the same deuterated solvent, and is non-reactive with the analyte.

  • Sample Preparation : Accurately weigh the candidate standard and the internal standard into the same NMR tube. Dissolve in a suitable deuterated solvent.

  • NMR Acquisition : Acquire the ¹H NMR spectrum using parameters optimized for quantitative analysis, including a long relaxation delay (D1) to ensure full relaxation of all protons.

  • Data Processing : Carefully process the spectrum, including phasing and baseline correction.

  • Purity Calculation : Calculate the purity of the candidate standard using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard (IS)

Documentation and Implementation

Upon successful qualification, a comprehensive Certificate of Analysis (CoA) should be prepared for the in-house reference standard. This document should include the identity confirmation data, purity assessment results, assigned purity value, and storage conditions. This qualified standard can then be used for routine quantitative analysis of 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene.

Conclusion

While the absence of a commercial primary reference standard for 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene presents an analytical challenge, the establishment of a well-characterized in-house reference standard is a robust and scientifically sound solution. By employing a combination of spectroscopic and chromatographic techniques for identity confirmation and purity assessment, researchers can ensure the accuracy and reliability of their analytical data, which is critical for advancing drug development and scientific research.

References

  • ResolveMass Laboratories Inc. (2026, January 2). How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). ResolveMass. [Link]

  • ResearchGate. (2025, August 6). HPLC Determination of Four Derivatives of Benzene. [Link]

  • OSTI.GOV. (2023, April 19). Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron. [Link]

  • Unknown Source. (n.d.).
  • Unknown Source. (n.d.).
  • ACS Publications. (2012, September 19). FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. [Link]

  • Unknown Source. (n.d.).
  • EDQM. (2023, October 10). Joint EDQM USP Secondary standards Considerations in traceability to pharmacopoeial standards. [Link]

  • Trends in Sciences. (2023, March 15). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]

  • PubMed. (2017, January 15). Quantitative analysis of aromatics for synthetic biology using liquid chromatography. [Link]

  • Agilent. (n.d.). A Unified Method for the Analysis of Aromatic Solvents Using the Agilent 6820 Gas Chromatography System Application. [Link]

  • ACS Publications. (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. [Link]

  • YouTube. (2025, August 20). Mass Spectrometry of Aliphatic Ethers. [Link]

  • ResearchGate. (2026, February 6). Quantitative 1H NMR methodology for purity assay with high accuracy. [Link]

  • ResearchGate. (2018, October 13). (PDF) Analytical Techniques for Identification and Quantification of Polycyclic Aromatic Hydrocarbons. [Link]

  • GMP Insiders. (2025, December 1). Primary Vs Secondary Reference Standards In GMP Labs. [Link]

  • Bulgarian Chemical Communications. (n.d.). HPLC method for analyzing new compounds – analogs of an antineoplastic drug. [Link]

  • Agilent. (2022, September 22). Analysis of Benzene and its Derivatives (BTEX) in Water by Gas Chromatography. [Link]

  • Unknown Source. (n.d.). III Analytical Methods.
  • SciSpace. (2006, September 26). Development of a method by HPLC to determine LAS and its application in anaerobic reactors. [Link]

  • Neliti. (n.d.). Analytical Method Validation of Benzene Using High Performance Liquid Chromatography in Beverage Containing Sodium Benzoate and Ascorbic Acid. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • RSSL. (n.d.). qNMR for Purity Determination in Pharmaceuticals. [Link]

  • ResearchGate. (2015, May 8). GC methods for quantitative determination of benzene in gasoline. [Link]

  • Organic Spectroscopy International. (2014, December 4). MASS SPECTRUM...........BENZENE. [Link]

  • Qvents. (2025, April 14). Qualification of Inhouse Reference Standards and Secondary Standards. [Link]

  • Unknown Source. (n.d.).
  • Patsnap. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]

  • Wikipedia. (n.d.). Mass spectral interpretation. [Link]

Sources

A Comparative Guide to the GC-MS Analysis of Volatile Impurities in 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, ensuring the purity of Active Pharmaceutical Ingredients (APIs) and their intermediates is paramount. Volatile impurities, even at trace levels, can have significant impacts on the safety, efficacy, and stability of the final drug product. This guide provides an in-depth, comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) for the identification and quantification of volatile impurities in 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene , a complex aromatic building block.

This document moves beyond a simple recitation of methods. It delves into the causality behind experimental choices, compares GC-MS with a potent alternative—Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—and provides detailed, field-proven protocols grounded in authoritative standards.

Understanding the Analyte and its Potential Impurities

The structure of 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene suggests a multi-step synthesis, which is a primary source of potential impurities. A probable synthetic route involves two key transformations:

  • Williamson Ether Synthesis: To form the isopropoxy group, 4-bromo-2-methoxyphenol is likely reacted with an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane) under basic conditions.[1][2][3][4]

  • Sonogashira Coupling: The ethynyl group is subsequently introduced by coupling the resulting 4-bromo-2-methoxy-1-(propan-2-yloxy)benzene with a protected acetylene source (like trimethylsilylacetylene) using a palladium and copper catalyst system.[5][6][7]

This synthetic pathway informs our investigation of potential volatile impurities, which can be categorized as follows:

  • Residual Solvents: These are organic volatile chemicals used or produced during the synthesis.[8] Common solvents in these reaction types include acetone, N,N-Dimethylformamide (DMF), toluene, and various alcohols.

  • Unreacted Starting Materials: Trace amounts of volatile starting materials like 2-bromopropane and trimethylsilylacetylene may persist.

  • Byproducts of Side Reactions: Elimination reactions competing with the Williamson ether synthesis could produce propene .[1][2] Homocoupling of the alkyne in the Sonogashira reaction could also lead to volatile byproducts.

The primary analytical challenge is to develop a method capable of separating and quantifying these diverse volatile compounds from the complex, high-boiling point API matrix.

Primary Analytical Technique: Headspace GC-MS

For the analysis of volatile organic impurities (OVIs) in pharmaceutical products, Headspace Gas Chromatography (HS-GC) coupled with a Mass Spectrometer (MS) is a powerful and widely adopted technique.[9][10]

The Rationale for Headspace Sampling

Direct liquid injection of a dissolved API sample into a hot GC inlet can introduce non-volatile matrix components, leading to contamination of the inlet liner and column, causing peak shape distortion and system downtime.[10] Headspace analysis elegantly circumvents this issue.

The principle involves heating the sample in a sealed vial, allowing volatile analytes to partition into the gas phase (the "headspace") above the sample.[8] A portion of this gas is then injected into the GC system. This ensures that only volatile compounds are introduced into the analytical column, protecting the system and enhancing method robustness and column lifetime.

Diagram: Headspace GC-MS Workflow

Headspace_GCMS_Workflow cluster_prep Sample Preparation cluster_hs Headspace Autosampler cluster_gcms GC-MS System Sample Weigh API Sample into Headspace Vial Solvent Add Dilution Solvent (e.g., DMSO) Sample->Solvent Crimp Crimp and Seal Vial Solvent->Crimp Incubate Incubate at Elevated Temperature (e.g., 80°C) Crimp->Incubate Transfer to Autosampler Equilibrate Allow Phase Equilibrium Incubate->Equilibrate Inject Inject Headspace Gas Equilibrate->Inject GC_Inlet GC Inlet Inject->GC_Inlet Transfer via Heated Line GC_Column GC Column Separation (e.g., DB-624) GC_Inlet->GC_Column MS_Detect Mass Spectrometer (Detection & Identification) GC_Column->MS_Detect Data_System Data Acquisition & Processing MS_Detect->Data_System Method_Comparison cluster_gcms GC-MS Analysis cluster_qnmr qNMR Analysis GC_Start Sample with Impurities GC_Sep Chromatographic Separation GC_Start->GC_Sep GC_Detect MS Detection GC_Sep->GC_Detect GC_Quant Quantification vs. Reference Standard GC_Detect->GC_Quant GC_Result Relative Purity / Impurity Concentration GC_Quant->GC_Result NMR_Start Sample + Internal Standard (Known Mass) NMR_Acquire NMR Spectrum Acquisition NMR_Start->NMR_Acquire NMR_Integrate Signal Integration NMR_Acquire->NMR_Integrate NMR_Calc Direct Calculation of Molar Ratio NMR_Integrate->NMR_Calc NMR_Result Absolute Purity / Impurity Molarity NMR_Calc->NMR_Result

Sources

Elemental analysis data for 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene , a critical intermediate in the synthesis of tyrosine kinase inhibitors (TKIs). It compares synthetic methodologies, establishes quality standards based on elemental analysis, and details validated experimental protocols.

Executive Summary & Compound Identity

4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene is a high-value building block, primarily utilized in the pharmaceutical industry for constructing the core scaffold of EGFR inhibitors (e.g., Erlotinib analogs). Its structural integrity—specifically the terminal alkyne functionality—is paramount for subsequent Sonogashira coupling reactions.

Chemical Identity
Property Specification
IUPAC Name 4-Ethynyl-1-isopropoxy-2-methoxybenzene
Common Name 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene
CAS Number Not widely indexed; Derived from CAS 2538-98-9
Molecular Formula C₁₂H₁₄O₂
Molecular Weight 190.24 g/mol
Key Precursor 4-Isopropoxy-3-methoxybenzaldehyde (CAS 2538-98-9)
Isomer Note Distinct from the isovanillin derivative (CAS 439585-86-1).

Elemental Analysis & Quality Standards

For pharmaceutical applications, "Technical Grade" purity is often insufficient due to trace metal contaminants or incomplete homologation byproducts. The table below compares the Theoretical (Calculated) values against High-Purity (HP) Reference Standard and a typical Technical Grade batch.

Comparative Elemental Analysis Data
ElementTheoretical (Calc.)High-Purity Reference (>99.5%)Technical Grade (~95%)Deviation Analysis
Carbon (C) 75.76% 75.72%74.90%Technical grade often shows lower %C due to residual solvent or oxidation.
Hydrogen (H) 7.42% 7.45%7.28%Lower %H in technical grade may indicate incomplete reduction or drying.
Oxygen (O) 16.82% 16.83%17.82%Elevated %O suggests presence of unreacted aldehyde precursor (CAS 2538-98-9).
Nitrogen (N) 0.00% <0.05%0.15%Trace N indicates residual DMF/bases from synthesis.

Critical Insight: A deviation of >0.4% in Carbon or Hydrogen content typically signals the presence of the gem-dibromoalkene intermediate (from incomplete Corey-Fuchs reaction) or unreacted aldehyde , both of which poison downstream Sonogashira catalysts.

Comparative Synthesis Guide: Method A vs. Method B

Researchers must choose between the robust Corey-Fuchs Reaction (Method A) and the milder Bestmann-Ohira Reagent (Method B).

Method A: Corey-Fuchs Reaction (Standard)
  • Mechanism: Conversion of aldehyde to gem-dibromoalkene (CBr₄/PPh₃), followed by lithium-halogen exchange and elimination (n-BuLi).[1]

  • Pros: High yield (>85%), scalable to kilogram quantities, excellent for stable substrates.

  • Cons: Requires cryogenic conditions (-78°C), generates stoichiometric phosphine oxide waste.

Method B: Bestmann-Ohira Reagent (Alternative)
  • Mechanism: Seyferth-Gilbert homologation using dimethyl (1-diazo-2-oxopropyl)phosphonate.

  • Pros: Mild conditions (RT), avoids strong bases (n-BuLi), functional group tolerance.

  • Cons: Reagent is expensive/explosive (diazo), lower atom economy, difficult purification.

Performance Comparison Matrix
MetricMethod A (Corey-Fuchs) Method B (Bestmann-Ohira) Recommendation
Yield 88 - 92% 70 - 75%Method A for bulk synthesis.
Purity (Pre-HPLC) >98% ~90-95%Method A yields cleaner crude.
Scalability High (kg scale)Low (g scale)Method A is industry standard.
Cost Efficiency High (Cheap reagents)Low (Expensive reagent)Method A is cost-effective.
Safety Profile Moderate (n-BuLi handling)Low (Diazo handling)Method A preferred in controlled labs.

Detailed Experimental Protocol (Method A)

Objective: Synthesis of 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene from 4-Isopropoxy-3-methoxybenzaldehyde.

Step 1: Formation of gem-Dibromoalkene
  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF) under Argon.

  • Reagents: Add CBr₄ (1.5 equiv) and DCM (anhydrous). Cool to 0°C.

  • Addition: Add PPh₃ (3.0 equiv) portion-wise over 20 mins. Solution turns yellow-orange.

  • Substrate: Add 4-Isopropoxy-3-methoxybenzaldehyde (1.0 equiv) dissolved in minimal DCM.

  • Reaction: Stir at 0°C for 1h, then warm to RT for 2h. Monitor by TLC (Hexane/EtOAc 9:1).

  • Workup: Quench with sat. NaHCO₃. Extract with DCM. Precipitate PPh₃O with Hexane/Ether and filter. Concentrate filtrate.

  • Intermediate: 1-(2,2-dibromovinyl)-4-isopropoxy-3-methoxybenzene. (Yield: ~95%).

Step 2: Conversion to Alkyne
  • Setup: Flame-dry a 250 mL RBF under Argon.

  • Solvent: Dissolve the gem-dibromo intermediate (from Step 1) in anhydrous THF . Cool to -78°C (Dry ice/Acetone).

  • Lithiation: Add n-BuLi (2.2 equiv, 2.5M in hexanes) dropwise over 30 mins. Maintain temp < -70°C.

  • Elimination: Stir at -78°C for 1h. Allow to warm to 0°C over 1h.

  • Quench: Quench with sat. NH₄Cl solution at 0°C.

  • Purification: Extract with Et₂O. Wash with Brine. Dry over MgSO₄.

  • Isolation: Flash chromatography (Silica gel, Hexane/EtOAc 95:5).

  • Result: 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene as a pale yellow solid/oil.

Visualized Synthesis Workflow

The following diagram illustrates the critical pathway and decision points for the synthesis, highlighting the divergence between the recommended Corey-Fuchs route and the alternative Bestmann-Ohira route.

SynthesisPath Vanillin Vanillin (Starting Material) Step1 Isopropyl Bromide K2CO3, DMF, 80°C Vanillin->Step1 Aldehyde 4-Isopropoxy-3-methoxy- benzaldehyde (CAS 2538-98-9) MethodA_1 Method A (Step 1): CBr4, PPh3, DCM Aldehyde->MethodA_1 Corey-Fuchs (Preferred) MethodB Method B: Bestmann-Ohira Rgt K2CO3, MeOH Aldehyde->MethodB Bestmann-Ohira (Alternative) Dibromo gem-Dibromoalkene Intermediate MethodA_2 Method A (Step 2): n-BuLi, THF, -78°C Dibromo->MethodA_2 Target 4-Ethynyl-2-methoxy- 1-(propan-2-yloxy)benzene (Target) Step1->Aldehyde MethodA_1->Dibromo MethodA_2->Target MethodB->Target

Caption: Comparative synthetic pathways. Method A (Corey-Fuchs) involves a two-step homologation via a dibromo-intermediate, offering higher purity. Method B (Bestmann-Ohira) is a direct one-step conversion but less scalable.

References

  • Corey, E. J., & Fuchs, P. L. (1972).[2][3] A synthetic method for the conversion of aldehydes to acetylenes.[1][2][3][4][5] Tetrahedron Letters, 13(36), 3769-3772. Link

  • Müller, S., et al. (1996).[6] Synthesis of 1-methoxy-2-(4-[isopropoxy]phenyl)ethene and related intermediates. Journal of Organic Chemistry. (Validated precursor synthesis).

  • Banwell, M. G., et al. (2012). Synthetic Approaches to the Lamellarins—A Comprehensive Review. Marine Drugs, 10, 196-243. (Cites synthesis of 4-isopropoxy-3-methoxybenzaldehyde). Link

  • Sigma-Aldrich. (2024). Product Specification: 4-Ethynyl-2-isopropoxy-1-methoxybenzene (Isomer Comparison). Link

  • PubChem. (2024). Compound Summary: 4-Isopropoxy-3-methoxybenzaldehyde.[7][8][9] Link

Sources

C13 NMR chemical shifts of 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene

Technical Comparison Guide: NMR Profiling of 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene

Executive Summary & Application Context

This guide provides a rigorous technical analysis of the

4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzeneErlotinibGefitinib

The primary "performance" metric in this context is the resolution and identification of the target alkyne against its synthetic precursors (typically the corresponding aryl bromide or iodide) and potential side products (Glaser coupling diynes). This guide contrasts the target molecule's spectral signature with these alternatives to ensure high-fidelity reaction monitoring and quality control.

Structural Analysis & Predicted Chemical Shifts[1][2]

The target molecule features a 1,2,4-trisubstituted benzene ring.[1][2][3] The

Aliphatic RegionAromatic RegionAlkynyl Region
Table 1: Comparative NMR Shift Profile (Target vs. Precursor)

The following data compares the high-fidelity predicted shifts of the target alkyne against its most common precursor, 1-Bromo-2-methoxy-4-(propan-2-yloxy)benzene .

Carbon PositionEnvironmentTarget: 4-Ethynyl... (

, ppm)
Alternative: 4-Bromo... (

, ppm)

(Shift Difference)
C-7 (Internal) Alkyne (

)
83.5 New Signal (Diagnostic)
C-8 (Terminal) Alkyne (

)
76.2 New Signal (Diagnostic)
C-1 Ar-C-O-

Pr (Ipso)
148.5147.8+0.7
C-2 Ar-C-OMe (Ipso)150.2150.5-0.3
C-4 Ar-C-R (Ipso)115.1 112.4 +2.7 (Deshielding)
C-3 Ar-CH (Ortho to OMe)113.8114.2-0.4
C-5 Ar-CH (Ortho to Ethynyl)123.5124.1-0.6
C-6 Ar-CH (Ortho to O-

Pr)
116.2117.5-1.3
OCH Methine (

Pr)
71.571.4~0.0
OMe Methoxy56.156.2~0.1
CH

Methyls (

Pr)
22.122.0~0.1

Note: Shifts are referenced to CDCl

Key Diagnostic Signals[1]
  • The "Fingerprint" Region (75–85 ppm): The appearance of two sharp signals at ~76 ppm and ~83 ppm is the definitive confirmation of the ethynyl group. The precursor (Bromide) has zero signals in this region.

  • Ipso-Carbon Shift (C-4): The C-4 carbon shifts downfield from ~112 ppm (C-Br) to ~115 ppm (C-C

    
    C). While subtle, this shift, combined with the loss of the C-Br coupling pattern (if visible), confirms substitution.
    
  • Side Product Detection: If Glaser coupling (homocoupling) occurs, a new quaternary signal appears at ~78-80 ppm (internal diyne), and the terminal C-H signal (76 ppm) disappears.

Experimental Protocol: High-Resolution Acquisition

To ensure accurate integration and detection of quaternary carbons (especially C-1, C-2, C-4, and C-7), the standard "quick"


Protocol: Quantitative NMR for Alkynes
  • Sample Preparation:

    • Dissolve 30-50 mg of the compound in 0.6 mL CDCl

      
       .
      
    • Optional: Add 0.5 mg Cr(acac)

      
        (Chromium(III) acetylacetonate) as a relaxation agent to shorten 
      
      
      for quantitative integration.
  • Instrument Parameters:

    • Frequency: 100 MHz or higher (400 MHz

      
      H equivalent).
      
    • Pulse Sequence: Inverse Gated Decoupling (zgig on Bruker) to suppress NOE if quantitative integration is required, or standard Broadband Decoupling (pg30) for sensitivity.

    • Spectral Width: -10 to 220 ppm.

    • Relaxation Delay (D1): Set to 3–5 seconds (or 1s if Cr(acac)

      
       is used). Crucial for the quaternary alkyne carbon at ~83 ppm.
      
    • Number of Scans (NS): Minimum 1024 scans to resolve the low-intensity quaternary carbons.

  • Processing:

    • Apply Exponential Multiplication (LB = 1.0 - 2.0 Hz) to enhance S/N.

    • Baseline correction is critical for the 70-90 ppm region to distinguish the alkyne peaks from spinning sidebands or impurities.

Visualization: Synthesis & Verification Logic

The following diagrams illustrate the chemical transformation and the logical decision tree for validating the product using NMR data.

Gcluster_0Precursor (Alternative)cluster_1Target ProductPrecursor1-Bromo-2-methoxy-4-(propan-2-yloxy)benzeneSpec_PreNMR: No peaksat 70-90 ppmPrecursor->Spec_PreCharacterizationReactionSonogashiraCouplingPrecursor->Reaction+ TMS-AcetylenePd(PPh3)2Cl2, CuIProduct4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzeneSpec_ProdNMR: Peaks at~76 & ~83 ppmProduct->Spec_ProdValidationReaction->ProductDeprotection(K2CO3/MeOH)

Figure 1: Synthesis pathway and key NMR spectral checkpoints for product validation.

LogicStartAcquire 13C NMR SpectrumCheck1Are peaks present at75-85 ppm?Start->Check1NoPeaksResult: Precursor (Bromide)or DecompositionCheck1->NoPeaksNoYesPeaksCheck Multiplicity/CountCheck1->YesPeaksYesTwoPeaksTwo Peaks (~76, ~83 ppm)Result: Target AlkyneYesPeaks->TwoPeaks2 SignalsFourPeaksFour Peaks in Region?Result: Glaser Diyne (Impurity)YesPeaks->FourPeaks>2 Signals

Figure 2: Logical decision tree for interpreting

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Link

  • Reich, H. J. (2022). Structure Determination Using NMR. University of Wisconsin-Madison. Link

  • Sigma-Aldrich. (2023). NMR Chemical Shifts of Common Impurities. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for 1-Bromo-2-methoxy-4-(propan-2-yloxy)benzene. Link

  • Chandrasekhar, S., et al. (2005). Synthesis of Erlotinib: A convergent approach. Tetrahedron Letters, 46(40), 6911-6913. (Provides context for ethynyl-alkoxy-benzene intermediates). Link

Safety Operating Guide

Safe Disposal of 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is my priority to provide clear, technically sound, and safety-oriented guidance for the management of specialized chemical reagents. This document outlines the essential procedures for the proper disposal of 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Hazard Identification and Risk Assessment

A comprehensive risk assessment is the cornerstone of safe laboratory practice. The key structural features of 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene suggest the following potential hazards:

  • Terminal Alkyne Group: The most significant hazard arises from the acidic proton of the terminal alkyne. This group can form highly reactive and potentially explosive acetylide anions, especially in the presence of certain metal salts (e.g., copper, silver, mercury) or strong bases.[1]

  • Aromatic Ether Moiety: Aromatic ethers are generally stable but should be handled with care. Substituted benzenes can exhibit varying degrees of toxicity and may act as irritants.[2][3][4][5][6]

  • General Organic Compound Hazards: Like most organic compounds, it should be considered flammable and potentially harmful if swallowed or inhaled.[7][8][9]

Inferred Hazard Profile:

Hazard ClassPotential RiskRationale
Reactivity Formation of explosive metal acetylides.Presence of a terminal alkyne.[1]
Health Hazard Skin, eye, and respiratory irritation.Common for substituted aromatic compounds.[10][11]
Flammability Combustible liquid/solid.General property of organic molecules.[8]
Environmental Potential toxicity to aquatic life.Common for synthetic organic compounds.
Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory. When handling 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene for disposal, the following must be worn:

  • Eye Protection: Chemical safety goggles. A face shield is recommended if there is a risk of splashing.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A flame-resistant laboratory coat.

  • Respiratory Protection: All handling and disposal procedures must be conducted in a certified chemical fume hood.[1]

Waste Segregation and Collection

Proper waste segregation is crucial to prevent dangerous reactions in waste containers.

Waste Collection Workflow:

Caption: A logical workflow for the safe collection of chemical waste.

Key Operational Steps:

  • Waste Stream: This compound should be disposed of in a non-halogenated organic waste stream.

  • Container Selection: Use a designated hazardous waste container made of high-density polyethylene (HDPE) or glass. Crucially, avoid any container with metal fittings, especially copper or silver, to prevent the formation of explosive acetylides. [1]

  • Labeling: All waste containers must be clearly labeled with their contents, including the full chemical name and any solvents present.[1][12]

Quenching of Reaction Mixtures

Reaction mixtures containing residual 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene must be carefully quenched before being collected for disposal.[1][13] This is a critical step to neutralize any reactive species.[1]

Step-by-Step Quenching Protocol:

  • Preparation: Conduct the procedure in a chemical fume hood under an inert atmosphere (e.g., Nitrogen or Argon). Cool the reaction mixture to 0 °C in an ice bath to control any potential exothermic reactions.[1]

  • Dilution: Dilute the reaction mixture with an equal volume of an inert solvent, such as tetrahydrofuran (THF), to help dissipate heat.[1]

  • Quenching: Slowly add a proton-donating quenching agent, such as isopropanol, dropwise.[1] Continue the addition until any gas evolution ceases.

  • Equilibration: Allow the mixture to slowly warm to room temperature while stirring.[1]

  • Waste Collection: Once the quenching is complete, transfer the neutralized mixture to a properly labeled hazardous waste container.[1]

Note: Unused or expired pure 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene should not be quenched. It should be disposed of in its original container through your institution's Environmental Health and Safety (EHS) office.[1][13]

Spill Management

In the event of a spill, a prompt and systematic response is essential.

Spill Response Flowchart:

Caption: A procedural flowchart for responding to a chemical spill.

  • Small Spills: For minor spills that you are trained to handle, wear appropriate PPE, contain the spill with an inert absorbent material (like vermiculite or sand), and collect the material using non-sparking tools.

  • Large Spills: For large spills, evacuate the area immediately and contact your institution's EHS or emergency response team.

All materials used for cleanup must be disposed of as hazardous waste.[14]

Final Disposal

The ultimate disposal of 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene waste must be handled by a licensed hazardous waste management facility, typically through high-temperature incineration.

  • Do not pour this chemical down the drain.

  • Do not dispose of it in the regular trash.

Adherence to these procedures is mandated by regulations from bodies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[15][16][17][18][19][20]

By following these guidelines, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific Chemical Hygiene Plan and EHS office for any additional requirements.[15][17]

References

  • Benchchem.
  • MasterControl. 29 CFR 1910.
  • OSHA.
  • Chemistry LibreTexts.
  • Crunch Chemistry. Explaining the reactivity of substituted benzenes.
  • Office of Clinical and Research Safety.
  • Compliancy Group. OSHA Laboratory Standard | OSHA Lab Safety Standard.
  • Thermo Fisher Scientific.
  • PubChem. 1-(ngcontent-ng-c2699131324="" class="ng-star-inserted">2H)Ethynyl(2H_5)benzene | C8H6 | CID 16213745.
  • Occupational Safety and Health Administration. Chemical Reactivity Hazards - Standards.
  • PMC. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
  • YouTube. Scholars Day 2021 - "Nomenclature of Substituted Benzene" (Jessica Morse).
  • Chemistry LibreTexts.
  • Sigma-Aldrich.
  • ACS Publications.
  • Sigma-Aldrich. Phenylacetylene Ethynylbenzene.
  • PDF. Reactivity of Benzene Substituents.
  • Haz-Map. Phenylacetylene - Hazardous Agents.
  • ACS Publications. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
  • Aaronchem.
  • Fisher Scientific.
  • Benchchem. "common pitfalls in the handling of terminal alkynes".
  • Fisher Scientific.
  • Organic Syntheses Procedure.
  • Scribd.
  • EPA.
  • ChemicalBook.
  • MDPI.
  • ResearchGate.
  • CymitQuimica. [(Prop-2-yn-1-yl)oxy]benzene.
  • University of Pennsylvania. Disposal of Highly Reactive Reagents | PennEHRS.
  • eCFR.

Sources

A Researcher's Guide to the Safe Handling and Disposal of 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene. The following protocols are designed to ensure the safe handling, use, and disposal of this compound, grounded in established best practices for similar chemical structures.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Given the potential hazards, a comprehensive approach to personal protection is crucial. The following PPE is mandatory when handling 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene to minimize exposure and ensure personal safety.

1.1. Eye and Face Protection:

  • Chemical Splash Goggles: These are required for all handling procedures to protect against splashes.[3] Safety glasses do not provide a complete seal and are insufficient.[3]

  • Face Shield: When working with larger quantities or when there is a significant risk of splashing, a face shield should be worn in conjunction with chemical splash goggles.[3][4]

1.2. Skin and Body Protection:

  • Laboratory Coat: A flame-resistant lab coat, fully buttoned, is required.[4]

  • Chemical-Resistant Gloves: Due to the presence of an ether, nitrile or polyvinyl alcohol (PVA) gloves are recommended.[5][6] For prolonged contact or immersion, a thicker, reusable glove should be used.[5] It is good practice to wear two pairs of nitrile gloves.[4] Always inspect gloves for tears or defects before use and replace them immediately if contamination is suspected.[5]

  • Full-Length Pants and Closed-Toe Shoes: This is a standard laboratory requirement to protect the skin from potential spills.[4]

1.3. Respiratory Protection:

  • Chemical Fume Hood: All work with 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene should be conducted in a properly functioning chemical fume hood to minimize the inhalation of vapors.[4][5]

  • Respirator: If work must be performed outside of a fume hood, a respiratory protection analysis should be conducted to determine the appropriate respirator.[4]

PPE ComponentSpecificationRationale
Eye Protection Chemical Splash Goggles (required); Face Shield (recommended for large volumes)Protects against splashes and aerosols.[3]
Hand Protection Double-layered Nitrile or Polyvinyl Alcohol (PVA) GlovesProvides resistance to aromatic ethers.[5][6]
Body Protection Flame-Resistant Laboratory Coat (fully buttoned)Protects skin and clothing from spills and potential fire hazards.[4]
Footwear Closed-toe shoesPrevents exposure from spills.[4]
Respiratory Protection Work within a certified Chemical Fume HoodMinimizes inhalation of potentially harmful vapors.[5]
II. Operational Plan: From Receipt to Reaction

A systematic workflow is essential for the safe handling of this compound. The ethynyl group may impart air or moisture sensitivity, and therefore, handling under an inert atmosphere is a recommended precaution.[7][8]

2.1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4][9]

  • The storage container should be tightly sealed to prevent exposure to air and moisture.[9][10]

2.2. Handling and Dispensing:

  • Inert Atmosphere Techniques: For transfers and reactions, using a Schlenk line or a glove box is highly recommended to prevent potential side reactions or degradation caused by exposure to air and moisture.[8][11]

  • Glassware Preparation: All glassware should be thoroughly dried in an oven and cooled under a stream of inert gas (e.g., nitrogen or argon) before use.[10]

  • Syringe/Cannula Transfer: For transferring solutions, use oven-dried syringes or cannulas that have been flushed with an inert gas.[10][11] This minimizes exposure to the atmosphere.

2.3. Spill Management:

  • Small Spills: In the event of a small spill that can be cleaned up in under 10 minutes, trained personnel wearing appropriate PPE should absorb the spill with an inert, dry material (e.g., sand or vermiculite).[9] The absorbed material should be placed in a sealed container for proper waste disposal.[9][12]

  • Large Spills: For large spills, evacuate the area immediately and contact your institution's environmental health and safety department.[12]

III. Disposal Plan: A Cradle-to-Grave Approach

Proper disposal of 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene and any contaminated materials is critical to ensure laboratory and environmental safety. As this is a non-halogenated organic compound, it should be disposed of accordingly.

3.1. Waste Segregation:

  • Non-Halogenated Organic Waste: All waste containing 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene should be collected in a designated, properly labeled container for non-halogenated organic waste.[13][14]

  • Avoid Mixing: Do not mix halogenated and non-halogenated waste streams, as this significantly increases disposal costs and complexity.[14][15]

  • Solid Waste: Contaminated solid waste, such as gloves, absorbent materials, and empty containers, should be collected in a separate, clearly labeled container.

3.2. Container Management:

  • Waste containers must be in good condition, compatible with the chemical, and have a secure, screw-top cap.[12][14]

  • Label all waste containers with "Hazardous Waste" and the full chemical name of the contents.[12][15] Do not use abbreviations.[12]

  • Keep waste containers closed at all times, except when adding waste.[12][15]

3.3. Final Disposal:

  • Follow your institution's specific guidelines for the disposal of chemical waste.

  • Never dispose of 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene down the drain.[9][15]

Visualizing the Workflow

The following diagram illustrates the key stages of handling 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene, from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_glassware Prepare Dry Glassware prep_ppe->prep_glassware prep_inert Establish Inert Atmosphere prep_glassware->prep_inert handle_transfer Transfer Compound prep_inert->handle_transfer handle_reaction Conduct Reaction handle_transfer->handle_reaction cleanup_quench Quench Reaction (if necessary) handle_reaction->cleanup_quench cleanup_segregate Segregate Waste cleanup_quench->cleanup_segregate cleanup_dispose Dispose of Waste cleanup_segregate->cleanup_dispose

Caption: Workflow for handling 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene.

References

  • Air-Sensitive Chemistry: Practical and Safety Considerations. Fisher Scientific. (2021, May 15).
  • Air-Sensitive or Highly Reactive Compounds. Stanford Environmental Health & Safety.
  • Halogenated Organic Liquids - Standard Oper
  • The Manipul
  • Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line. JoVE. (2017, July 14).
  • Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh. (2014, February 22).
  • Halogen
  • Organic Solvents. Environment, Health and Safety.
  • Ethers - Handling and control of exposure. (2010, July 19).
  • Hazardous waste segreg
  • Organic Solvent Waste Disposal. Safety & Risk Services.
  • Diethyl Ether.
  • Personal Protective Equipment: Hands. (2024, May 10).
  • Personal Protective Equipment (PPE).
  • SAFETY DATA SHEET. Fisher Scientific. (2009, April 29).
  • Section 6C: Protective Equipment. Environmental Health and Safety - Princeton University.
  • SAFETY D
  • Safety Data Sheet. Aaronchem. (2025, December 17).
  • Aldrich W208620 - SAFETY D
  • Ethynylbenzene | 536-74-3 | TCI AMERICA.
  • SAFETY D
  • Safety D
  • SAFETY DATA SHEET. Sigma-Aldrich. (2025, November 6).
  • 1-Methoxy-4-(prop-2-yn-1-yloxy)benzene | C10H10O2. PubChem.
  • Phenylacetylene Ethynylbenzene. Sigma-Aldrich.
  • Ethynylbenzene | 536-74-3 | Tokyo Chemical Industry Co., Ltd.(JP).
  • Phenylacetylene - SAFETY D
  • Phenylacetylene. Chem-Impex.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.